5-cyclobutyl-1H-1,2,4-triazol-3-amine
Description
The exact mass of the compound 5-cyclobutyl-1H-1,2,4-triazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-cyclobutyl-1H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclobutyl-1H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclobutyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFDWTMNAIGNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374112 | |
| Record name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-24-0 | |
| Record name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The introduction of a cyclobutyl moiety at the 5-position can impart unique physicochemical properties, influencing the compound's pharmacokinetic and pharmacodynamic profile. This guide delves into the prevalent and efficient synthetic strategies, focusing on the condensation reaction between cyclobutanecarboxylic acid derivatives and aminoguanidine. We will examine the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecular entity.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a bioisostere of the amide bond, which allows it to mimic peptide structures while offering improved metabolic stability.[5] Consequently, 1,2,4-triazole derivatives have been incorporated into a wide array of therapeutic agents.[2][3] The 3-amino-1,2,4-triazole core, in particular, serves as a versatile building block for the synthesis of more complex molecules with a broad spectrum of pharmacological activities.[1][6] The presence of the amino group provides a reactive handle for further functionalization, enabling the exploration of extensive chemical space in drug discovery programs.
The incorporation of a cyclobutyl group onto the triazole ring is a strategic design element in medicinal chemistry. The cyclobutyl moiety, a four-membered carbocycle, can introduce conformational rigidity and improve lipophilicity, which can enhance binding affinity to biological targets and improve cell membrane permeability. The synthesis of cyclobutane-containing compounds has garnered significant interest, with various methods being developed for their construction.[7][8][9]
Primary Synthetic Strategy: Condensation of Cyclobutanecarboxylic Acid Derivatives with Aminoguanidine
The most direct and widely employed method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid or its derivative with aminoguanidine.[5][10][11][12] This approach offers a convergent and efficient route to the desired triazole core.
Reaction Overview and Key Intermediates
The synthesis commences with the reaction between a cyclobutanecarboxylic acid derivative and aminoguanidine. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product.
Caption: General overview of the synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Mechanistic Insights
The formation of the 1,2,4-triazole ring proceeds through a two-step mechanism:
-
Formation of the N-Acylaminoguanidine Intermediate: The initial step involves the nucleophilic attack of the amino group of aminoguanidine on the carbonyl carbon of the cyclobutanecarboxylic acid derivative. This is typically an acid-catalyzed process that leads to the formation of an N-acylaminoguanidine intermediate.[5] The formation of this guanyl hydrazide is a crucial and often reversible step.[5]
-
Intramolecular Cyclization and Dehydration: The N-acylaminoguanidine intermediate then undergoes an intramolecular cyclization. This is typically achieved by heating the intermediate, which promotes the elimination of a molecule of water to form the stable 1,2,4-triazole ring.
Caption: Plausible reaction mechanism for the formation of the 1,2,4-triazole ring.
Experimental Protocols
Several variations of the condensation reaction have been reported in the literature, often employing different carboxylic acid derivatives and reaction conditions. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods.[5][10]
Protocol 1: Direct Condensation of Cyclobutanecarboxylic Acid with Aminoguanidine Bicarbonate under Microwave Irradiation
This method offers a straightforward and environmentally friendly approach to the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[5][10]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Cyclobutanecarboxylic Acid | 100.12 | 1.045 | >98% |
| Aminoguanidine Bicarbonate | 136.11 | - | >98% |
| Hydrochloric Acid (37%) | 36.46 | 1.18 | 37% |
| Isopropanol | 60.10 | 0.786 | >99% |
Procedure:
-
In a suitable microwave reaction vial, combine aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).
-
Stir the mixture for 2 hours at room temperature.
-
Add cyclobutanecarboxylic acid (1.5 eq) to the mixture.
-
If the carboxylic acid is a solid, add a minimal amount of a suitable solvent like isopropanol.[5]
-
Seal the reaction vial and place it in a microwave reactor.
-
Heat the reaction mixture to the optimized temperature (typically 120-150°C) for the determined reaction time (typically 15-60 minutes).
-
After cooling, the reaction mixture is worked up. This may involve neutralization with a base, extraction with an organic solvent, and purification by recrystallization or column chromatography.
Protocol 2: Two-Step Synthesis via the Acid Chloride
This traditional method involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with aminoguanidine and subsequent cyclization.[12]
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
-
To a solution of cyclobutanecarboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0°C.
-
A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude cyclobutanecarbonyl chloride, which can often be used in the next step without further purification.
Step 2: Reaction with Aminoguanidine and Cyclization
-
Dissolve the crude cyclobutanecarbonyl chloride in a suitable solvent (e.g., pyridine or a mixture of an inert solvent and a base).
-
Add aminoguanidine hydrochloride or bicarbonate portion-wise at a low temperature.
-
Stir the reaction mixture at room temperature or with gentle heating to form the N-acyl aminoguanidine intermediate.
-
Heat the reaction mixture to induce cyclization and dehydration to form the 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
-
The product is then isolated and purified.
Characterization and Purity Analysis
The synthesized 5-cyclobutyl-1H-1,2,4-triazol-3-amine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons will be characteristic of the cyclobutyl and triazole moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the triazole ring and the C-H bonds of the cyclobutyl group.
-
Melting Point (mp): A sharp melting point is indicative of a pure crystalline solid.
Applications in Drug Discovery and Development
5-cyclobutyl-1H-1,2,4-triazol-3-amine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[13] The 3-amino group provides a convenient point for further derivatization, allowing for the generation of libraries of compounds for high-throughput screening. The unique properties conferred by the cyclobutyl group make this scaffold particularly attractive for the development of novel drug candidates.
Conclusion
The synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is a well-established process, with the condensation of cyclobutanecarboxylic acid derivatives and aminoguanidine being the most efficient and versatile route. The use of microwave-assisted synthesis offers a green and rapid alternative to traditional methods. A thorough understanding of the reaction mechanism and optimization of reaction parameters are crucial for achieving high yields and purity. This in-depth technical guide provides the necessary information for researchers and scientists to successfully synthesize and utilize this important heterocyclic compound in their drug discovery and development endeavors.
References
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
3-amino-1,2,4-triazole: Significance and symbolism. DeepDyve. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. [Link]
-
Synthetic route to the preparation of the 1,2,4-triazole compounds. ResearchGate. [Link]
-
Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of some 1,2,4-triazoles and 1,2,4-triazolines by reaction of oxamidrazone condensation products with acetic anhydride. RSC Publishing. [Link]
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. [Link]
-
A Facile Synthesis of Amide Derivatives of[1][5][11]Triazolo[4,3-a]pyridine. ResearchGate. [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. [Link]
-
The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. NINGBO INNO PHARMCHEM. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PubMed Central. [Link]
-
Therapeutic Importance of 1, 2, 4-Triazole: A Review. Semantic Scholar. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central. [Link]
-
The structures of aminoguanidine and the carboxylic acids. ResearchGate. [Link]
- Process for the preparation of 3-amino-1,2,4-triazole.
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]
-
Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. NINGBO INNO PHARMCHEM. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. [Link]
- A method for synthesizing 3-fluoroalkyl-5-amino-1,2,4-triazole compounds.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]
-
1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. [Link]
-
From bicyclic precursors. Annulated pyrazolo[5,1-c][1][5][11]triazoles. ScienceDirect. [Link]
-
Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. [Link]
-
Pyrazolo[5,1-c][1][5][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. PubMed. [Link]
-
Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine is the product. ResearchGate. [Link]
Sources
- 1. 3-amino-1,2,4-triazole: Significance and symbolism [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Importance of 1, 2, 4-Triazole: A Review | Semantic Scholar [semanticscholar.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. Cyclobutane synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Introduction
5-cyclobutyl-1H-1,2,4-triazol-3-amine (CAS No: 496057-24-0) is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a cyclobutyl group at the 5-position and an amine group at the 3-position. The 1,2,4-triazole motif is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and ability to participate in hydrogen bonding. The incorporation of an amino group and a lipophilic cyclobutyl moiety suggests a nuanced physicochemical profile, making this compound a person of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, offering both experimentally determined data and robust predictive insights, alongside detailed protocols for its characterization.
Chemical Identity and Core Properties
A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | N/A |
| CAS Number | 496057-24-0 | [1] |
| Molecular Formula | C₆H₁₀N₄ | [1] |
| Molecular Weight | 138.174 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 173–174 °C | [2] |
| 153–155 °C | [1] |
Note: A discrepancy in the reported melting point exists in the literature. The more recent 2024 publication reports the higher value.
Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
The synthetic accessibility of a compound is a critical consideration for its application in research and development. A recently developed green chemistry approach provides a straightforward synthesis from readily available starting materials.[2]
Synthetic Protocol: Microwave-Assisted Condensation
This method involves the direct condensation of cyclobutanecarboxylic acid with aminoguanidine bicarbonate under acid catalysis, facilitated by microwave irradiation. This one-pot synthesis is efficient and aligns with modern sustainable chemistry principles.
Workflow Diagram:
Caption: Microwave-assisted synthesis workflow.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable microwave reaction vial, combine cyclobutanecarboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Microwave Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a controlled temperature (e.g., 170-180°C) for a specified time (e.g., 20-30 minutes). The sealed vial is crucial for handling volatile starting materials.[2]
-
Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a base. The resulting solid product can be collected by filtration, washed, and purified by recrystallization from an appropriate solvent to yield the final compound.
Rationale: This approach is superior to traditional methods that may involve multiple steps, harsher reagents, or prolonged reaction times. The use of microwave energy accelerates the rate of reaction, often leading to higher yields and cleaner product profiles.[2]
Spectroscopic and Spectrometric Characterization
The structural elucidation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data was obtained in DMSO-d₆.[2]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR | 11.90 | br. s | NH (triazole ring) |
| 5.67 | br. s | NH₂ (amino group) | |
| 3.34 | m | CH (cyclobutyl) | |
| 2.18 | m | 4H, CH₂ (cyclobutyl) | |
| 1.92 | m | 1H, CH₂ (cyclobutyl) | |
| 1.83 | m | 1H, CH₂ (cyclobutyl) | |
| ¹³C NMR | 162.43 | - | C5 (triazole ring) |
| 158.97 | - | C3 (triazole ring) | |
| 39.24 | - | CH (cyclobutyl) | |
| 27.36 | - | 2 x CH₂ (cyclobutyl) | |
| 18.11 | - | CH₂ (cyclobutyl) |
Expert Interpretation: The broad singlets in the ¹H NMR spectrum are characteristic of exchangeable protons (NH and NH₂) on the nitrogen atoms. The complex multiplets in the aliphatic region correspond to the protons of the cyclobutyl ring, confirming its presence. In the ¹³C NMR spectrum, the two downfield signals are assigned to the carbon atoms of the heterocyclic triazole ring, while the upfield signals correspond to the cyclobutyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |
| 3414, 3321, 3213 | Strong | N-H stretching (amine and triazole) |
| 2970, 2939, 2858 | Medium-Strong | C-H stretching (aliphatic) |
| 1620 | Strong | N-H bending (scissoring) of the primary amine |
| 1543 | Strong | C=N stretching (triazole ring) |
Expert Interpretation: The prominent broad bands above 3200 cm⁻¹ are definitive for the N-H stretching vibrations of both the primary amine and the triazole ring NH. The sharp peaks just below 3000 cm⁻¹ are characteristic of the C-H bonds in the cyclobutyl group. The strong absorption at 1620 cm⁻¹ is indicative of the N-H bending vibration of the primary amine, and the peak at 1543 cm⁻¹ is attributed to the stretching of the C=N bonds within the aromatic triazole ring.[2]
Key Physicochemical Properties: A Deeper Dive
Understanding properties such as solubility, pKa, and lipophilicity is paramount for any compound intended for biological application. As direct experimental values for 5-cyclobutyl-1H-1,2,4-triazol-3-amine are not widely published, this section provides predicted values from well-regarded computational models and outlines the rigorous experimental protocols for their determination.
Solubility
Solubility profoundly impacts a compound's formulation, administration, and bioavailability. The presence of both a hydrophilic aminotriazole core and a lipophilic cyclobutyl group suggests a mixed solubility profile.
Predicted Solubility:
-
Water: Expected to have low to moderate aqueous solubility. The amino and triazole groups can act as hydrogen bond donors and acceptors, promoting interaction with water. However, the non-polar cyclobutyl group will limit extensive solubility.
-
Organic Solvents: Likely to be more soluble in polar organic solvents like methanol, ethanol, and DMSO, which can solvate both the polar and non-polar regions of the molecule.
Experimental Protocol for Thermodynamic Solubility Determination:
The gold-standard method for determining aqueous solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.
Caption: Shake-flask solubility determination workflow.
Causality Behind Choices:
-
Excess Solid: Using an excess of the solid ensures that a saturated solution is formed, representing the thermodynamic solubility limit.
-
Aqueous Buffer (pH 7.4): For drug development, solubility at physiological pH is the most relevant parameter.
-
Prolonged Agitation: 24-48 hours is typically required to ensure that the system has reached true equilibrium between the solid and dissolved states.
-
Filtration: A key step to separate the saturated solution from any remaining solid particulate matter, which would otherwise lead to an overestimation of solubility.
-
HPLC-UV Quantification: This is a highly sensitive and accurate method for determining the concentration of the dissolved compound.
Acidity and Basicity (pKa)
The pKa value(s) dictate the ionization state of a molecule at a given pH. This is critical for its solubility, membrane permeability, and interaction with biological targets. 5-cyclobutyl-1H-1,2,4-triazol-3-amine has both a basic amino group and an acidic/basic triazole ring.
Predicted pKa Values:
| Ionization Type | Predicted pKa | Source |
| Most Basic (pKa₁) | ~3.5 - 4.5 | ACD/Percepta[3][4][5][6] |
| Second Basic (pKa₂) | ~1.5 - 2.5 | ACD/Percepta[3][4][5][6] |
| Most Acidic (pKa₃) | ~10.0 - 11.0 | ACD/Percepta[3][4][5][6] |
Note: These values are predictions based on computational algorithms (e.g., ACD/Percepta) which are trained on large datasets of experimental values. The most basic pKa is likely associated with the protonation of the amino group, while the other values relate to the protonation/deprotonation of the triazole ring nitrogens.
Experimental Protocol for Potentiometric pKa Determination:
Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of an acid or base.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl to determine the basic pKa(s) and with a standardized solution of KOH to determine the acidic pKa(s).
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve. Specialized software is used to calculate the pKa from the titration data.
Self-Validating System: The protocol's integrity is maintained by calibrating the pH meter with at least three standard buffers before the experiment. The concentration of the titrant is also precisely standardized. The resulting titration curve should be sigmoidal, and its derivative plot will show clear peaks at the equivalence points, validating the measurement.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Predicted LogP Value:
| Parameter | Predicted Value | Source |
| miLogP | 0.65 - 0.85 | Molinspiration[7][8] |
Note: This value is calculated based on a sum of fragment-based contributions. A positive value indicates a preference for the lipid phase, though a value below 1.0 suggests the compound is still relatively balanced in its partitioning behavior.
Experimental Protocol for HPLC-based LogP Determination:
While the shake-flask method is the traditional standard, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often preferred for its speed, reproducibility, and lower sample consumption. This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Calculation of molecular properties [molinspiration.com]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
An In-depth Technical Guide on 5-cyclobutyl-1H-1,2,4-triazol-3-amine (CAS Number: 496057-24-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-cyclobutyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core, a scaffold of significant interest in medicinal chemistry. The 1,2,4-triazole nucleus is a key component in a multitude of commercially available drugs, valued for its metabolic stability and versatile molecular interactions.[1][2] This guide provides a comprehensive technical overview of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, covering its synthesis, chemical properties, and potential applications in drug discovery, aimed at professionals in the field.
Introduction: The Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring system is a "privileged structure" in drug development, known for its favorable physicochemical properties.[2] This includes metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[2] Consequently, 1,2,4-triazole derivatives have been developed into a wide array of therapeutic agents with broad-spectrum biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[2]
This nucleus is present in numerous established drugs, such as the antifungals Fluconazole and Itraconazole, and the anticancer agents Letrozole and Anastrozole.[2][3] The polar nature of the triazole ring can enhance the solubility of a compound, significantly improving its pharmacological profile.[3][4] The addition of a cyclobutyl group to this well-established pharmacophore introduces a unique structural element that can influence its binding affinity and selectivity for various biological targets.
Core Compound Analysis: 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is crucial for its application in drug discovery.
| Property | Value |
| CAS Number | 496057-24-0 |
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white solid |
| Solubility | Slightly soluble in water, more soluble in organic solvents like DMSO and methanol.[5] |
Structural Features
The molecule consists of a five-membered 1,2,4-triazole ring substituted with a cyclobutyl group at position 5 and an amine group at position 3. The 1,2,4-triazole ring is aromatic and planar, while the cyclobutyl group provides a three-dimensional structural component. The amine group and the nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, which is critical for interactions with biological receptors.[1][4]
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-substituted 3-amino-1,2,4-triazoles can be achieved through various methods. A common approach involves the condensation of a carboxylic acid with aminoguanidine. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[6]
A plausible synthetic route for 5-cyclobutyl-1H-1,2,4-triazol-3-amine is the reaction of cyclobutanecarboxylic acid with aminoguanidine bicarbonate under acidic catalysis, potentially using microwave irradiation to facilitate the reaction.[6]
Caption: A potential synthetic route to 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Alternative methods for synthesizing 3-amino-1,2,4-triazoles include the reaction of carboxylic acid chlorides with aminoguanidines to form N-acyl aminoguanidine derivatives, which then undergo cyclization upon heating.[6]
Analytical Characterization
The structural confirmation and purity assessment of synthesized 5-cyclobutyl-1H-1,2,4-triazol-3-amine would typically involve a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of triazole compounds and can be used for both qualitative and quantitative analysis.[5]
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as N-H and C-N bonds.
Potential Biological Activities and Therapeutic Applications
The 1,2,4-triazole scaffold is associated with a wide range of biological activities, suggesting that 5-cyclobutyl-1H-1,2,4-triazol-3-amine could be a valuable lead compound for various therapeutic areas.
Antifungal Activity
1,2,4-triazoles are well-known for their potent antifungal properties.[2][8] The primary mechanism of action for many triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]
Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[3][4] They can act as kinase inhibitors, tubulin modulators, and aromatase inhibitors.[4] The 1,2,4-triazole moiety is present in FDA-approved anticancer drugs like letrozole and anastrozole.[3]
Antiviral and Antibacterial Applications
The broad-spectrum antiviral drug Ribavirin contains a 1,2,4-triazole ring, and its derivatives have shown potential against various viruses and bacteria.[2]
Other Potential Activities
Derivatives of 1,2,4-triazole have also been investigated for a range of other pharmacological effects, including anti-inflammatory, anticonvulsant, and antituberculosis activities.[1] Recently, 1,2,4-triazole derivatives have been identified as novel ferroptosis inhibitors, a form of regulated cell death implicated in various diseases.[9]
Experimental Protocols and Methodologies
General Protocol for Antifungal Susceptibility Testing
To evaluate the potential antifungal activity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a broth microdilution method can be employed.
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Serial Dilution: The test compound is serially diluted in a microtiter plate to achieve a range of concentrations.
-
Inoculation: The fungal suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Caption: Workflow for antifungal susceptibility testing.
Conclusion
5-cyclobutyl-1H-1,2,4-triazol-3-amine is a compound with significant potential in the field of drug discovery. Its structural foundation, the 1,2,4-triazole ring, is a well-validated pharmacophore present in numerous clinically successful drugs. The incorporation of a cyclobutyl moiety offers a unique modification that could lead to novel biological activities and improved therapeutic profiles. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential as a lead for new therapeutic agents.
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). Retrieved from [Link]
-
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Retrieved from [Link]
-
Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Retrieved from [Link]
-
Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. (2023). Pharmacia. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Retrieved from [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]
- 6. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its presence in numerous clinically significant pharmaceuticals.[1] Accurate and unambiguous structure determination of novel triazole derivatives is paramount for advancing drug discovery programs and ensuring intellectual property integrity. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a representative molecule, 5-cyclobutyl-1H-1,2,4-triazol-3-amine. We will move beyond a simple recitation of methods to explain the strategic rationale behind the experimental sequence, demonstrating how a confluence of data from mass spectrometry, advanced NMR spectroscopy, and vibrational spectroscopy builds a self-validating and irrefutable structural proof. The protocol culminates with X-ray crystallography, the gold standard for absolute structure confirmation.
The Analytical Challenge: Defining the Molecular Architecture
Our target molecule is 5-cyclobutyl-1H-1,2,4-triazol-3-amine. The core challenge lies not just in confirming the presence of the cyclobutyl and aminotriazole moieties but in definitively establishing their precise connectivity and the dominant tautomeric form of the triazole ring. Is the cyclobutyl group at position C3 or C5? Is the amine at C3 or C5? Which nitrogen atom in the triazole ring is protonated? Answering these questions requires a synergistic application of modern analytical techniques.
Our proposed structure is as follows:

The following sections detail an integrated strategy designed to rigorously test this hypothesis.
The Elucidation Workflow: An Integrated Spectroscopic Approach
A robust structure elucidation strategy relies on obtaining orthogonal pieces of information that, when combined, leave no room for ambiguity. We will employ a workflow that begins with determining the molecular formula, proceeds to piece together the molecular framework, and finishes with definitive 3D structural confirmation.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Rationale: The first step in any structure elucidation is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the accuracy required to distinguish between isobaric formulas, offering a high degree of confidence in the molecular formula from the outset. We employ Electrospray Ionization (ESI) in positive mode, as the amine and triazole nitrogens are readily protonated.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 4000 V.
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.
-
Scan Range: m/z 50–500.
-
Resolution: >10,000 FWHM.
-
Internal Calibration: Use a known reference standard for mass accuracy.
-
Expected Data & Interpretation
The molecular formula C₆H₁₀N₄ yields an exact neutral mass of 138.0905. The primary ion expected is the protonated molecule, [M+H]⁺.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₆H₁₁N₄⁺) | 139.0984 | Within 5 ppm |
| [M+Na]⁺ (C₆H₁₀N₄Na⁺) | 161.0803 | Lower intensity |
The fragmentation pattern in MS/MS analysis can provide initial structural clues. For 1,2,4-triazoles, common fragmentation pathways include the loss of nitrogen (N₂) or ring cleavage.[2][3] The presence of the cyclobutyl group may lead to characteristic losses of ethylene (28 Da) or cyclobutene (54 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within the molecule. This allows for quick confirmation of the presence of the amine (NH₂) and triazole (NH) groups, which exhibit characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer with a diamond or germanium ATR accessory.
-
Scan Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
Expected Data & Interpretation
The FTIR spectrum provides a unique fingerprint of the molecule's covalent bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3200–3100 | N-H Stretch | Triazole Ring N-H |
| 2980–2850 | C-H Stretch | Cyclobutyl Alkane Groups |
| 1650–1580 | N-H Scissoring Bend | Primary Amine (-NH₂) |
| 1600–1450 | C=N & N=N Stretch | Triazole Ring |
The presence of a broad band in the 3400-3100 cm⁻¹ region confirms the N-H groups, while the alkane C-H stretches verify the saturated cyclobutyl ring.[4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assembly of the carbon-hydrogen framework and definitively establishes the connectivity between the cyclobutyl substituent and the aminotriazole ring.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: All spectra are recorded at 298 K. Chemical shifts are referenced to the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[9]
¹H and ¹³C NMR: Initial Mapping
-
¹H NMR: Provides information on the number and type of hydrogen environments. We expect to see signals for the cyclobutyl protons, the primary amine (-NH₂), and the triazole N-H. The cyclobutyl protons will likely appear as complex multiplets due to their constrained ring structure. The amine and triazole N-H protons will appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: Shows the number of unique carbon environments. We anticipate six distinct carbon signals: four for the cyclobutyl ring and two for the triazole ring (C3 and C5). The chemical shifts of the triazole carbons are highly characteristic and diagnostic.[6][10][11]
2D NMR: Connecting the Pieces
The true power of NMR is realized through 2D correlation experiments, which link atoms through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously correlates each proton with its directly attached carbon atom.[12][13][14] It is the definitive way to assign the ¹H signals of the cyclobutyl ring to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for this molecule. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[14][15][16] This allows us to connect the molecular fragments and confirm the substitution pattern.
Crucial HMBC Correlations for Verification:
-
Cyclobutyl to Triazole Linkage: The proton on the cyclobutyl carbon attached to the ring (H-α) should show a strong 3-bond correlation (³J) to the C5 carbon of the triazole ring. This single correlation definitively proves the cyclobutyl group is attached at C5.
-
Amine Position: The protons of the -NH₂ group should show a 2-bond correlation (²J) to the C3 carbon of the triazole ring, confirming the 3-amino substitution pattern.
Consolidated NMR Data (Predicted)
| Position | δ¹H (ppm, mult.) | δ¹³C (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| Triazole N-H | ~12.5 (br s) | - | C3, C5 |
| Amine (-NH₂) | ~5.5 (br s) | - | C3 |
| C3 (Triazole) | - | ~157 | - |
| C5 (Triazole) | - | ~161 | - |
| C-α (Cyclobutyl) | ~3.2 (p) | ~35 | C5, C-β |
| C-β (Cyclobutyl) | ~2.3 (m) | ~28 | C-α, C-γ |
| C-γ (Cyclobutyl) | ~1.9 (m) | ~19 | C-β |
X-ray Crystallography: The Unambiguous Proof
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[17][18] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as definitive bond lengths and angles. This technique will also unambiguously resolve the tautomeric state of the triazole ring in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a single, diffraction-quality crystal (typically >0.1 mm in all dimensions).[19][20] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, methanol, acetonitrile).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern over a range of orientations.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and symmetry.
-
The phase problem is solved using direct methods to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final structure.
-
Expected Outcome
The successful execution of this experiment will yield a detailed crystallographic information file (CIF) and a 3D model of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, confirming the connectivity established by NMR and providing invaluable data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding.
Conclusion: A Self-Validating Structural Assignment
The structure elucidation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is achieved through a logical and systematic application of complementary analytical techniques.
-
HRMS establishes the correct molecular formula (C₆H₁₀N₄).
-
FTIR confirms the presence of essential N-H and C-H functional groups.
-
1D and 2D NMR spectroscopy collectively map the molecular skeleton, with the crucial HMBC experiment providing the definitive evidence for the C5-cyclobutyl and C3-amino connectivity.
-
X-ray Crystallography serves as the final arbiter, providing an unambiguous 3D picture of the molecule.
Each step in this workflow validates the information gathered in the previous one, culminating in a comprehensive and self-consistent data package that proves the molecular structure beyond any reasonable doubt. This rigorous approach is essential for the advancement of chemical and pharmaceutical research.
References
-
Ikizler, A. A., et al. Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 1991. Available from: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
-
Reddy, N. B., et al. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2392(1), 2022. Available from: [Link]
-
ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]
-
GitHub. AstraZeneca/hsqc_structure_elucidation. Available from: [Link]
-
Al-Omary, F. A. M., et al. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2014. Available from: [Link]
-
Elyashberg, M., et al. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Modeling, 47(4), 2007. Available from: [Link]
-
YouTube. Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HSQC NMR. Available from: [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]
-
Elyashberg, M., et al. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 47(4), 2007. Available from: [Link]
-
ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]
-
Obushak, M. D., et al. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of the Serbian Chemical Society, 85(3), 2020. Available from: [Link]
-
Al-Azzawi, A. M. Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 2016. Available from: [Link]
-
ResearchGate. (a) Heteronuclear multiple bond correlation (HMBC) and neighboring... Available from: [Link]
-
Wierzejewska, M., et al. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 2023. Available from: [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available from: [Link]
-
ResearchGate. The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Available from: [Link]
-
ResearchGate. FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... Available from: [Link]
-
Bashkir State Medical University. directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. Available from: [Link]
-
ResearchGate. FTIR analysis for the evaluation of some triazole fungicides for the treatment of wooden artifacts. Available from: [Link]
-
He, C., et al. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(12), 2014. Available from: [Link]
-
University of Ottawa. Long-range heteronuclear correlation. Available from: [Link]
-
Wang, Y., et al. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 2023. Available from: [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available from: [Link]
-
Ahlin, A., et al. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(41), 2018. Available from: [Link]
-
Excillum. Small molecule crystallography. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link]
-
Creative BioMart. X-ray Crystallography. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
Burcă, I., et al. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][10][21]triazoles. Molbank, 2024. Available from: [Link]
-
Kráľová, K., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Monatshefte für Chemie - Chemical Monthly, 147, 2016. Available from: [Link]
-
Reddy, N. B., et al. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing, 2022. Available from: [Link]
-
Zaremba, V., et al. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(15), 2021. Available from: [Link]
-
Gasparyan, S., et al. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 29(1), 2023. Available from: [Link]
-
ResearchGate. Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Available from: [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. rsc.org [rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. excillum.com [excillum.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. tandfonline.com [tandfonline.com]
Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Novel 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in clinically approved drugs is not coincidental; the scaffold possesses a unique combination of physicochemical properties that make it an ideal pharmacophore.[3] The triazole ring is often considered a bioisostere of amide or ester groups, capable of participating in hydrogen bonding and dipole interactions, which are critical for high-affinity binding to biological targets.[4] Furthermore, its inherent chemical stability and resistance to metabolic degradation enhance the pharmacokinetic profiles of drug candidates.[4][5]
This unique combination of features has led to the development of 1,2,4-triazole derivatives with an exceptionally broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[6][7][8][9][10] This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive analysis of the key biological activities of novel 1,2,4-triazole derivatives. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present a workflow for their synthesis and characterization.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections. Marketed drugs like Fluconazole and Itraconazole have long demonstrated the efficacy of this scaffold.[8] Research into novel derivatives continues to yield compounds with superior potency and broader spectrums of activity.
Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)
The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of lanosterol 14α-demethylase, a key cytochrome P450 enzyme (CYP51).[11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.[12][13]
The nitrogen atom at position 4 (N4) of the triazole ring chelates the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[14] This blockade leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately disrupting the fungal cell membrane's structure and function, which inhibits fungal growth and replication.[13][14]
Structure-Activity Relationship (SAR) Insights
-
Side Chain Modifications : The nature of the side chain attached to the triazole ring is critical. Derivatives incorporating a 4-(4-substitutedphenyl) piperazine side chain have shown remarkable potency.[11]
-
Halogenation : The presence of electron-withdrawing halogen groups (e.g., -F, -Cl) on phenyl rings within the molecule often enhances antifungal activity.[14] For instance, some of the most potent antifungal triazoles feature a 2,4-difluorophenyl group.[15]
-
Bioisosteric Replacements : Replacing benzene rings with other heterocyclic structures can lead to compounds with excellent antifungal activity and improved oral absorption.[15]
-
Amino Acid Conjugates : Novel derivatives containing amino acid fragments have demonstrated broad-spectrum fungicidal activities, with some exhibiting stronger binding affinity to CYP51 than existing drugs.[13]
Quantitative Data: Antifungal Activity of Novel 1,2,4-Triazole Derivatives
| Compound Class | Fungal Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| Piperazine-substituted triazoles | Candida albicans | 0.0156 - 0.5 | Voriconazole | 0.25 |
| Piperazine-substituted triazoles | Cryptococcus neoformans | 0.0156 | Voriconazole | 0.0156 |
| Benzylideneamino-phenyl-triazole-thiol | Microsporum gypseum | < 6.25 | Ketoconazole | 6.25 |
| Amino acid-triazole conjugates | Physalospora piricola | 10.126 | Mefentrifluconazole | >50 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a suspension of the fungal culture in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Preparation of Compound Dilutions: a. Dissolve the synthesized 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range (e.g., 64 to 0.06 μg/mL).
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). Also, include a standard antifungal drug (e.g., Fluconazole) as a reference. c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC: a. After incubation, visually inspect the plates for fungal growth (turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[8][16]
Anticancer Activity: Diverse Mechanisms Targeting Cell Proliferation
The 1,2,4-triazole scaffold is a key feature in several FDA-approved anticancer drugs, such as the aromatase inhibitors Letrozole and Anastrozole.[5][9] Ongoing research has revealed that novel derivatives can exert potent antiproliferative effects through a variety of mechanisms, making them promising candidates for cancer therapy.
Mechanisms of Action
-
Tubulin Polymerization Inhibition : Several novel 1,2,4-triazole series have been shown to inhibit the polymerization of tubulin into microtubules.[17] Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18]
-
Enzyme Inhibition : Triazole derivatives can be designed to target specific enzymes that are overactive in cancer cells.
-
Kinase Inhibition : Compounds have shown potent inhibitory activity against key signaling kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial drivers in many cancers.[19]
-
Aromatase Inhibition : Following the precedent of Letrozole, new derivatives continue to be explored as aromatase inhibitors for treating estrogen-dependent breast cancer.[9]
-
-
Cell Cycle Arrest : By interfering with various cellular processes, triazole compounds can induce cell cycle arrest at different phases. For example, some derivatives cause arrest at the S-phase, halting DNA replication in cancer cells.[3]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: General workflow for development of 1,2,4-triazole-based inhibitors.
Representative Synthesis Protocol: 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This is a common and versatile method for creating the triazole-thione core, a valuable precursor for further derivatization. [2] Step 1: Synthesis of Acylthiosemicarbazide Intermediate a. In a round-bottom flask, dissolve the desired carbohydrazide (1 equivalent) in ethanol. b. To the stirred solution, add the appropriate aryl isothiocyanate (1 equivalent). c. Reflux the reaction mixture for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature. The precipitated acylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to 1,2,4-Triazole-3-thione a. Suspend the acylthiosemicarbazide intermediate (1 equivalent) in an aqueous solution of a base (e.g., 2N NaOH). b. Reflux the mixture for 4-6 hours until a clear solution is obtained. c. Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., HCl) to a pH of 5-6. d. The precipitated 1,2,4-triazole-3-thione product is collected by filtration, washed thoroughly with water, and dried. e. The crude product can be purified by recrystallization from a suitable solvent like ethanol. [2] Characterization: The structure of the synthesized compound must be confirmed using a suite of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS), to verify the presence of functional groups and the overall molecular structure. [7][8][13][20]
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold continues to demonstrate its immense value in medicinal chemistry, serving as a foundation for the development of agents against a wide array of diseases. The research highlighted in this guide underscores the versatility of this heterocycle, with novel derivatives showing potent antifungal, anticancer, antibacterial, and antiviral activities.
Future research will likely focus on several key areas:
-
Hybrid Molecules : The design of hybrid compounds that combine the 1,2,4-triazole core with other known pharmacophores is a promising strategy to develop multi-target agents and overcome drug resistance. [12][21]* Targeting Resistance : A primary goal will be the development of derivatives that can bypass common resistance mechanisms in bacteria, fungi, and cancer cells. [12]* Elucidation of Novel Mechanisms : While some mechanisms are well-understood (e.g., CYP51 inhibition), further investigation is needed to uncover the novel molecular targets and pathways affected by these compounds, particularly in the context of their anticancer and antiviral activities.
The continued exploration of the chemical space around the 1,2,4-triazole nucleus, guided by rational design, structure-activity relationship studies, and robust biological evaluation, holds significant promise for delivering the next generation of effective therapeutic agents.
References
-
Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]
-
Sharma, D., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
-
Hussein, M. A., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Der Pharma Chemica, 5(3), 122-132. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. [Link]
-
Wang, X., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. ACS Publications. [Link]
-
Al-Abdullah, E. S., et al. (2019). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
Ouyang, X., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]
-
Patel, N. B., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Wang, X., et al. (2022). Synthesis and anticancer activity of [4][6][7]triazole [4,3-b] [4][6][7][22]tetrazine derivatives. Research on Chemical Intermediates. [Link]
-
Wang, S., et al. (2012). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. [Link]
-
Gümüş, M., et al. (2022). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. PubMed. [Link]
-
Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(1), 87-92*. [Link]
-
Kamal, A., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]
-
Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]
-
Saeed, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]
-
Sumrra, S. H., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]
-
Gomaa, A. M., et al. (2021). Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. Bohrium. [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH. [Link]
-
Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [4][6][7]and-[4][6][23]triazoles. Mini-Reviews in Medicinal Chemistry. [Link]
-
Sumrra, S. H., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1, 2, 4- Triazole Derivatives. ResearchGate. [Link]
-
Obaid, R. J. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Egyptian Journal of Chemistry. [Link]
-
Baklanov, M. Y., et al. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. MDPI. [Link]
-
El-Sayed, N. F., et al. (2023). A Literature Review Focusing on the Antiviral Activity of [4][6][7]and-[4][6][23]triazoles. PubMed. [Link]
-
Kumari, P., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. ResearchGate. [Link]
-
Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]
-
Ouyang, X., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]
-
Kotsiuruba, A. V., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]
-
Soni, Y., et al. (2024). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. BPAS Journals. [Link]
-
Plech, T., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
-
Ghorab, M. M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]
-
Acar, Ç., et al. (2021). A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Taylor & Francis Online. [Link]
-
Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Kumar, V., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
Zhang, L., et al. (2017). Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpasjournals.com [bpasjournals.com]
- 13. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
The Discovery and Synthesis of Bioactive Triazole Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Ascendancy of the Triazole Scaffold in Medicinal Chemistry
The triazole ring, a five-membered heterocycle containing three nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it an ideal building block for creating diverse molecular architectures with a wide range of biological activities.[1][2][3][4] Triazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including antifungal, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory activities.[4][5][6][7][8] This guide provides an in-depth exploration of the discovery and synthesis of bioactive triazole compounds, with a focus on practical, field-proven methodologies for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic core.
Part 1: The Synthetic Cornerstone: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized the synthesis of 1,2,3-triazoles.[1][9] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, offering a modular, high-yielding, and stereospecific route to 1,4-disubstituted 1,2,3-triazoles.[1][9] This reaction's power lies in its simplicity, broad functional group tolerance, and the ability to be performed in benign, often aqueous, conditions.[9][10]
The "Why": Causality Behind the Choice of CuAAC
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires harsh conditions, such as elevated temperatures, and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and characterization.[9][10] The copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exclusive regioselectivity for the 1,4-disubstituted product.[9][10][11] This level of control is paramount in drug discovery, where precise molecular architecture is directly linked to biological activity and target specificity. The mild reaction conditions also preserve the integrity of sensitive functional groups often present in complex drug candidates.[12]
Visualizing the CuAAC Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. youtube.com [youtube.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. iris.unina.it [iris.unina.it]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-cyclobutyl-1H-1,2,4-triazol-3-amine: An In-depth Technical Guide
Introduction
5-cyclobutyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] The incorporation of a cyclobutyl moiety at the 5-position introduces a lipophilic, three-dimensional element that can critically influence the compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its molecular structure and purity is paramount for its application in research and development, necessitating comprehensive spectroscopic analysis.
This technical guide provides an in-depth examination of the spectroscopic data for 5-cyclobutyl-1H-1,2,4-triazol-3-amine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is pivotal for the unambiguous identification and characterization of this molecule, ensuring its quality and suitability for further scientific investigation.
Molecular Structure and Tautomerism
The structural elucidation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is fundamental to interpreting its spectroscopic data. The molecule consists of a central 1,2,4-triazole ring substituted with a cyclobutyl group at position 5 and an amine group at position 3. It is important to recognize that 1,2,4-triazole derivatives can exist in different tautomeric forms.[3] For 3-amino-5-substituted-1,2,4-triazoles, the tautomeric equilibrium primarily involves the position of the hydrogen atom on the triazole ring nitrogens. The predominant tautomer can be influenced by the electronic nature of the substituents and the surrounding environment (e.g., solvent).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. The following data was obtained for 5-cyclobutyl-1H-1,2,4-triazol-3-amine.[4]
Experimental Protocol: NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The sample was dissolved in a suitable deuterated solvent, typically DMSO-d₆, to ensure the observation of exchangeable protons (NH and NH₂). Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a quantitative count of the different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.90 | broad singlet | 1H | NH (triazole ring) |
| 5.67 | broad singlet | 2H | NH₂ (amino group) |
| 3.34 | multiplet | 1H | CH (cyclobutyl) |
| 2.18 | multiplet | 4H | CH₂ (cyclobutyl) |
| 1.92 | multiplet | 1H | CH₂ (cyclobutyl) |
| 1.83 | multiplet | 1H | CH₂ (cyclobutyl) |
Source: MDPI, 2024[4]
The downfield signal at 11.90 ppm is characteristic of the N-H proton of the triazole ring, with its broadness indicating exchange with the solvent or intermolecular hydrogen bonding.[4] The broad singlet at 5.67 ppm corresponds to the two protons of the primary amine group.[4] The complex multiplet at 3.34 ppm is assigned to the methine proton of the cyclobutyl ring directly attached to the triazole. The remaining upfield multiplets between 1.83 and 2.18 ppm are attributed to the methylene protons of the cyclobutyl ring.[4]
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 162.43 | C-5 (triazole) |
| 158.97 | C-3 (triazole) |
| 39.24 | CH (cyclobutyl) |
| 27.36 | 2 x CH₂ (cyclobutyl) |
| 18.11 | CH₂ (cyclobutyl) |
Source: MDPI, 2024[4]
The two signals in the downfield region, at 162.43 ppm and 158.97 ppm, are assigned to the C-5 and C-3 carbons of the triazole ring, respectively.[4] The carbon attached to the cyclobutyl group (C-5) is slightly more deshielded. The signal at 39.24 ppm corresponds to the methine carbon of the cyclobutyl ring.[4] The remaining two signals at 27.36 ppm and 18.11 ppm are attributed to the methylene carbons of the cyclobutyl ring.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The solid sample was placed directly on the ATR crystal, and the spectrum was collected over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
IR Spectral Data and Interpretation
The IR spectrum of 5-cyclobutyl-1H-1,2,4-triazol-3-amine exhibits several characteristic absorption bands.
| Wavenumber (ν, cm⁻¹) | Description | Functional Group |
| 3414, 3321, 3213 | N-H stretching vibrations | NH and NH₂ |
| 2970, 2939, 2858 | C-H stretching vibrations | Cyclobutyl |
| 1620 | N-H bending (scissoring) | NH₂ |
| 1543 | C=N stretching | Triazole ring |
| 1469, 1411 | C-H bending | Cyclobutyl |
Source: MDPI, 2024[4]
The broad bands in the region of 3414-3213 cm⁻¹ are indicative of the N-H stretching vibrations of both the triazole ring NH and the primary amine NH₂ groups.[4] The presence of multiple bands in this region is typical for primary amines. The sharp peaks at 2970, 2939, and 2858 cm⁻¹ are assigned to the symmetric and asymmetric C-H stretching vibrations of the cyclobutyl ring.[4] The absorption at 1620 cm⁻¹ is characteristic of the N-H scissoring vibration of the primary amine.[4] The band at 1543 cm⁻¹ can be attributed to the C=N stretching vibrations within the triazole ring.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. While specific high-resolution mass spectrometry (HRMS) data for this exact compound was not found in the initial search, a general discussion of the expected fragmentation is provided based on the known behavior of 1,2,4-triazole derivatives.[5]
Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₆H₁₀N₄ (138.18 g/mol ). Common fragmentation pathways for 1,2,4-triazole derivatives often involve the cleavage of the substituent from the triazole ring and fragmentation of the heterocyclic ring itself.[5]
A plausible fragmentation pathway is illustrated below:
Caption: Plausible mass spectrometry fragmentation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
The loss of the cyclobutyl radical (C₄H₇•) would lead to a fragment at m/z 83, corresponding to the 3-amino-1,2,4-triazole cation. Alternatively, cleavage of the bond between the cyclobutyl group and the triazole ring could result in the formation of a cyclobutyl cation at m/z 55. Further fragmentation of the triazole ring would also be expected.
Conclusion
The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and IR spectroscopy, provides a robust and reliable basis for the identification and characterization of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. The detailed interpretation of the spectral features, grounded in the fundamental principles of spectroscopy and the known chemical properties of 1,2,4-triazole derivatives, ensures a high degree of confidence in the structural assignment. This information is critical for researchers and scientists in the field of drug development, enabling them to proceed with their investigations with a well-characterized and pure chemical entity.
References
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Available at: [Link]
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Available at: [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (n.d.). ProQuest. Available at: [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. Available at: [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. ripublication.com [ripublication.com]
- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 4. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
Whitepaper: A Strategic Guide to the Identification and Validation of Therapeutic Targets for 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous FDA-approved therapeutics.[1][2][3] This guide focuses on a specific, promising derivative, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a molecule with significant potential for novel drug development. Given its under-characterized biological profile, a systematic and multi-pronged approach is required to elucidate its mechanism of action and identify high-value therapeutic targets. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for target deconvolution. We will move from hypothesis generation based on the known pharmacology of the triazole core to detailed, field-proven experimental workflows for unbiased target discovery and subsequent validation. The methodologies presented herein are designed to be self-validating, providing a robust framework for progressing this compound from a chemical entity to a validated lead candidate.
Part 1: The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle that has garnered immense interest from medicinal chemists.[1] Its value stems from a unique combination of properties: the ring is metabolically stable, and its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors. Furthermore, the polar nature of the triazole nucleus often enhances the solubility and overall pharmacological profile of a drug candidate.[3]
This scaffold is an integral component of a wide array of clinically successful drugs, demonstrating its broad therapeutic applicability.[4][5] Examples include:
-
Antifungals: Fluconazole and Itraconazole, which inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal cell membrane biosynthesis pathway.[4][6]
-
Anticancer Agents: Letrozole and Anastrozole, which act as aromatase inhibitors for the treatment of breast cancer.[3][7]
-
Antivirals: Ribavirin, used in the treatment of hepatitis C and other viral infections.[4][7]
The subject of this guide, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, incorporates this proven scaffold. Its key structural features—the cyclobutyl group at position 5 and the primary amine at position 3—provide distinct chemical handles and steric properties that can be exploited for both therapeutic activity and the experimental interrogation of its biological targets. The amine group, in particular, serves as a logical point for chemical modification in the creation of probes for affinity-based target identification methods.
Part 2: Hypothesis Generation: Predicting Potential Target Classes
While the precise targets of 5-cyclobutyl-1H-1,2,4-triazol-3-amine are unknown, the extensive body of literature on analogous compounds allows us to generate informed hypotheses about its likely target classes. This predictive step is crucial for focusing downstream validation efforts.
-
Protein Kinases: The human kinome is one of the most significant target families for cancer therapeutics.[8] Numerous 1,2,4-triazole derivatives have been developed as potent kinase inhibitors, suggesting that our compound may interact with one or more of the 500+ kinases in the human genome.[2][9][10]
-
Metabolic Enzymes: As seen with antifungal azoles (CYP51 inhibitors) and anticancer agents (aromatase inhibitors), the triazole scaffold is adept at interacting with enzymatic active sites, particularly those containing a heme group.[1][3][6] Other enzyme classes, such as DCN1 co-E3 ligase, have also been recently identified as targets for triazole-3-thione derivatives.[11]
-
G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are the targets for a significant percentage of all marketed drugs.[12][13] While less common than enzyme or kinase inhibitors, some triazole-containing compounds have been reported to modulate GPCR activity.[1]
-
Other Target Classes: The versatility of the scaffold is further highlighted by its role in compounds targeting MmpL3 in tuberculosis, COX enzymes in inflammation, and various targets in neurodegenerative and parasitic diseases.[1][7][14]
This broad potential necessitates a discovery strategy that combines unbiased, phenotype-driven approaches with direct biochemical methods to systematically identify and validate the most relevant molecular targets.
Part 3: A Strategic Workflow for Target Deconvolution
To effectively identify the therapeutic targets of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, we propose a parallel, two-pronged strategy that balances unbiased discovery with direct target engagement. This approach maximizes the probability of success by mitigating the limitations of any single methodology.
Exemplary Protocol: High-Content Imaging Screen for Anti-Proliferative Agents
-
Causality: This protocol is designed to identify compounds that not only halt cell proliferation but also induce specific morphological changes (e.g., apoptosis, cell cycle arrest), providing deeper mechanistic clues than a simple viability assay. [15]
-
Cell Culture and Plating:
-
Select a relevant cancer cell line (e.g., MCF-7 for breast cancer).
-
Seed cells in 384-well, optically clear-bottom plates at a density that allows for logarithmic growth over 72 hours. Allow cells to adhere for 24 hours.
-
-
Compound Application:
-
Prepare a 10-point, 3-fold serial dilution of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, starting at a maximum concentration of 100 µM.
-
Use an automated liquid handler to add the compound to the cell plates. Include vehicle (DMSO) and positive (e.g., Staurosporine for apoptosis) controls.
-
-
Incubation:
-
Incubate plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Staining:
-
Add a cocktail of fluorescent dyes directly to the live cells. A recommended combination includes:
-
Hoechst 33342: To stain nuclei and assess cell count and nuclear morphology.
-
CellTracker™ Green CMFDA: To stain cytoplasm and assess cell shape and size.
-
Annexin V, Alexa Fluor™ 647 conjugate: To identify apoptotic cells.
-
-
-
High-Content Imaging:
-
Acquire images using an automated high-content imaging system. Capture at least four fields per well at 20x magnification across three fluorescent channels (DAPI, FITC, Cy5).
-
-
Data Analysis:
-
Utilize an AI-driven image analysis platform to segment cells and extract 50-100 quantitative features per cell (e.g., nuclear area, cell roundness, texture, fluorescence intensity). [16] * "Hits" are defined as concentrations that significantly alter one or more morphological profiles compared to vehicle controls, indicating a specific cellular response.
-
Strategy 2: Direct Target Engagement (The "Biochemical" Approach)
This strategy aims to directly identify the cellular proteins that physically bind to the compound. We recommend a label-free method as the primary approach, as it avoids chemical modifications to the compound that could alter its binding properties. [17] Method: Cellular Thermal Shift Assay (CETSA)
-
Causality: CETSA is based on the principle of ligand-induced thermal stabilization. [18]When a drug binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation. [19][20]By measuring the amount of soluble protein remaining after a heat shock, we can directly infer target engagement inside the cell. [21][22]
Exemplary Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to ~80% confluency.
-
Harvest cells and resuspend in PBS. Divide the cell suspension into two pools: one treated with 50 µM of the compound and one with vehicle (DMSO). Incubate for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into separate PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).
-
Heat the tubes in a thermal cycler for 3 minutes at the designated temperature, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein interactions.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant (containing the soluble protein fraction).
-
Analyze the protein levels for a hypothesized target (e.g., a specific kinase) using standard Western Blotting procedures.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement. [20]
-
Part 4: Target Validation and Selectivity Profiling
Identifying a candidate target from initial screens is only the first step. The next critical phase is to validate this interaction and assess the compound's selectivity. A highly selective compound is often preferred as it is likely to have fewer off-target effects and a cleaner safety profile.
Workflow A: Kinase Profiling
-
Causality: Given the high probability of kinases being targets for triazole compounds, a broad kinome screen is the most efficient way to both validate initial kinase hits and proactively identify potential off-target liabilities. [9][10]We recommend an activity-based assay, as it provides functional data (inhibition) rather than just binding affinity. [23]
Data Presentation: Representative Kinase Selectivity Data
Below is a hypothetical summary table of results from a kinase profiling service like Eurofins' KinaseProfiler™ or AssayQuant's KinSight™. [23][24]
| Target Kinase | Family | % Inhibition @ 1 µM | Potential Indication |
|---|---|---|---|
| CDK4 | CMGC | 95% | Cancer |
| CDK6 | CMGC | 89% | Cancer |
| PIM1 | CAMK | 75% | Cancer |
| FLT3 | TK | 68% | Leukemia |
| VEGFR2 | TK | 25% | (Off-target) |
| EGFR | TK | 15% | (Off-target) |
| SRC | TK | 5% | (Inactive) |
This table clearly identifies CDK4 and CDK6 as potent primary targets, with moderate activity against PIM1 and FLT3, and weak or no activity against key off-targets like VEGFR2 and EGFR, suggesting a favorable initial selectivity profile.
Workflow B: GPCR Screening
If initial screens suggest a role in cell signaling pathways not directly attributable to kinases, a GPCR screening panel is a logical next step.
Exemplary Protocol: Calcium Flux Assay for Gq-Coupled GPCRs
-
Causality: Many GPCRs signal through the Gq pathway, which results in the release of intracellular calcium. [25]Calcium flux assays are a robust, high-throughput method to functionally measure the activation or inhibition of these receptors. [13]
-
Cell Line Preparation: Use cell lines stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).
-
Dye Loading: Plate cells in a 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Add 5-cyclobutyl-1H-1,2,4-triazol-3-amine at various concentrations and incubate for 15-30 minutes.
-
Agonist Stimulation and Detection: Place the plate in a fluorescence imaging plate reader (FLIPR). Add a known agonist for the receptor (e.g., carbachol for M1) and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence indicates calcium release. If the test compound is an agonist, it will trigger a signal on its own. If it is an antagonist, it will reduce the signal produced by the known agonist. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Part 5: Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted strategy for the comprehensive target deconvolution of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. By integrating unbiased phenotypic screening with direct biochemical engagement assays, researchers can efficiently identify high-confidence candidate targets. Subsequent validation and broad selectivity profiling, particularly across the kinome, are essential for confirming the mechanism of action and assessing the therapeutic potential of the compound.
Upon successful validation of a primary target, the logical next steps in the drug discovery pipeline include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity. [2][11][26]* In Vivo Efficacy Studies: Testing the compound in relevant animal models of the disease implicated by the validated target.
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By following this structured and scientifically-grounded approach, the research community can effectively unlock the therapeutic promise held within 5-cyclobutyl-1H-1,2,4-triazol-3-amine and accelerate its journey toward clinical development.
References
- Al-Jubair, T. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis.
- University College London. Target Identification and Validation (Small Molecules).
- Broad Institute.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- Ayati, A. et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry.
- Chen, Y. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- AssayQuant Technologies, Inc. Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Pinga, M. et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anticancer Agents in Medicinal Chemistry.
- Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Wang, J. et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery.
- Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific Blog.
- Creative Biogene. Kinase Screening & Profiling Service.
- Singh, P. et al. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research.
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
- Rich, R. L. et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Ahmad, I. et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie.
- iChemical Technology. (2023). 1,2,4-Triazole Sodium Salt. iChemical.
- Al-Ostoot, F. H. et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Medicinal Chemistry.
- Zhang, Y. et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry.
- Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Diks, S. H. & Peppelenbosch, M. P. (2004). Kinome Profiling. Methods in Molecular Biology.
- Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.
- Creative Bioarray. GPCR Screening Services.
- ResearchGate. Automated high-content phenotypic data processing workflow.
- AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio.
- Lu, S. & Li, X. (2021). Recent progress in assays for GPCR drug discovery. Physiology.
- Hauser, A. S. et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery.
- LaCava, S. D. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Moore, K. (2021). Phenotypic screening means exciting times for drug discovery. Tecan Blog.
- Sharma, D. et al. (2014). Therapeutic Importance of 1, 2, 4-Triazole: A Review. International Journal of Pharmaceutical Sciences and Research.
- Szeliga, M. & Obmińska-Mrukowicz, B. (2024).
- Drug Target Review. (2019). Phenotypic profiling in drug discovery. Drug Target Review.
- Al-Wahaibi, L. H. et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Dong, H. et al. (2024). Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. Journal of Medicinal Chemistry.
- In Vitro ADMET Laboratories. How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazole Sodium Salt [tolyltriazole-benzotriazole.com]
- 5. Therapeutic Importance of 1, 2, 4-Triazole: A Review | Semantic Scholar [semanticscholar.org]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 11. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. AddexBio Service - GPCRAssays [addexbio.com]
- 14. Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents [html.rhhz.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. researchgate.net [researchgate.net]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. news-medical.net [news-medical.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assayquant.com [assayquant.com]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro screening of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to the In Vitro Screening of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] This guide presents a comprehensive, strategy-driven approach for the initial in vitro screening of a specific novel derivative, 5-cyclobutyl-1H-1,2,4-triazol-3-amine. Moving beyond a simple recitation of protocols, this document provides the underlying scientific rationale for a tiered screening cascade, emphasizing the principles of experimental design, data interpretation, and self-validating methodologies. It is intended for researchers, scientists, and drug development professionals seeking to efficiently profile and identify the therapeutic potential of new chemical entities.
Introduction: The Scientific Premise for Screening
The 1,2,4-triazole ring is a privileged pharmacophore due to its unique electronic characteristics, metabolic stability, and its capacity to engage in hydrogen bonding as both a donor and acceptor.[4] This versatility has led to its incorporation in a multitude of approved drugs.[2][5] The subject of this guide, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, combines this potent heterocyclic core with a cyclobutyl moiety. The introduction of this lipophilic, non-planar cyclobutyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity to biological targets or improving cell permeability.
Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of biological activities.[1][3] Therefore, a logical and resource-efficient screening strategy does not assume a single mode of action but instead employs a broad, multi-pronged approach to uncover potential therapeutic value. This guide outlines a primary screening cascade designed to test for anticancer, antibacterial, and antifungal activities, followed by a discussion of secondary, mechanism-of-action assays.
Compound Profile and Handling
Before commencing any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount for ensuring experimental reproducibility.
| Property | Value / Information | Rationale & Implication |
| IUPAC Name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | Ensures unambiguous identification. |
| CAS Number | 496057-24-0 | Provides a universal identifier for literature and database searches.[6] |
| Molecular Formula | C₆H₁₀N₄ | Used to calculate molecular weight and for elemental analysis. |
| Molecular Weight | 138.17 g/mol | Critical for preparing stock solutions of known molarity. |
| Solubility | To be determined empirically. Expected to be soluble in DMSO and methanol.[7] | The choice of solvent is critical. A high-concentration stock solution (e.g., 10-50 mM) is typically prepared in 100% DMSO. Subsequent dilutions into aqueous assay media must ensure the final DMSO concentration is non-toxic to cells or microbes (typically ≤0.5%). |
| Purity | ≥95% (recommended) | Impurities can confound results, leading to false positives or negatives. Purity should be verified by HPLC or LC-MS. |
| Stability | To be determined. Store as a dry powder at -20°C, protected from light. | Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles that can lead to degradation. |
A Tiered Strategy for In Vitro Screening
A successful screening campaign is a balance between breadth and depth. The proposed strategy begins with a wide net to identify any significant biological activity (Tier 1), followed by more focused assays to understand the mechanism of promising "hits" (Tier 2).
Caption: Tiered workflow for in vitro screening of the target compound.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to cost-effectively determine if the compound exhibits any promising biological activity across key therapeutic areas. High-throughput screening (HTS) methodologies are prioritized.[8]
Anticancer Activity: Cell Viability/Cytotoxicity Assay
The initial evaluation of anticancer potential relies on assessing a compound's ability to reduce the viability or proliferation of cancer cells.[9][10] The MTT assay, a colorimetric method, is a robust and widely used choice that measures the metabolic activity of living cells.[4]
Causality & Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11] A decrease in formazan indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[10]
Caption: Step-by-step workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL and dispense 100 µL into each well of a 96-well flat-bottom plate (5,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2X working stock of the compound by serially diluting the 10 mM DMSO stock in culture media. Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Controls (Critical for Self-Validation):
-
Vehicle Control: Cells treated with media containing the highest concentration of DMSO used in the experiment (e.g., 0.5%). This represents 100% viability.
-
Media Blank: Wells containing only culture media, to measure background absorbance.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT stock solution in PBS to each well. Incubate for 2-4 hours. Purple formazan crystals will become visible in living cells.
-
Solubilization: Carefully remove the media and add 150 µL of 100% DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate percent viability: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot % Viability vs. log[Compound Concentration] and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Example Data Table for MTT Assay
| Compound Conc. (µM) | Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Media Blank | 0.052 | N/A | N/A |
| Vehicle (0 µM) | 1.252 | 1.200 | 100.0% |
| 0.1 | 1.240 | 1.188 | 99.0% |
| 1.0 | 0.952 | 0.900 | 75.0% |
| 10.0 | 0.652 | 0.600 | 50.0% |
| 100.0 | 0.202 | 0.150 | 12.5% |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[13]
Causality & Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of bacteria or fungi. Bacterial growth is assessed by measuring the turbidity (cloudiness) of the culture. The absence of turbidity indicates that the compound has inhibited microbial growth.
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation:
-
Bacteria: Select representative strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]). Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to get the final inoculum of approx. 1.5 x 10⁶ CFU/mL.
-
Fungi: For yeast like Candida albicans, use RPMI-1640 medium and follow a similar procedure.
-
-
Compound Preparation: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of a 2X starting concentration of the compound to the first column. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL. This creates a concentration gradient.
-
Inoculation: Add 10 µL of the final bacterial/fungal inoculum to each well, resulting in a final inoculum density of approx. 5 x 10⁵ CFU/mL.
-
Controls (Critical for Self-Validation):
-
Growth Control: Wells with broth and inoculum but no compound. Should show turbidity.
-
Sterility Control: Wells with broth only. Should remain clear.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) tested in the same manner.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) at 600 nm.
Example Data Table for MIC Assay
| Compound Conc. (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | Growth Control |
| Growth (Turbidity) | - | - | - | + | + | + | + | + |
| Result | \multicolumn{8}{c | }{MIC = 32 µg/mL } |
Tier 2: Mechanism of Action (MoA) Deconvolution
A "hit" from Tier 1 screening (e.g., a compound with an IC₅₀ < 10 µM or MIC < 32 µg/mL) warrants further investigation to understand how it works. This is crucial for its development as a potential therapeutic.
For Anticancer Hits: Enzyme Inhibition Assays
Many drugs, including those with a triazole core, function by inhibiting specific enzymes that are critical for disease processes.[14][15] For instance, many antifungal triazoles inhibit lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol synthesis in the fungal cell membrane.[2] Similarly, some antibacterial triazoles target GlcN-6-P synthase, which is vital for bacterial cell wall synthesis.[16] A generic enzyme inhibition assay can be adapted to screen the compound against a panel of relevant targets.
Causality & Principle: An enzyme converts a specific substrate into a product, which can be detected (e.g., via fluorescence or color change). An inhibitor binds to the enzyme and reduces the rate of this conversion.[17] The assay measures the amount of product formed in the presence and absence of the inhibitor to quantify its potency (IC₅₀).[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. mdpi.com [mdpi.com]
- 6. 496057-24-0|5-Cyclobutyl-4H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
- 7. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.biobide.com [blog.biobide.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
A Technical Guide to the Preliminary Toxicity Assessment of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Foreword: A Proactive Approach to Early-Stage Safety Profiling
In the landscape of contemporary drug discovery and chemical development, the early and accurate assessment of a compound's toxicity profile is not merely a regulatory hurdle but a cornerstone of efficient and ethical research. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity assessment of the novel chemical entity, 5-cyclobutyl-1H-1,2,4-triazol-3-amine. As a member of the 1,2,4-triazole class of compounds—a scaffold known for its diverse biological activities—a thorough understanding of its potential liabilities is paramount.[1][2] This document is structured to guide researchers, scientists, and drug development professionals through a multi-tiered assessment strategy, from initial in silico predictions to foundational in vitro assays. The methodologies detailed herein are designed to be robust and self-validating, providing a clear rationale for experimental choices and ensuring scientific integrity at each stage.
Section 1: The Rationale for a Tiered Toxicity Assessment
A tiered approach to toxicity testing is a strategic imperative in early-stage research. It allows for a progressive and resource-efficient evaluation of a compound's safety profile, beginning with broad, predictive methods and advancing to more specific and biologically complex assays. This strategy enables early identification of potential hazards, thereby informing go/no-go decisions and guiding further development.[3][4] For a novel compound like 5-cyclobutyl-1H-1,2,4-triazol-3-amine, where no prior toxicity data exists, this approach is essential to build a safety profile from the ground up.
Our proposed workflow begins with in silico modeling to predict potential toxicities based on the compound's chemical structure.[5][6] This is followed by a battery of in vitro assays designed to assess key toxicological endpoints: genotoxicity, cytotoxicity, and hepatotoxicity.[3][7] This sequence ensures that more resource-intensive experiments are undertaken with a foundational understanding of the compound's potential risks.
Caption: A step-by-step workflow for conducting the Ames test for genotoxicity assessment.
Detailed Protocol
-
Preparation of Bacterial Strains: Inoculate the required S. typhimurium strains into nutrient broth and incubate overnight to achieve a sufficient cell density.
-
Preparation of Test Compound: Prepare a dilution series of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in a suitable, non-toxic solvent (e.g., DMSO).
-
Plate Incorporation Method: In a test tube, combine the test compound dilution, the bacterial culture, and molten top agar. For metabolic activation, add the S9 mix. [8]4. Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours. [9]6. Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Section 4: In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10][11]It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. [11][12]
Scientific Rationale
A decrease in the metabolic activity of cells treated with a compound suggests a cytotoxic effect. The MTT assay provides a quantitative measure of this effect, allowing for the determination of the concentration at which the compound is toxic to cells (e.g., the IC50 value). [10][13]
Caption: A detailed workflow of the MTT assay for determining cytotoxicity.
Detailed Protocol
-
Cell Seeding: Seed a human cell line (e.g., HeLa or HepG2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. 5. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [14]6. Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. [14]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Hypothetical Data Presentation
The following table illustrates how the results of an MTT assay for 5-cyclobutyl-1H-1,2,4-triazol-3-amine could be presented.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100 |
| 1 | 1.235 | 0.079 | 98.8 |
| 10 | 1.198 | 0.092 | 95.8 |
| 50 | 0.875 | 0.065 | 70.0 |
| 100 | 0.612 | 0.051 | 49.0 |
| 250 | 0.250 | 0.033 | 20.0 |
| 500 | 0.050 | 0.015 | 4.0 |
Section 5: In Vitro Hepatotoxicity Assessment Using HepG2 Cells
Drug-induced liver injury (DILI) is a significant concern in drug development. [4]The human hepatoma cell line, HepG2, is widely used as an in vitro model to assess potential hepatotoxicity. [15][16][17][18]These cells retain many of the metabolic functions of primary human hepatocytes. [16][19]
Scientific Rationale
By exposing HepG2 cells to the test compound and measuring key markers of liver cell health, we can gain an early indication of its potential to cause liver damage. Common endpoints for hepatotoxicity assessment include cell viability (as determined by the MTT assay), measurement of liver enzyme leakage (e.g., alanine aminotransferase, ALT), and assessment of mitochondrial dysfunction.
Experimental Approach
The experimental design for assessing hepatotoxicity in HepG2 cells would be similar to the MTT assay protocol. HepG2 cells would be treated with a range of concentrations of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. In addition to cell viability, the culture supernatant would be collected to measure the activity of released liver enzymes, and specific assays for mitochondrial function (e.g., JC-1 assay for mitochondrial membrane potential) could be performed.
Section 6: Synthesis of Findings and Future Directions
The preliminary toxicity assessment provides a foundational understanding of the safety profile of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. The data generated from the in silico and in vitro assays should be synthesized to form a comprehensive initial risk assessment.
If the compound shows no significant genotoxicity, has a favorable cytotoxicity profile (high IC50 value), and does not indicate a high risk of hepatotoxicity, further preclinical development may be warranted. Conversely, if significant liabilities are identified, this early data allows for informed decisions regarding the termination of the compound's development or the initiation of medicinal chemistry efforts to mitigate the observed toxicities.
This guide provides a robust and scientifically sound framework for the initial safety evaluation of a novel chemical entity. By following this tiered and logical approach, researchers can efficiently and ethically advance the most promising and safest compounds in their development pipelines.
References
-
Ames Test. (2018). Bio-protocol, 8(6), e2773. [Link]
-
OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]
-
In Vitro Toxicology Assays. (n.d.). TME Scientific. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). IT Medical Team. Retrieved from [Link]
-
Ames test. (n.d.). Wikipedia. Retrieved from [Link]
-
The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). (2014). PMC - NIH. Retrieved from [Link]
-
HepG2 Cell Line - A Liver Cancer Research Resource. (n.d.). Cytion. Retrieved from [Link]
-
Prediction of acute toxicity of 1,2,4-triazole derivatives using GUSAR-online prognosis. (n.d.). ResearchGate. Retrieved from [Link]
-
HepG2 Cell Line - A Liver Cancer Research Resource. (n.d.). Cytion. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. Retrieved from [Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). ScienceDirect. Retrieved from [Link]
-
Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. Retrieved from [Link]
-
5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.). FAO. Retrieved from [Link]
-
Hep G2 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
OECD Chemical Testing Guidelines 2025 Updated. (2025). Auxilife. Retrieved from [Link]
-
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017). NIH. Retrieved from [Link]
-
MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). Journal of Cheminformatics. Retrieved from [Link]
-
OECD Test Guideline 425. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry, 10(4), 861-880. [Link]
-
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017). Frontiers in Pharmacology. Retrieved from [Link]
-
In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved from [Link]
-
Ames Test. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 4. (n.d.). OECD iLibrary. Retrieved from [Link]
-
Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. (2019). PMC - PubMed Central. Retrieved from [Link]
-
Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. (2024). Regulatory Mechanisms in Biosystems. Retrieved from [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry. Retrieved from [Link]
-
Culture and Functional Characterization of Human Hepatoma HepG2 Cells. (2015). PubMed. Retrieved from [Link]
-
1H-1,2,4-Triazole: Human health tier II assessment. (2016). NICNAS. Retrieved from [Link]
-
Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. (2023). Pharmaceutical Journal of Uzbekistan. Retrieved from [Link]
-
Streamlining Toxicity Predictions with In Silico Profiling. (n.d.). Instem. Retrieved from [Link]
-
Early toxicity screening strategies. (2025). ResearchGate. Retrieved from [Link]
-
Advancements in Early Toxicity Testing [Podcast]. (n.d.). Molecular Devices. Retrieved from [Link]
-
Discover Toxicology: An Early Safety Assessment Approach. (n.d.). OUCI. Retrieved from [Link]
-
NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. (2021). YouTube. Retrieved from [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. medicine.dp.ua [medicine.dp.ua]
- 2. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 4. news-medical.net [news-medical.net]
- 5. pozescaf.com [pozescaf.com]
- 6. instem.com [instem.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. criver.com [criver.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. clyte.tech [clyte.tech]
- 13. kosheeka.com [kosheeka.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 17. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Strategic Framework for High-Throughput Screening of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] This application note presents a comprehensive strategic guide for the evaluation of a novel derivative, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, using high-throughput screening (HTS). We provide a framework for hypothesis generation based on the compound's structural class, detailed protocols for compound handling, and a comparative guide for selecting and developing robust biochemical and cell-based assays.[4][5] Furthermore, this guide outlines a complete HTS workflow, from primary screening and data analysis to a rigorous, multi-step hit validation cascade designed to eliminate artifacts and confirm true biological activity.[6][7] The methodologies and protocols herein are designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to systematically unlock the therapeutic potential of this and other novel small molecules.
Compound Profile and Rationale for Screening
Chemical Properties of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Before initiating any screening campaign, a thorough understanding of the test article's physicochemical properties is paramount. These properties influence solubility, stability, and potential for non-specific interactions.
| Property | Value / Information | Source / Method |
| IUPAC Name | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | - |
| CAS Number | 496057-24-0 | [8] |
| Molecular Formula | C₆H₁₀N₄ | Calculated |
| Molecular Weight | 138.17 g/mol | Calculated |
| Structure | ![]() | - |
| Predicted Solubility | Soluble in DMSO; low aqueous solubility | Inferred from scaffold |
| Purity | ≥95% recommended for HTS | Standard HTS practice |
| Key Features | 1,2,4-triazole core, primary amine, cyclobutyl group | Structural Analysis |
Causality Insight: The 1,2,4-triazole ring is electron-rich and capable of forming multiple hydrogen bonds, facilitating interactions with biological targets like enzymes and receptors.[3][9] The primary amine at the 3-position provides a key hydrogen bond donor and a potential site for further chemical modification. The cyclobutyl group adds lipophilicity, which can influence membrane permeability and binding pocket interactions.
Hypothesis Generation: Potential Biological Targets
The 1,2,4-triazole scaffold is associated with a vast range of biological activities.[10][11][12] This allows for the generation of several data-driven hypotheses to guide assay selection.
-
Anticancer/Antiproliferative: Many triazole derivatives exhibit cytotoxic effects against cancer cell lines.[12][13] A primary screen for general cytotoxicity is a logical starting point.
-
Enzyme Inhibition: The nitrogen-rich heterocycle can act as a metal chelator or a bioisostere for amide bonds, making it a common motif in enzyme inhibitors (e.g., kinases, proteases, DprE1).[1][14]
-
Antimicrobial/Antifungal: Triazoles are famous for their antifungal activity (e.g., fluconazole) and have demonstrated broad antibacterial potential.[10][11][15]
-
Antiviral: Certain triazole compounds, like Ribavirin, are established antiviral agents.[2]
Pre-Screening Compound Management Protocol
The quality and consistency of the compound stock are critical for reproducible HTS data.[16]
Protocol 1: Compound Solubilization and Plating
-
Quality Control: Upon receipt, verify the identity and purity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine via LC-MS and ¹H-NMR.
-
Solubilization: Prepare a 10 mM primary stock solution in 100% DMSO. Use a sonicator or vortexer to ensure complete dissolution.
-
Expert Insight: DMSO is the standard solvent for HTS compound libraries due to its high solubilizing power.[16] However, final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
-
Master Plate Creation: Aliquot the 10 mM stock into a 384-well master stock plate using an automated liquid handler to minimize variability. Seal the plate tightly with a foil seal.
-
Storage: Store the master plate at -20°C or -80°C. Avoid repeated freeze-thaw cycles by creating intermediate or "daughter" plates for daily use.
HTS Assay Selection and Development Strategy
The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical decision point that depends on the research goals and available resources.[4][17] Cell-based assays offer greater physiological relevance, while biochemical assays provide direct information about target engagement.[5][18]
Caption: Decision workflow for HTS assay selection.
Protocol A: Biochemical HTS for Kinase Inhibition (Example)
This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a hypothetical protein kinase.
-
Assay Principle: A kinase phosphorylates a peptide substrate. The amount of phosphorylated product is quantified using a detection system (e.g., TR-FRET or Fluorescence Polarization), where a change in signal indicates inhibition.
-
Materials:
-
Kinase enzyme and corresponding peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35).
-
Detection Reagents (e.g., europium-labeled anti-phospho-antibody and APC-labeled tracer for TR-FRET).
-
384-well, low-volume, black assay plates.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
-
Step-by-Step Methodology:
-
Using an automated liquid handler, dispense 50 nL of compound from the library plate (or controls) into the assay plate.
-
Add 5 µL of kinase solution (pre-diluted in assay buffer) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible plate reader (e.g., TR-FRET enabled).
-
-
Self-Validating System (QC): For each plate, calculate the Z'-factor using the positive and negative controls.[19][20] An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[16]
Protocol B: Cell-Based HTS for Antiproliferative Activity
This protocol uses a luminescence-based readout to measure cell viability as an indicator of antiproliferative or cytotoxic effects.[18][21]
-
Assay Principle: The assay quantifies ATP levels, which are directly proportional to the number of metabolically active, viable cells. A decrease in luminescence indicates cell death or growth inhibition.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549) in culture.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
384-well, solid white, tissue-culture treated assay plates.
-
ATP detection reagent (e.g., CellTiter-Glo®).
-
Positive Control: A potent cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: DMSO vehicle.
-
-
Step-by-Step Methodology:
-
Seed cells into the 384-well plates at a pre-determined optimal density (e.g., 1000 cells/well in 40 µL) and incubate for 24 hours at 37°C, 5% CO₂.
-
Add 100 nL of compound from the library plate (or controls) to the cells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 20 µL of the ATP detection reagent to all wells.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Self-Validating System (QC): As with the biochemical assay, calculate the Z'-factor for each plate. A consistent Z'-factor > 0.5 is required for a high-quality screen.[20]
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process that moves from large-scale primary screening to focused validation of a few promising hits.[19]
Caption: The integrated HTS workflow from primary screen to validated hits.
Hit Validation and Data Triage
The primary screen will inevitably identify compounds that are active for reasons other than specific interaction with the target; these are known as false positives.[6][7] A rigorous validation cascade is essential to triage these artifacts and build confidence in the remaining hits.
Protocol C: Hit Confirmation and Dose-Response Analysis
-
Cherry-Pick Hits: From the primary screen data, select all compounds that meet a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Acquire Fresh Compound: Order or re-synthesize fresh powder stocks of the cherry-picked compounds to rule out degradation or contamination of the original screening sample.
-
Generate Dose-Response Curves: Using the fresh stock, create a serial dilution series (e.g., 10-point, 3-fold dilutions) and re-test in the primary assay.
-
Calculate Potency: Fit the resulting data to a four-parameter logistic curve to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) value for each confirmed hit. Only compounds that show a clear sigmoidal dose-response should be advanced.
Protocol D: Orthogonal Assay Validation
-
Principle: To ensure the observed activity is not an artifact of the primary assay's technology (e.g., fluorescence interference), hits must be validated in an orthogonal assay that measures the same biological endpoint via a different detection method.[6]
-
Example: If the primary kinase assay used TR-FRET, an orthogonal assay might use a luminescence-based readout that measures the amount of ATP consumed during the reaction (e.g., Kinase-Glo®).
-
Execution: Test the confirmed hits in the orthogonal assay. True hits should show comparable activity and potency in both formats.
Hypothetical Hit Triage Data
The table below illustrates how data from a validation cascade can be used to prioritize compounds.
| Compound ID | Primary Hit (% Inh @ 10µM) | Confirmed IC₅₀ (µM) | Orthogonal Assay IC₅₀ (µM) | Counter-Screen Activity | Decision |
| Cmpd-001 | 95% | 0.75 | 0.81 | Inactive | Validated Hit |
| Cmpd-002 | 88% | 1.2 | > 50 | Inactive | False Positive (Assay Artifact) |
| Cmpd-003 | 91% | 2.5 | 2.8 | Active | False Positive (Non-specific) |
| Cmpd-004 | 75% | No curve fit | - | - | False Positive (Poor Behavior) |
Causality Insight: Cmpd-002 is likely interfering with the detection technology of the primary assay, as its activity disappears in the orthogonal assay. Cmpd-003 is active in a counter-screen (e.g., a screen against an unrelated target), suggesting it is a non-specific or promiscuous inhibitor that should be deprioritized.[6]
Conclusion
5-cyclobutyl-1H-1,2,4-triazol-3-amine represents a novel chemical entity built upon a scaffold with a rich history in drug discovery. A successful investigation of its therapeutic potential is not merely a matter of large-scale testing but requires a deliberate, multi-faceted strategy. By combining hypothesis-driven assay selection with robust, self-validating protocols and a stringent hit validation cascade, researchers can efficiently navigate the complexities of HTS. This structured approach maximizes the probability of identifying genuine, high-quality hits while minimizing the costly pursuit of artifacts, thereby providing a solid foundation for subsequent lead optimization programs.
References
-
Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]
-
Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
-
An, W. F., & Tolliday, N. (n.d.). Cell-based assays for high-throughput screening. Broad Institute. Available at: [Link]
-
Kumar, A., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. Available at: [Link]
-
Bentham Science. (n.d.). Recent Researches in Triazole Compounds as Medicinal Drugs. Bentham Science. Available at: [Link]
-
Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]
-
Al-Dahmoshi, H. O., et al. (2022). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Available at: [Link]
-
Singh, P., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]
-
Vogt, A., & Lazo, J. S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. Available at: [Link]
-
Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2017). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. PubMed. Available at: [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
Tran, T. T., et al. (2017). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
-
Coan, K. E. D., & Shoichet, B. K. (2011). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central. Available at: [Link]
-
Kirubakaran, P., et al. (2016). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Sławiński, J., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]
-
Gomaa, A. M. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. Available at: [Link]
-
Ajmal, M., et al. (2021). New benzothiazinone linked 1, 2, 4-triazoles: Design, synthesis, characterization, and evaluation of antitubercular activity. Semantic Scholar. Available at: [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Recent Researches in Triazole Compounds as Medicinal Drugs | Bentham Science [benthamscience.com]
- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 496057-24-0|5-Cyclobutyl-4H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 16. High-throughput screening - Wikipedia [en.wikipedia.org]
- 17. lifescienceglobal.com [lifescienceglobal.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 20. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 21. marinbio.com [marinbio.com]
experimental protocols for 5-cyclobutyl-1H-1,2,4-triazol-3-amine synthesis
An In-Depth Guide to the Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in modern heterocyclic chemistry, primarily because it serves as a crucial pharmacophore in a multitude of biologically active molecules.[1][2] Specifically, the 3-amino-1,2,4-triazole motif is of significant interest to researchers in medicinal and agricultural chemistry due to its presence in compounds exhibiting a wide array of activities, including herbicidal properties and potential as therapeutic agents.[1] The unique structural arrangement of nitrogen atoms in the triazole ring allows for diverse non-covalent interactions with biological targets like enzymes and receptors, making its derivatives attractive for drug discovery programs.[3]
This application note provides detailed experimental protocols for the synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a representative member of this important class of compounds. We will explore two robust synthetic pathways, delving into the chemical principles that underpin these methodologies. The protocols are designed for researchers, scientists, and professionals in drug development, offering both a modern microwave-assisted approach and a conventional two-step method.
Synthetic Strategies: Pathways to the Triazole Core
The construction of the 5-substituted-3-amino-1,2,4-triazole ring system is most commonly achieved through the condensation of a carboxylic acid derivative with aminoguanidine.[4][5] This strategy involves two key transformations: the initial acylation of aminoguanidine to form an N-acylaminoguanidine intermediate, followed by an intramolecular cyclization with the elimination of water to form the stable aromatic triazole ring.
The two primary approaches detailed herein are:
-
Direct Microwave-Assisted Condensation: A green and efficient one-pot method reacting cyclobutanecarboxylic acid directly with aminoguanidine bicarbonate under microwave irradiation.[4]
-
Conventional Two-Step Acylation-Cyclization: A classic and highly reliable method involving the reaction of a more activated carboxylic acid derivative, cyclobutanecarbonyl chloride, with an aminoguanidine salt, followed by a separate cyclization step.[4]
The choice of method may depend on available equipment (microwave reactor), the scale of the synthesis, and the desired purity profile of the crude product.
Protocol 1: Microwave-Assisted Synthesis from Cyclobutanecarboxylic Acid
This protocol is adapted from a green, solvent-minimized approach that leverages microwave energy to accelerate the reaction, significantly reducing reaction times.[4] It proceeds via the direct condensation of cyclobutanecarboxylic acid with aminoguanidine hydrochloride, formed in situ from the bicarbonate salt.
Experimental Workflow: Protocol 1
Caption: Workflow for Microwave-Assisted Synthesis.
Step-by-Step Methodology
-
Preparation of Aminoguanidine Hydrochloride:
-
In a suitable round-bottom flask, combine aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).
-
Stir the resulting mixture vigorously at room temperature for 2 hours. During this time, carbon dioxide gas will evolve.
-
Remove the water under reduced pressure using a rotary evaporator.
-
Dry the resulting white solid (aminoguanidine hydrochloride) in a drying oven at 45 °C.[4]
-
-
Microwave-Assisted Condensation and Cyclization:
-
Place the dried aminoguanidine hydrochloride (1.0 eq) and cyclobutanecarboxylic acid (1.2 eq) into a sealed microwave reaction vial.
-
Irradiate the mixture in a controlled microwave synthesizer at 150 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
-
Product Isolation:
-
Treat the solidified crude reaction mixture with a 10% aqueous solution of sodium hydroxide until the pH is basic.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the collected white solid under vacuum to yield the final product, 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
-
Quantitative Data (Protocol 1)
| Parameter | Value | Source |
| Reagent Ratio | 1:1.2 (Aminoguanidine HCl : Acid) | [4] |
| Microwave Temperature | 150 °C | [4] |
| Microwave Time | 30 min | [4] |
| Reported Yield | 70% | [4] |
Protocol 2: Conventional Two-Step Synthesis from Cyclobutanecarbonyl Chloride
This traditional method offers an alternative for laboratories not equipped with a microwave reactor. It involves the acylation of aminoguanidine with a more reactive acyl chloride to form a stable intermediate, which is then cyclized under thermal conditions.
Step-by-Step Methodology
-
Synthesis of N-(diaminomethylidene)cyclobutanecarboxamide (Acylaminoguanidine Intermediate):
-
Suspend aminoguanidine hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or pyridine) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).
-
Add a base such as triethylamine or pyridine (1.1 eq) to neutralize the hydrochloride salt.
-
Slowly add cyclobutanecarbonyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.[6][7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or used directly in the next step.
-
-
Thermal Cyclization:
-
Place the crude or purified N-(diaminomethylidene)cyclobutanecarboxamide in a flask fitted with a reflux condenser.
-
Heat the solid at a temperature above its melting point (typically 160-180 °C) for 1-2 hours. Alternatively, reflux the intermediate in a high-boiling solvent like N,N-dimethylformamide (DMF) or in an aqueous basic solution (e.g., NaOH or K₂CO₃).[4]
-
The progress of the cyclization, which involves the elimination of water, can be monitored by TLC or LC-MS.
-
After cooling, the resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
-
Reaction Mechanism: From Acylaminoguanidine to Triazole
The formation of the 1,2,4-triazole ring proceeds through a well-established condensation-cyclization pathway. The key steps are the nucleophilic attack of aminoguanidine on the carbonyl carbon of the cyclobutyl precursor, followed by intramolecular cyclization and dehydration.
Caption: Mechanism of 1,2,4-Triazole Formation.
-
Acylation: The terminal amino group of aminoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanecarboxylic acid (or its chloride), forming the N-acylaminoguanidine intermediate. This is the rate-limiting step in many cases.[8]
-
Intramolecular Cyclization: The intermediate undergoes tautomerization, followed by a nucleophilic attack from one of the nitrogen atoms of the guanidine moiety onto the amide carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Product Characterization
The final product should be characterized to confirm its identity and purity. The following data is reported for 3-Amino-5-cyclobutyl-1,2,4-triazole.[4]
| Analysis Type | Expected Result |
| Appearance | White solid |
| Melting Point | 173–174 °C |
| IR (ATR, ν, cm⁻¹) | 3414, 3321, 3213, 2970, 2939, 1620, 1543 |
| ¹H NMR (DMSO-d₆, δ, ppm) | 11.90 (br. s, 1H, NH), 5.67 (br. s, 2H, NH₂), 3.34 (m, 1H, CH), 2.18 (m, 4H, CH₂), 1.92 (m, 1H, CH₂), 1.83 (m, 1H, CH₂) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 162.43 (C-5), 158.97 (C-3), 39.24 (CH), 27.36 (2×CH₂), 18.11 (CH₂) |
| Elemental Analysis (Calc. for C₆H₁₀N₄) | C 52.16%, H 7.29%, N 40.55% |
| Elemental Analysis (Found) | C 51.88%, H 7.03%, N 39.97% |
Safety and Handling Precautions
-
Aminoguanidine Bicarbonate/Hydrochloride: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclobutanecarbonyl Chloride: This substance is corrosive and flammable.[6] It reacts with moisture and causes severe skin burns and eye damage.[7] Handle only in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Microwave Reactor: Operate according to the manufacturer's instructions. Ensure reaction vials are properly sealed and do not exceed recommended volumes or pressures.
-
Thermal Cyclization: High temperatures are involved. Use appropriate heating mantles or oil baths and ensure the apparatus is set up securely.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available from: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). Molecules. Available from: [Link]
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (2023). International Journal of Innovative Science and Research Technology. Available from: [Link]
-
synthesis of 1,2,4 triazole compounds. (2022). International Standard Research Explorer Society. Available from: [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009). Letters in Organic Chemistry. Available from: [Link]
-
Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (2015). ResearchGate. Available from: [Link]
-
Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). Chemistry – A European Journal. Available from: [Link]
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (2002). ResearchGate. Available from: [Link]
-
Cyclobutanecarbonyl chloride. (n.d.). PubChem. Available from: [Link]
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijisrt.com [ijisrt.com]
- 6. シクロブタンカルボニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cyclobutanecarbonyl chloride | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating 5-cyclobutyl-1H-1,2,4-triazol-3-amine as a Potential Enzyme Inhibitor
An in-depth guide to the evaluation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine as a novel enzyme inhibitor.
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents known to modulate enzyme activity.[1][2] These heterocyclic compounds are particularly effective as inhibitors for a wide range of enzymes, including metalloproteinases and kinases.[1][2][3][4] This guide focuses on 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a molecule combining the proven triazole core with a bulky hydrophobic cyclobutyl group and a key amine functionality. We present a detailed framework and step-by-step protocols for researchers to systematically evaluate its inhibitory potential against two major classes of enzymes implicated in numerous pathologies: Matrix Metalloproteinases (MMPs) and Protein Kinases. The methodologies are designed to be robust, self-validating, and serve as a foundational template for early-stage drug discovery projects.
Introduction: Scientific Rationale and Target Selection
The therapeutic efficacy of many triazole-based drugs stems from the ability of the nitrogen atoms in the triazole ring to coordinate with metal ions within an enzyme's active site, most notably the iron in cytochrome P450 enzymes or the zinc cofactor in MMPs.[5][6] Furthermore, the scaffold is a versatile building block for creating ligands that can fit into highly specific binding pockets, such as the ATP-binding site of protein kinases.
Why 5-cyclobutyl-1H-1,2,4-triazol-3-amine?
-
1,2,4-Triazole Core: Provides the foundational pharmacophore with a high propensity for enzyme inhibition.[1][2]
-
3-Amino Group: Acts as a crucial hydrogen bond donor and/or a point of interaction within the active site, enhancing binding affinity.
-
5-Cyclobutyl Group: This bulky, non-polar group can probe and occupy hydrophobic pockets within the enzyme, contributing to both potency and selectivity.
Based on these structural features, we propose two high-priority enzyme classes for initial screening:
-
Matrix Metalloproteinases (MMPs): These are zinc-dependent endopeptidases crucial for extracellular matrix remodeling.[6] Their dysregulation is linked to arthritis, cardiovascular disease, and cancer metastasis.[6][7] The triazole nitrogen atoms in our test compound could chelate the catalytic zinc ion, leading to potent inhibition.
-
Protein Kinases: These enzymes catalyze phosphorylation, a fundamental process in cell signaling.[8][9] Aberrant kinase activity is a hallmark of cancer and inflammatory diseases.[8] Many kinase inhibitors occupy the ATP-binding pocket, and the structure of 5-cyclobutyl-1H-1,2,4-triazol-3-amine makes it a candidate for such a binding mode.
Preliminary Compound Handling
Before beginning any assay, proper handling and solubilization of the test compound are critical for obtaining reproducible results.
-
Compound: 5-cyclobutyl-1H-1,2,4-triazol-3-amine
-
Appearance: Typically a white to off-white solid.
-
Solubilization: The compound is expected to have low aqueous solubility. A stock solution should be prepared in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions for the assay should be made in the appropriate assay buffer.
Scientist's Note (Causality): Using a high-concentration DMSO stock minimizes the final concentration of DMSO in the assay wells. It is critical to maintain a consistent, low percentage of DMSO (typically ≤1%) across all experimental and control wells, as higher concentrations can denature enzymes or otherwise interfere with the assay readout.[10]
Protocol I: Screening for MMP Inhibition
This protocol uses a continuous, fluorescence-based assay to measure the activity of a representative MMP (e.g., MMP-2 or MMP-9) in the presence of the test compound.
Principle of the Assay
The assay utilizes a specific, fluorogenic peptide substrate that is internally quenched by a Fluorescence Resonance Energy Transfer (FRET) pair. In its intact state, the substrate produces minimal fluorescence. Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.[7][11]
Materials and Reagents
-
Enzyme: Recombinant human MMP-2 or MMP-9 (activated).
-
Substrate: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Test Compound: 10 mM stock of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in DMSO.
-
Positive Control Inhibitor: A known broad-spectrum MMP inhibitor like GM 6001 (Ilomastat).[12]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.
-
Instrumentation: Fluorescence microplate reader (e.g., with excitation/emission wavelengths of ~328/393 nm).
-
Hardware: Black, flat-bottom 96-well assay plates.
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for the MMP fluorescence-based inhibition assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 10 mM stock of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in Assay Buffer. The highest concentration might be 100 µM, and the lowest will be in the nanomolar range. Also prepare solutions for controls.
-
Plate Setup (in a 96-well plate):
-
Test Wells: 50 µL of each compound dilution.
-
100% Activity Control (Negative Control): 50 µL of Assay Buffer containing the same final DMSO concentration as the test wells.
-
0% Activity Control (Background): 50 µL of Assay Buffer.
-
Positive Control: 50 µL of a known MMP inhibitor (e.g., 10 µM GM 6001).
-
-
Enzyme Addition: Add 25 µL of freshly diluted MMP enzyme to all wells except the "0% Activity Control" wells.
-
Pre-incubation: Mix the plate gently and incubate at 37°C for 15 minutes.
Rationale (Expertise): This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started, which is crucial for accurate potency measurement.[13]
-
Reaction Initiation: Add 25 µL of the pre-warmed fluorogenic substrate to all wells to start the reaction. The final volume in each well is now 100 µL.
-
Data Acquisition: Immediately place the plate in the microplate reader and begin kinetic measurement of fluorescence intensity over 30-60 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial velocity (V₀) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve (ΔRFU/min).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_100%_activity - V₀_background))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[14][15]
| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical Data] |
| 5-cyclobutyl-1H-1,2,4-triazol-3-amine | MMP-9 | 1.25 |
| GM 6001 (Control) | MMP-9 | 0.005 |
Protocol II: Screening for Protein Kinase Inhibition
This protocol uses a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to measure the activity of a representative protein kinase.
Principle of the Assay
Kinase activity is quantified by measuring the amount of ADP produced during the phosphorylation reaction.[9] The assay is a two-step process:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated.
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP into ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP produced and thus to the kinase activity.
Materials and Reagents
-
Enzyme: Recombinant active protein kinase (e.g., a specific tyrosine or serine/threonine kinase).
-
Substrate: A suitable peptide or protein substrate for the chosen kinase.
-
ATP: High-purity ATP solution.
-
Test Compound: 10 mM stock of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in DMSO.
-
Positive Control Inhibitor: A known inhibitor for the specific kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like a "-tinib").
-
Assay Kit: ADP-Glo™ Kinase Assay kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase Reaction Buffer: Typically provided with the enzyme or optimized separately.
-
Instrumentation: Luminescence-capable microplate reader.
-
Hardware: White, opaque 96-well assay plates (to maximize light signal).
Experimental Workflow for Kinase Inhibition Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 9. Kinase Activity Assays [worldwide.promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-cyclobutyl-1H-1,2,4-triazol-3-amine in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of 1,2,4-Triazoles in Oncology
The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole moment, and metabolic stability, make it an ideal pharmacophore for designing novel therapeutic agents. In the realm of oncology, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a diverse range of anticancer activities.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[2]
This document provides a comprehensive guide to the potential applications of a specific derivative, 5-cyclobutyl-1H-1,2,4-triazol-3-amine , in cancer research. While this particular molecule is not yet extensively characterized in the literature, its structural features, combined with the known activities of related 1,2,4-triazole compounds, suggest it is a compelling candidate for investigation as a novel anticancer agent.
The Significance of the Cyclobutyl Moiety
The incorporation of a cyclobutyl group at the 5-position of the 1,2,4-triazole ring is a key structural feature of the compound . In medicinal chemistry, the cyclobutyl moiety is often introduced to:
-
Enhance Metabolic Stability: By replacing more metabolically labile groups, the cyclobutyl ring can increase the compound's half-life in biological systems.
-
Improve Binding Affinity: The rigid, three-dimensional structure of the cyclobutyl group can provide a better fit into the hydrophobic pockets of target proteins, leading to stronger binding interactions.
-
Increase Lipophilicity: This can improve the compound's ability to cross cell membranes and reach its intracellular targets.
Studies on other bioactive molecules have shown that the cyclobutyl group can contribute to potent and selective biological activity.[1][3][4] Therefore, 5-cyclobutyl-1H-1,2,4-triazol-3-amine represents a rational design strategy for developing a novel anticancer therapeutic.
Postulated Mechanism of Action
Based on the established mechanisms of action for a wide range of 1,2,4-triazole derivatives, we postulate that 5-cyclobutyl-1H-1,2,4-triazol-3-amine may exert its anticancer effects through one or more of the following pathways:
-
Kinase Inhibition: Many 1,2,4-triazole compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and BRAF.[5]
-
Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as p53, Bax, and Bcl-2.
-
Cell Cycle Arrest: It could halt the progression of the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cell division.[6][7]
The following diagram illustrates a hypothesized signaling pathway that could be targeted by 5-cyclobutyl-1H-1,2,4-triazol-3-amine, leading to apoptosis.
Caption: Hypothesized apoptotic pathway induced by 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Protocol 1: Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
This protocol is adapted from established methods for the synthesis of 5-substituted-1H-1,2,4-triazol-3-amines.[8]
Materials:
-
Cyclobutanecarboxylic acid
-
Aminoguanidine hydrochloride
-
Phosphorus oxychloride (POCl₃) or a similar dehydrating agent
-
Pyridine or another suitable base
-
Appropriate solvents (e.g., dioxane, toluene)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Acylaminoguanidine Formation:
-
In a round-bottom flask, dissolve cyclobutanecarboxylic acid and aminoguanidine hydrochloride in a suitable solvent like pyridine.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting acylaminoguanidine intermediate by recrystallization or column chromatography.
-
-
Cyclization to form the 1,2,4-triazole ring:
-
Suspend the purified acylaminoguanidine in a dehydrating agent such as phosphorus oxychloride.
-
Heat the mixture at a temperature appropriate for cyclization (e.g., 80-100°C) for a few hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the final product, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound in cancer cell lines.[2][9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-cyclobutyl-1H-1,2,4-triazol-3-amine (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-cyclobutyl-1H-1,2,4-triazol-3-amine stock solution in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Representative Data:
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | 5.2 |
| A549 | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | 8.9 |
| MCF-7 | Doxorubicin (Positive Control) | 0.5 |
| A549 | Doxorubicin (Positive Control) | 0.8 |
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Materials:
-
Cancer cells treated with the compound as described in the cytotoxicity assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of the compound on cell cycle distribution.[5][6][7]
Materials:
-
Cancer cells treated with the compound.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Fixation:
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Caption: A streamlined workflow for the synthesis and in vitro evaluation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Conclusion
5-cyclobutyl-1H-1,2,4-triazol-3-amine is a promising, yet underexplored, molecule for anticancer drug discovery. Its 1,2,4-triazole core, coupled with a strategically placed cyclobutyl group, provides a strong rationale for its investigation. The protocols detailed in this document offer a robust starting point for researchers to synthesize this compound and thoroughly evaluate its cytotoxic, pro-apoptotic, and cell cycle-modulating effects in various cancer models. The insights gained from these studies will be invaluable in determining the therapeutic potential of this novel 1,2,4-triazole derivative.
References
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. National Institutes of Health. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. PubMed. [Link]
-
Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. PubMed. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. PubMed. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. [Link]
-
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]
-
Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. ResearchGate. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Open. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchhub.com [researchhub.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Developing Assays with 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocycle are extensively investigated for a range of therapeutic applications, with a significant focus on their role as enzyme inhibitors, particularly protein kinase inhibitors in oncology.[2][3] This guide provides a comprehensive framework for developing a suite of assays to characterize 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a representative member of this class. We will proceed under the well-supported hypothesis that this compound acts as an inhibitor of a key signaling kinase, such as MEK1 (Mitogen-activated protein kinase kinase 1), a critical node in the MAPK/ERK pathway frequently dysregulated in cancer.[4][5] This document offers detailed, field-proven protocols for biochemical potency determination, cellular target engagement verification, and phenotypic assessment of downstream effects on cell viability.
Introduction: The Scientific Rationale
The MAPK/ERK signaling cascade is a central regulator of cellular processes including proliferation, differentiation, and survival.[6][7] In many cancers, this pathway is constitutively activated through mutations in upstream components like receptor tyrosine kinases (RTKs) or RAS proteins, leading to uncontrolled cell growth.[4][8] Targeting key kinases within this pathway, such as MEK1/2, is a clinically validated strategy for cancer therapy.
The 1,2,4-triazole ring's unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it an ideal pharmacophore for interacting with the ATP-binding pocket of kinases.[2] Our objective is to establish a robust, multi-tiered assay system to evaluate 5-cyclobutyl-1H-1,2,4-triazol-3-amine (hereafter referred to as "Triazole Compound 1") as a putative MEK1 inhibitor. This systematic approach ensures that we validate its activity from the purified enzyme level to its functional consequences in a cellular context, providing a clear line of sight from molecular interaction to biological effect.
Hypothesized Mechanism of Action
We hypothesize that Triazole Compound 1 functions as an ATP-competitive inhibitor of MEK1. By binding to the MEK1 active site, it prevents the phosphorylation and subsequent activation of its downstream substrate, ERK1/2. This blockade of signal transmission is expected to inhibit the transcription of pro-proliferative genes, ultimately leading to a reduction in cancer cell viability.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by Triazole Compound 1.
Biochemical Potency: In Vitro Kinase Inhibition Assay
The first critical step is to determine if Triazole Compound 1 directly inhibits the enzymatic activity of its putative target, MEK1. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9][10]
Protocol 2.1: ADP-Glo™ MEK1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Triazole Compound 1 against purified MEK1 enzyme.
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive ERK1 (substrate)
-
ATP (use a concentration at or near the Kₘ for MEK1)
-
Triazole Compound 1 (serial dilutions in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[9]
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of Triazole Compound 1 in 100% DMSO, starting from a 1 mM stock.
-
Using an acoustic dispenser or manual pipette, transfer 250 nL of each compound dilution into the appropriate wells of a 384-well plate.
-
For controls, dispense 250 nL of DMSO into "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2x MEK1 enzyme solution in Kinase Assay Buffer.
-
Prepare a 2x substrate/ATP solution containing inactive ERK1 and ATP in Kinase Assay Buffer. Causality Note: Preparing 2x solutions allows for the addition of equal volumes, minimizing pipetting errors and ensuring final concentrations are correct after mixing.
-
Add 5 µL of the 2x MEK1 enzyme solution to all wells except the "No Enzyme" control. Add 5 µL of Kinase Assay Buffer to the "No Enzyme" wells.
-
Incubate the plate for 15-20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to produce a luminescent signal.[10]
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target | IC₅₀ (nM) [Hypothetical] | Hill Slope | R² Value |
| Triazole Compound 1 | MEK1 | 85.2 | 1.1 | 0.995 |
| Staurosporine (Control) | MEK1 | 25.6 | 1.0 | 0.998 |
Cellular Target Engagement: Verifying Intracellular Binding
A potent biochemical inhibitor must be able to enter a cell and bind to its target in the complex intracellular environment.[11] The NanoBRET™ Target Engagement Assay is a state-of-the-art method for quantifying compound binding to a specific protein in live cells.[12][13] It measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds the same target (acceptor).[14]
Protocol 3.1: NanoBRET™ MEK1 Target Engagement Assay
Objective: To confirm target engagement and determine the intracellular apparent affinity (IC₅₀) of Triazole Compound 1 for MEK1 in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding MEK1-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ MEK1 Tracer and Nano-Glo® Substrate/Inhibitor
-
Triazole Compound 1 (serial dilutions)
-
White, 384-well, tissue culture-treated assay plates
Procedure:
-
Cell Transfection (Day 1):
-
Prepare a suspension of HEK293 cells.
-
Transfect the cells with the MEK1-NanoLuc® fusion vector according to the transfection reagent manufacturer's protocol.
-
Plate the transfected cells into a 384-well white assay plate and incubate for 24 hours. Trustworthiness Note: A parallel transfection with a control vector can be performed to ensure signal specificity.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of Triazole Compound 1 in Opti-MEM™.
-
Prepare the fluorescent MEK1 tracer solution in Opti-MEM™ at a pre-optimized concentration (typically the EC₈₀ value for BRET).
-
Add the test compounds and the tracer to the cells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
-
Signal Detection (Day 2):
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor. Causality Note: The extracellular inhibitor is critical to prevent any signal from luciferase released by lysed cells, ensuring only the intracellular BRET signal is measured.[13]
-
Add the substrate solution to all wells.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[15]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
-
Normalize the data to vehicle (DMSO) controls and plot the corrected BRET ratio against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the intracellular IC₅₀.
-
Phenotypic Response: Assessing Cellular Viability
The ultimate goal of a targeted inhibitor is to elicit a desired biological response. For an anti-cancer agent, this typically involves reducing the proliferation or viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[16][17]
Protocol 4.1: CellTiter-Glo® Cell Viability Assay
Objective: To measure the effect of Triazole Compound 1 on the viability of a cancer cell line known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma, which harbors a B-Raf V600E mutation).
Materials:
-
A375 human melanoma cell line
-
Appropriate cell culture medium (e.g., DMEM + 10% FBS)
-
Triazole Compound 1 (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[18]
-
White, opaque, 96-well or 384-well, tissue culture-treated plates
Procedure:
-
Cell Plating:
-
Seed A375 cells into a white, opaque-walled multiwell plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Add serial dilutions of Triazole Compound 1 to the cells. Include vehicle (DMSO) controls.
-
Incubate the plates for 72 hours (or a desired endpoint) at 37°C in a 5% CO₂ incubator. Expertise Note: A 72-hour incubation is a standard endpoint for assessing anti-proliferative effects, allowing for multiple cell doubling times.
-
-
Assay Measurement:
-
Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and release ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition and Analysis:
-
Measure luminescence with a plate reader.
-
Calculate percent viability relative to vehicle-treated controls.
-
Plot percent viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Assay Validation and Workflow
To ensure the reliability of screening results, assay quality must be rigorously monitored. The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay.[19][20]
Assay Quality Control Parameters
| Parameter | Description | Acceptance Criteria | Reference |
| Z'-Factor | A measure of the separation between positive and negative control distributions. | > 0.5 for excellent | [19][21] |
| Signal-to-Background | The ratio of the mean signal of the negative control (0% activity) to the positive control (100% activity). | > 10 is desirable | |
| CV (%) | Coefficient of variation for control wells, indicating data precision. | < 15% |
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[19]
Integrated Assay Workflow
The following diagram illustrates the logical progression of assays, from initial biochemical screening to cellular validation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 8. mdpi.com [mdpi.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. eubopen.org [eubopen.org]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. indigobiosciences.com [indigobiosciences.com]
Application Notes & Protocols: The 5-cyclobutyl-1H-1,2,4-triazol-3-amine Scaffold in Modern Drug Discovery
I. Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically successful drugs.[1] This five-membered heterocycle, with its unique arrangement of nitrogen atoms, imparts favorable physicochemical properties to drug candidates, including metabolic stability, hydrogen bonding capacity, and the ability to act as a bioisostere for amide and ester groups.[1] When substituted at the 5-position with a cyclobutyl group, the resulting scaffold, 5-cyclobutyl-1H-1,2,4-triazol-3-amine , emerges as a particularly compelling starting point for the development of novel therapeutics across a range of disease areas.
The incorporation of the cyclobutyl moiety is a deliberate design choice aimed at enhancing the drug-like properties of the parent scaffold. This four-membered carbocycle can introduce conformational rigidity, improve metabolic stability by blocking sites of oxidation, and serve as a non-planar bioisostere for aromatic rings, potentially improving target engagement and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 5-cyclobutyl-1H-1,2,4-triazol-3-amine scaffold in drug discovery campaigns. We will delve into its synthesis, potential therapeutic applications with a focus on oncology and inflammation, and provide detailed protocols for its derivatization and biological evaluation.
II. Synthesis of the Core Scaffold: A Modern Approach
The synthesis of 5-substituted-3-amino-1,2,4-triazoles has been refined to be more efficient and environmentally friendly. A highly effective contemporary method involves the microwave-assisted condensation of a carboxylic acid with aminoguanidine bicarbonate. This approach is particularly advantageous for its speed and suitability for a range of substrates, including volatile carboxylic acids.
Protocol 1: Microwave-Assisted Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
Materials:
-
Cyclobutanecarboxylic acid
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (HCl), concentrated
-
Microwave synthesis vials (sealed)
-
Microwave synthesizer
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
-
Solvents: Water, Ethanol
Procedure:
-
Reagent Preparation: In a microwave synthesis vial, combine cyclobutanecarboxylic acid (1.0 eq), aminoguanidine bicarbonate (1.0 eq), and a catalytic amount of concentrated hydrochloric acid.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a controlled temperature (typically 120-150 °C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for this specific substrate.
-
Reaction Quenching and Work-up: After cooling, carefully open the vial. The reaction mixture can be diluted with water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Microwave Synthesis: This technique accelerates the reaction rate, leading to significantly shorter reaction times compared to conventional heating. The sealed vessel allows for temperatures above the boiling point of the solvent, further enhancing the reaction kinetics.
-
Acid Catalysis: The acidic conditions facilitate the initial condensation reaction between the carboxylic acid and aminoguanidine, a crucial step in the formation of the triazole ring.
Below is a Graphviz diagram illustrating the synthetic pathway.
Caption: Synthetic scheme for 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
III. Applications in Drug Discovery: A Scaffold of Opportunity
The 5-cyclobutyl-1H-1,2,4-triazol-3-amine scaffold is a versatile building block for the creation of diverse chemical libraries targeting a multitude of therapeutic areas. Its inherent properties, combined with the strategic placement of the cyclobutyl group, make it particularly attractive for oncology, inflammation, and infectious diseases.
A. Oncology: Targeting Cancer Cell Proliferation
A notable example of this scaffold's application in oncology is the synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide .[2] This compound has demonstrated cytotoxic activity against several human cancer cell lines, including cervical (HeLa), lung (A549), and breast (MCF-7) cancer cells.[2] This suggests that the scaffold can be elaborated to produce potent anti-proliferative agents.
Potential Targets and Mechanisms:
The broader 1,2,4-triazole class has been successfully employed to develop inhibitors of various kinases, which are often dysregulated in cancer.[3][4] It is plausible that derivatives of the 5-cyclobutyl scaffold could be designed to target key kinases involved in cancer cell signaling pathways, such as:
-
Aurora Kinases: Essential for cell cycle progression and chromosomal stability.[4]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.
-
Tyrosine Kinases: Critical components of growth factor signaling pathways.
The following diagram illustrates a generalized drug discovery workflow utilizing this scaffold.
Caption: A typical drug discovery workflow using the scaffold.
B. Anti-inflammatory and Analgesic Potential
Derivatives of 1,2,4-triazoles have shown significant promise as anti-inflammatory agents.[1] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The structural features of the 5-cyclobutyl-1H-1,2,4-triazol-3-amine scaffold make it an excellent candidate for the design of novel anti-inflammatory drugs with potentially improved safety profiles.
C. Antimicrobial and Antifungal Applications
The 1,2,4-triazole core is famously present in several leading antifungal drugs, such as fluconazole. The compound N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide has also been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This highlights the potential of the scaffold in developing new treatments for infectious diseases.
IV. Experimental Protocols for Derivatization and Evaluation
Protocol 2: General Procedure for Amide Coupling to the 3-amino Group
This protocol describes a standard method for synthesizing a library of amide derivatives from the core scaffold.
Materials:
-
5-cyclobutyl-1H-1,2,4-triazol-3-amine
-
A diverse library of carboxylic acids
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.
-
Activation: Add the coupling agent(s) (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of 5-cyclobutyl-1H-1,2,4-triazol-3-amine (1.0 eq) in the anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or preparative HPLC.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for screening derivatives for their ability to inhibit a specific kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (adenosine triphosphate)
-
Test compounds (derivatives of the scaffold)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
The following diagram depicts a simplified signaling pathway that could be targeted by inhibitors derived from this scaffold.
Caption: Inhibition of a kinase cascade by a scaffold-based drug.
V. Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of a key derivative of the 5-cyclobutyl-1H-1,2,4-triazol-3-amine scaffold.
| Compound | Cell Line | Cancer Type | Reported Activity |
| N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide | HeLa | Cervical Cancer | Cytotoxic |
| A549 | Lung Cancer | Cytotoxic | |
| MCF-7 | Breast Cancer | Cytotoxic |
Data extracted from Smolecule[2]. Specific IC50 values were not provided in the source.
VI. Conclusion and Future Directions
The 5-cyclobutyl-1H-1,2,4-triazol-3-amine scaffold represents a highly promising starting point for the development of new therapeutic agents. Its robust and efficient synthesis, coupled with the advantageous properties of both the 1,2,4-triazole ring and the cyclobutyl moiety, provides a strong foundation for medicinal chemistry campaigns. The demonstrated activity of its derivatives in oncology and infectious diseases warrants further exploration of this scaffold. Future efforts should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a broad panel of biological targets to unlock the full therapeutic potential of this versatile chemical entity.
VII. References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: [Link]
-
1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed. Available at: [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI. Available at: [Link]
-
U.S. Patent No. 11,020,380. Washington, DC: U.S. Patent and Trademark Office.
-
Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents - ScienceDirect. Available at: [Link]
-
Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Publishing. Available at: [Link]
-
Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. Available at: [Link]
-
Pyrazolo[5,1-c][2][4][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]
-
Biological Activity of Novel N-Substituted Amides of endo-3- (3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2 - ResearchGate. Available at: [Link]
-
Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing. Available at: [Link]
-
U.S. Patent No. 7,576,110. Washington, DC: U.S. Patent and Trademark Office.
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. Available at: [Link]
-
European Patent No. EP3190116A1. European Patent Office.
-
International Publication No. WO2001012189A1. World Intellectual Property Organization.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]
- 3. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxamide [smolecule.com]
Application Notes and Protocols for Cell-Based Assays Involving 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, exhibits a remarkable capacity for hydrogen bonding and dipole interactions, enabling it to bind with high affinity to a wide array of biological targets.[1] Consequently, derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties.[1][3]
This application note focuses on a novel derivative, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a compound of interest for its potential as a modulator of cellular signaling pathways. While the broader family of triazole-carboxamides has shown promise in oncology with cytotoxic effects against various cancer cell lines, the specific biological activities of this particular aminotriazole are under active investigation.[4] This guide provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively characterize the cellular effects of this and similar novel chemical entities using robust cell-based assays.
We will proceed under the working hypothesis that 5-cyclobutyl-1H-1,2,4-triazol-3-amine (hereafter referred to as "CBT-Triamine") is an inhibitor of a critical oncogenic kinase pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers. The following protocols are designed to first assess the compound's general effect on cell viability and then to dissect its specific mechanism of action.
Part 1: Foundational Assays - Assessing Cellular Viability and Cytotoxicity
A primary step in characterizing any new compound is to determine its effect on cell proliferation and health.[5] These assays are crucial for establishing a therapeutic window and for understanding the dose-dependent effects of the compound.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.
Protocol: Cell Viability Assessment using MTT
1. Cell Seeding and Culture:
-
Select an appropriate cancer cell line known for its reliance on the PI3K/Akt pathway (e.g., MCF-7 breast cancer cells, A549 lung cancer cells).[4]
-
Culture cells in the recommended media and conditions until they reach a healthy, logarithmic growth phase.[7][8]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[5] Optimizing seeding density is critical to ensure a measurable signal without overcrowding.[7]
2. Compound Treatment:
-
Prepare a stock solution of CBT-Triamine in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).[5]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of CBT-Triamine.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.[5]
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
3. Incubation and Assay Development:
-
Incubate the plate for a specified duration, typically 48-72 hours, to allow the compound to exert its effects.[5]
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Viability % vs. Log[CBT-Triamine]) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical Dose-Response of CBT-Triamine
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 | 100% |
| 0.01 | 1.23 | 98.4% |
| 0.1 | 1.15 | 92.0% |
| 1 | 0.88 | 70.4% |
| 10 | 0.61 | 48.8% |
| 50 | 0.35 | 28.0% |
| 100 | 0.20 | 16.0% |
From this data, the IC50 value for CBT-Triamine would be calculated to be approximately 9.5 µM.
Part 2: Mechanistic Assays - Investigating Target Engagement
Once the cytotoxic or cytostatic effect of CBT-Triamine is established, the next logical step is to investigate whether it engages its hypothetical target within the cell. Western blotting is a powerful technique to probe changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of kinase inhibitor activity.[5]
Principle of Western Blotting for Kinase Inhibition
This protocol aims to measure the phosphorylation status of Akt, a key downstream effector in the PI3K pathway. If CBT-Triamine inhibits an upstream kinase (e.g., PI3K or mTORC2), a decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473) would be expected, without a significant change in the total amount of Akt protein.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis of target engagement.
Protocol: Western Blot for p-Akt and Total Akt
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with CBT-Triamine at its IC50 concentration (and 2x IC50) for a predetermined time (a time-course experiment, e.g., 2, 6, 24 hours, is recommended).
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.[5]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-Akt (Ser473)
-
Total Akt
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the p-Akt signal to the Total Akt signal to determine the specific inhibition of phosphorylation.
Part 3: Advanced Assays - Cellular Bioavailability
A critical, yet often overlooked, aspect of drug discovery is determining the actual intracellular concentration of a compound.[9] A potent compound in a biochemical assay may show weak activity in a cell-based assay due to poor cell permeability or high nonspecific binding.[9] An LC-MS/MS-based method can accurately quantify the intracellular concentration of CBT-Triamine.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt pathway by CBT-Triamine.
Protocol: Intracellular Compound Concentration by LC-MS/MS
1. Cell Treatment and Harvesting:
-
Plate cells in a 6-well plate and treat with CBT-Triamine at a concentration near the IC50 value.
-
After incubation, rapidly wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Harvest the cells by scraping and create a known volume of cell suspension. Count the cells to determine the total cell number and calculate the average cell volume.
2. Compound Extraction:
-
Lyse the cells (e.g., by sonication or with a specific lysis buffer).
-
Perform a protein precipitation or liquid-liquid extraction to isolate the small molecule inhibitor from the cell lysate.[5] This step is critical and must be optimized for the specific compound.
3. LC-MS/MS Analysis:
-
Analyze the extracted sample using a validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method.
-
Create a standard curve using known concentrations of CBT-Triamine to accurately quantify the amount of compound in the cell extract.
4. Calculation of Intracellular Concentration:
-
Using the quantified amount of CBT-Triamine, the total number of cells, and the average cell volume, calculate the intracellular concentration.
-
Compare the intracellular concentration to the IC50 from the cell viability assay and any available biochemical IC50 data to understand the compound's cell permeability and potential for target engagement.
Conclusion and Best Practices
The protocols outlined in this application note provide a robust framework for the initial characterization of 5-cyclobutyl-1H-1,2,4-triazol-3-amine or any novel small molecule. It is imperative to adhere to best practices in cell culture and assay development to ensure data is reproducible and reliable.[10] Key considerations include using healthy, low-passage number cells, carefully optimizing cell seeding densities, including all necessary controls, and ensuring that any observed effects are not artifacts of the compound's solubility or stability in culture media.[6][7] By systematically progressing from broad phenotypic assays to specific, target-oriented mechanistic studies, researchers can efficiently build a comprehensive profile of a compound's biological activity and therapeutic potential.
References
- Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
- Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- 10 Tips for Successful Development of Cell Culture Assays. Technology Networks.
- Optimizing Your Cell Based Assay Performance Key Strategies.
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- Best practice in bioassay development. BioTechniques.
- N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide. Smolecule.
- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH.
- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. biocompare.com [biocompare.com]
- 8. marinbio.com [marinbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotechniques.com [biotechniques.com]
5-cyclobutyl-1H-1,2,4-triazol-3-amine in antimicrobial research
Further studies, such as membrane permeability assays or specific enzyme inhibition assays, would be required to confirm this mechanism for 5-cyclobutyl-1H-1,2,4-triazol-3-amine. For antibacterial activity, investigating inhibition of cell wall synthesis or DNA gyrase could be potential starting points. [5]
References
-
Kretschmer, D., Zipperer, A., & Scheurer, J. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
-
Soni, Y., et al. (2024). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Library Progress International, 44(3), 11060-11066. Available at: [Link]
-
Kretschmer, D. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
-
Świątek, P., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. Available at: [Link]
-
Pleșca, V., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. Available at: [Link]
-
Unknown Author. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 5(1), 144. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. JETIR. Available at: [Link]
-
Unknown Author. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. ResearchGate. Available at: [Link]
-
Martin, A. A., et al. (2014). Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. American Journal of Pharmacy and Health Research. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Trubiano, J. A., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology. Available at: [Link]
-
Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International. Available at: [Link]
-
Świątek, P., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. ResearchGate. Available at: [Link]
-
Hindler, J. F. (Ed.). (2004). Antimicrobial Susceptibility Testing Protocols. Routledge. Available at: [Link]
-
Jus, K., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl). Molecules. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Institutes of Health. Available at: [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajphr.com [ajphr.com]
- 3. bpasjournals.com [bpasjournals.com]
- 4. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 496057-24-0|5-Cyclobutyl-4H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. routledge.com [routledge.com]
formulation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine for in vivo studies
An Application Note for the Formulation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine for In Vivo Studies
Abstract
The transition of a new chemical entity (NCE) from discovery to in vivo testing is a critical juncture in drug development. Efficacious and reproducible preclinical results are fundamentally dependent on the formulation's ability to deliver a consistent and adequate exposure of the test article to the biological system. This guide provides a comprehensive framework for the formulation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a novel heterocyclic compound. Given that many NCEs, particularly heterocyclic scaffolds, exhibit poor aqueous solubility, this document emphasizes a systematic approach to characterization and vehicle selection to overcome bioavailability challenges.[1][2] We present detailed protocols for developing solution and suspension formulations suitable for common administration routes in preclinical species, alongside the requisite quality control procedures to ensure dose accuracy and integrity.
Introduction: The Formulation Imperative
The majority of NCEs emerging from discovery pipelines are characterized by poor water solubility, posing significant hurdles for preclinical evaluation.[1][3] An inadequate formulation can lead to low or erratic drug absorption, resulting in underestimated efficacy, misinterpretation of toxicological data, and potentially the premature termination of a promising therapeutic candidate.[1] Therefore, a well-designed formulation strategy is not merely a preparatory step but a crucial element of the experimental design itself.
This application note serves as a practical guide for researchers, scientists, and drug development professionals tasked with formulating 5-cyclobutyl-1H-1,2,4-triazol-3-amine for in vivo studies. The principles and protocols described herein are built upon established pharmaceutical science to enable robust and reliable preclinical outcomes.
Compound Profile & Pre-formulation Assessment
A thorough understanding of the compound's physicochemical properties is the foundation of any successful formulation strategy.[1]
Physicochemical Properties
While extensive experimental data for 5-cyclobutyl-1H-1,2,4-triazol-3-amine is not publicly available, we can infer a likely profile based on its chemical structure and data from suppliers.
| Property | Value / Prediction | Rationale & Implications |
| Molecular Formula | C₆H₁₀N₄ | From chemical structure.[4] |
| Molecular Weight | 138.17 g/mol | Influences diffusion and solubility characteristics.[4] |
| Physical Form | Solid | Reported by chemical suppliers.[4] |
| Melting Point | 153-155°C | A high melting point suggests a stable crystal lattice, which often correlates with low aqueous solubility.[4] |
| pKa (Predicted) | Basic (amine) ~4-5Acidic (triazole N-H) ~9-10 | The 3-amino group is expected to be basic. The triazole ring N-H proton can be weakly acidic. This suggests that solubility will be pH-dependent, increasing at low pH. |
| Aqueous Solubility | Predicted to be low | The hydrophobic cyclobutyl group and the crystalline nature (inferred from melting point) suggest the compound will be poorly soluble in neutral aqueous media. Analogous simple triazoles are water-soluble, but the substituent significantly alters this property.[5] |
| LogP (Predicted) | 0.5 - 1.5 | The structure balances polar (triazole-amine) and non-polar (cyclobutyl) moieties, suggesting moderate lipophilicity. |
| BCS Classification | Predicted Class II or IV | Low solubility is the primary anticipated challenge. Permeability would need to be determined experimentally (e.g., Caco-2 assay) to distinguish between Class II (high perm) and Class IV (low perm).[3] |
Pre-formulation Experimental Workflow
Before committing to a specific formulation, a systematic experimental evaluation is essential. The following workflow outlines the critical decision-making process.
Figure 1. A decision-making workflow for preclinical formulation development.
Formulation Strategies & Methodologies
The choice of formulation is dictated by the compound's properties, the intended route of administration, and the required dose.[6][7]
Strategy 1: Aqueous-Based Solutions
This is the preferred approach when achievable, especially for intravenous administration, as it ensures immediate bioavailability.
-
Mechanism 1: pH Adjustment: For ionizable compounds, altering the pH can dramatically increase solubility.[3] Given the basic amine group on 5-cyclobutyl-1H-1,2,4-triazol-3-amine, solubilization in an acidic vehicle (e.g., pH 2-4) is a primary strategy.
-
Causality: Protonating the basic amine creates a salt form, which is significantly more water-soluble than the free base.
-
Considerations: The final formulation must have a physiologically tolerable pH, especially for parenteral routes.[8] Buffering capacity is key. For oral dosing, the acidic solution may precipitate in the higher pH of the small intestine.
-
-
Mechanism 2: Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[1][9]
-
Causality: Co-solvents disrupt water's hydrogen bonding network, creating a more favorable environment for the solute.
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO).[10]
-
Considerations: Potential for drug precipitation upon dilution in the bloodstream (in vivo).[1] The toxicity of the co-solvent at the required concentration must be considered.[11][12]
-
-
Mechanism 3: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.
-
Causality: The hydrophobic portion of the drug molecule (the cyclobutyl group) can become encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the complex enhances aqueous solubility.[3][13]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
-
Considerations: HP-β-CD can be associated with renal toxicity in high doses, particularly in long-term studies. SBE-β-CD is generally considered safer.[11]
-
Strategy 2: Suspensions
For compounds with very low solubility, a suspension is often the most practical approach for oral and sometimes subcutaneous or intramuscular administration.
-
Mechanism: The drug is dispersed as fine solid particles in an aqueous vehicle. The rate of absorption is then governed by the dissolution rate of these particles in vivo.[2]
-
Causality (Noyes-Whitney Equation): The dissolution rate is directly proportional to the surface area of the particles.[2] Therefore, reducing particle size (micronization) can significantly enhance the dissolution rate and subsequent absorption.[3]
-
Key Excipients:
-
Wetting Agents: Surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are used to decrease the surface tension between the drug particles and the vehicle, allowing for uniform dispersion.[14]
-
Suspending Agents: Viscosity-enhancing agents such as methylcellulose (MC), carboxymethylcellulose (CMC), or xanthan gum are used to slow down particle sedimentation and ensure dose uniformity.[14][15]
-
-
Considerations: Physical stability (caking, particle growth) must be assessed. Dose uniformity is critical and requires thorough mixing before each administration.
-
Strategy 3: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based systems can improve oral absorption.
-
Mechanism: The drug is dissolved in oils or a mixture of oils, surfactants, and co-solvents.
-
Causality: These formulations can enhance absorption by presenting the drug in a solubilized state and by utilizing the body's natural lipid absorption pathways.[2][16]
-
Types: Simple oil solutions (e.g., in sesame oil, corn oil) or Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids.[10][17]
-
Considerations: This approach is typically reserved for compounds with high LogP values and is primarily for oral administration.
-
Detailed Experimental Protocols
Safety Precaution: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and formulation vehicles.[4]
Protocol 1: Preparation of a Co-solvent Solution for IV/IP Administration (100 mL batch)
This protocol targets a 5 mg/mL solution, a common concentration for initial screening. Adjustments should be made based on solubility data.
-
Vehicle Preparation:
-
In a sterile beaker, combine 40 mL of PEG 400, 10 mL of Ethanol (95%), and 50 mL of Sterile Saline (0.9% NaCl).
-
Rationale: This creates a 40:10:50 vehicle of PEG 400:Ethanol:Saline. PEG 400 is the primary solubilizer, while ethanol can aid in initial wetting and dissolution. Saline ensures the final formulation is closer to isotonic.[8]
-
-
Compound Solubilization:
-
Weigh 500 mg of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
-
Add the compound to the vehicle from Step 1.
-
Stir with a magnetic stir bar until the compound is fully dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to expedite dissolution. Visually inspect for any undissolved particulates against a dark and light background.
-
-
Sterilization:
-
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, sealed vial.
-
Rationale: This is a mandatory step for any parenteral formulation to ensure sterility and remove any potential microbial or particulate contamination.[8]
-
-
Quality Control:
-
Collect samples for concentration verification via HPLC-UV.
-
Store the formulation at the intended storage condition (e.g., 2-8°C or room temperature) and assess stability over the planned duration of the study.
-
Protocol 2: Preparation of a Suspension for Oral Gavage (100 mL batch)
This protocol targets a 10 mg/mL suspension. The vehicle is 0.5% Methylcellulose with 0.1% Tween 80.
-
Vehicle Preparation:
-
Heat ~50 mL of deionized water to 60-70°C.
-
Slowly add 0.5 g of Methylcellulose while stirring vigorously to disperse.
-
Add 50 mL of cold deionized water to bring the total volume to 100 mL and continue stirring until a clear, viscous solution forms. Allow to cool to room temperature.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Rationale: Hot water helps disperse the methylcellulose, and cooling allows it to hydrate and form the viscous gel. Tween 80 acts as a wetting agent to prevent clumping of the hydrophobic drug powder.[15]
-
-
Compound Suspension:
-
Weigh 1.0 g of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. If available, use micronized powder. If not, the powder can be triturated in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the mixture to a graduated cylinder or beaker and homogenize using a high-shear mixer for 2-5 minutes to ensure uniform particle size distribution.
-
-
Quality Control:
-
Store in a well-sealed container.
-
Assess homogeneity by taking samples from the top, middle, and bottom of the bulk suspension immediately after mixing and analyzing for concentration by HPLC.[18] The acceptance criterion is typically 90-110% of the target concentration, with a relative standard deviation (RSD) of <10%.
-
Assess stability and re-suspendability over the duration of the study.
-
Protocol 3: Formulation Quality Control Workflow
Ensuring the quality of the formulation is paramount for the integrity of in vivo data.[18]
Figure 2. Workflow for the quality control (QC) of preclinical formulations.
Summary of Common Preclinical Vehicles
The table below summarizes common vehicles and their typical use, providing a "tool belt" for the formulator.[6][7]
| Vehicle Class | Examples | Route(s) | Typical Concentration | Key Considerations |
| Aqueous Buffers | Saline, Phosphate-Buffered Saline (PBS) | All | N/A | Limited use for poorly soluble compounds. Must be sterile for parenteral routes. |
| Aqueous Cellulose | 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) | Oral | N/A | Standard for oral suspensions. Can affect GI transit time.[15] |
| Co-solvents | PEG 400, Propylene Glycol, DMSO, Ethanol | Oral, IV, IP | 10-50% | Potential for precipitation upon dilution and vehicle-related toxicity.[1][11] |
| Cyclodextrins | 20-40% SBE-β-CD (Captisol®), 20-40% HP-β-CD | Oral, IV, IP, SC | 20-40% (w/v) | Excellent solubilizers but can have dose-limiting toxicities.[13] |
| Oils | Corn oil, Sesame oil | Oral, SC, IM | N/A | Suitable for lipophilic compounds. Not for IV use. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | Oral, IV | 0.1-10% | Used as wetting agents or primary solubilizers. Can have toxicities (e.g., Cremophor).[9] |
Conclusion
The successful in vivo evaluation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine hinges on the development of a robust and well-characterized formulation. There is no single "universal" vehicle; instead, a systematic approach beginning with physicochemical characterization is required to select the most appropriate strategy. For this compound, leveraging the pH-dependent solubility via an acidic vehicle or employing co-solvent systems are promising avenues for solution formulations, particularly for parenteral routes. For oral administration, a well-formulated aqueous suspension is a reliable and common alternative if sufficient solubility cannot be achieved. In all cases, rigorous quality control to verify concentration, homogeneity, and stability is non-negotiable and ensures the integrity and reproducibility of subsequent animal studies.
References
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Available at: [Link]
-
Gade, S., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 102(9). Available at: [Link]
-
Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Available at: [Link]
-
Mishra, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 193-199. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Available at: [Link]
-
Gad, S., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link]
-
Singh, S., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. Available at: [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. Available at: [Link]
-
Gad, S., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. PubMed. Available at: [Link]
-
Pharmlabs. Excipients. Available at: [Link]
-
Colorcon. (2024). What Are Excipients? 9 Common Examples. Available at: [Link]
-
Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory Animals, 52(2), 135-141. Available at: [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]
-
Singh, Y., et al. (2024). Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer. ACS Publications. Available at: [Link]
-
Whitmire, M., et al. (2011). A Global GLP Approach to Formulation Analysis Method Validation and Sample Analysis. Pharmaceutical Analytica Acta. Available at: [Link]
-
Ghorab, M. M., et al. (2020). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Future Journal of Pharmaceutical Sciences, 6(1). Available at: [Link]
-
He, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(10). Available at: [Link]
-
Siddiqui, N., et al. (2010). Triazole incorporated thiazoles as a new class of anticonvulsants: Design, synthesis and in vivo screening. ResearchGate. Available at: [Link]
-
JoVE. (2024). In Vitro Drug Release Testing: Overview, Development and Validation. Available at: [Link]
-
Mihai, M. M., et al. (2024). Development and Pilot in Vivo Testing of a Protocol for PLGA–Vancomycin Coatings on PTFE Used as Silicone-Implant Analogs. Medicina, 60(5). Available at: [Link]
-
Research SOP. (2022). List of All SOPs and Documents for In-vivo Laboratory. Available at: [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]
-
Bhattacharjee, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13. Available at: [Link]
-
Kilkenny, C., et al. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLoS Biology, 8(6). Available at: [Link]
-
Solubility of Things. 3-Amino-1,2,4-triazole. Available at: [Link]
-
Davydova, K. O., et al. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 27(19). Available at: [Link]
-
Wujec, M., et al. (2018). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 23(10). Available at: [Link]
-
Bîcu, E., et al. (2022). Pyrazolo[5,1-c][3][9][13]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(1). Available at: [Link]
-
Wang, C., et al. (2023). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 28(13). Available at: [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. 5-Cyclobutyl-4H-1,2,4-triazol-3-ylamine | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species | Semantic Scholar [semanticscholar.org]
- 12. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Prepared by the Office of the Senior Application Scientist
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. This valuable heterocyclic building block presents unique challenges owing to the strained nature of the cyclobutane ring and the specific reaction conditions required for efficient triazole formation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate these complexities.
Synthetic Overview and Core Logic
The most direct and widely adopted method for synthesizing 5-substituted 3-amino-1,2,4-triazoles is the condensation of a carboxylic acid with aminoguanidine, followed by a cyclization-dehydration step.[1][2] This process, while straightforward in principle, requires careful control over reaction parameters to ensure high yield and purity. The key transformation involves the formation of an N-acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization to form the stable triazole ring.[1][3]
Caption: Primary synthetic route to the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for the cyclobutane moiety?
While activated derivatives like cyclobutanecarbonyl chloride can be used, the most direct and atom-economical approach utilizes cyclobutanecarboxylic acid itself.[1] Using the acid directly, especially in microwave-assisted protocols, avoids the extra step of preparing an acid chloride and minimizes handling of moisture-sensitive reagents. Cyclobutanecarboxamide is another viable precursor, often employed in specialized catalytic systems.[4][5]
Q2: Which aminoguanidine salt is recommended: hydrochloride or bicarbonate?
Both aminoguanidine hydrochloride and bicarbonate are commonly used.
-
Aminoguanidine Bicarbonate: This is often preferred for greener synthesis protocols.[1] Upon addition of an acid catalyst (like HCl), it neutralizes to form aminoguanidine hydrochloride in situ, releasing CO₂ and water. This avoids starting with a highly acidic mixture. However, the gas evolution must be managed, especially in sealed-vessel microwave synthesis.
-
Aminoguanidine Hydrochloride: This salt is directly usable but creates a more acidic initial environment. It is stable and readily available.[6]
The choice often depends on the specific protocol and scale. For microwave synthesis, the bicarbonate salt is well-documented to be effective.[1]
Q3: Is an acid catalyst necessary for the initial condensation reaction?
Yes, acid catalysis is crucial. The reaction between the carboxylic acid and aminoguanidine is essentially an acylation. The acid protonates the carbonyl oxygen of cyclobutanecarboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the aminoguanidine hydrazine moiety.[7]
Q4: What are the primary advantages of microwave-assisted synthesis for this reaction?
Microwave irradiation offers significant advantages over conventional heating:
-
Reduced Reaction Times: Reactions that might take several hours with an oil bath can often be completed in minutes.[1][8]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of thermal degradation byproducts.[8]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors leads to more consistent results.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the probable causes and how can I fix this?
This is the most common issue and can be attributed to several factors. A systematic approach is required for diagnosis.
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| Incomplete Reaction | Gradually increase the reaction temperature in 10°C increments. Extend the reaction time, monitoring progress by TLC or LC-MS.[8] | The cyclization-dehydration step is often the rate-limiting step and is highly temperature-dependent. Insufficient thermal energy will stall the reaction at the acyl aminoguanidine intermediate stage. |
| Reagent Purity/Stability | Ensure aminoguanidine is pure and dry. Use fresh, high-purity cyclobutanecarboxylic acid.[8] | Aminoguanidine can degrade over time. Impurities in the starting materials can interfere with the reaction or lead to the formation of complex byproducts, complicating purification and lowering the yield of the desired product. |
| Decomposition | If increasing temperature worsens the outcome (e.g., more baseline material on TLC), run the reaction at a lower temperature for a longer duration.[8] | The 1,2,4-triazole ring, while generally stable, can be susceptible to thermal rearrangement or degradation under harsh heating conditions, especially if impurities are present.[8] |
| Insufficient Acid Catalysis | Ensure the correct stoichiometry of the acid catalyst is used, especially when starting with aminoguanidine bicarbonate, to fully neutralize it and catalyze the reaction. | The catalyst is essential for activating the carboxylic acid. An insufficient amount will result in a sluggish and incomplete initial condensation step. |
Problem 2: Incomplete Cyclization
Question: I've isolated a major product, but its analytical data (NMR, MS) corresponds to the N-cyclobutanoyl aminoguanidine intermediate, not the final triazole. How can I drive the cyclization to completion?
This indicates that the initial acylation was successful, but the subsequent intramolecular cyclization and dehydration failed.
-
Causality: The cyclization step requires the elimination of a water molecule. This process is an equilibrium that is typically driven forward by heat. If the temperature is too low or the reaction time too short, the intermediate will be the primary product isolated.[3]
-
Solutions:
-
Re-subject the Intermediate: Take the isolated acyl aminoguanidine intermediate and re-subject it to the reaction conditions, but at a higher temperature (e.g., increase from 150°C to 170°C in a microwave reactor) or for a longer duration.
-
Change the Solvent: Switching to a higher-boiling point solvent (e.g., DMF, DMSO) for conventional heating can provide the necessary thermal energy.
-
Base-Catalyzed Cyclization: While the initial condensation is acid-catalyzed, the cyclization of the isolated intermediate can sometimes be promoted by refluxing with a base like aqueous sodium or potassium hydroxide.[2] This method should be approached with caution as it can promote other side reactions.
-
Caption: Logic flow for troubleshooting incomplete cyclization.
Problem 3: Difficult Product Purification
Question: My product is highly polar and difficult to extract from the aqueous reaction mixture. Standard column chromatography is also proving challenging. What purification strategies do you recommend?
The presence of both a basic amine group and the polar triazole ring makes the product quite hydrophilic.
-
Work-up & Extraction:
-
Basify and Extract: After the reaction, ensure the aqueous solution is made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the amine, making it less water-soluble.
-
Use a More Polar Solvent: Instead of ethyl acetate or DCM, use a more polar solvent like n-butanol for extraction, which is more effective at solvating polar molecules.
-
Evaporation: If the product is highly water-soluble, consider acidifying the mixture, filtering off any non-polar impurities, and then evaporating the aqueous filtrate to dryness to recover the product as a salt.
-
-
Chromatography:
-
Polar Normal Phase: Use a highly polar mobile phase system for normal phase silica gel chromatography. A common choice is a gradient of Dichloromethane (DCM) -> DCM/Methanol -> DCM/Methanol with 1-2% Ammonium Hydroxide. The ammonia helps prevent the basic amine product from streaking on the acidic silica gel.
-
Reverse Phase Chromatography: If available, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is often ideal for purifying highly polar compounds.
-
Recrystallization: Attempt recrystallization from various solvent systems. Good starting points for polar molecules include isopropanol, ethanol/water mixtures, or acetonitrile.
-
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add aminoguanidine bicarbonate (1.0 mmol, 136 mg).
-
Acidification: Add a 37% solution of hydrochloric acid (1.5 mmol, 0.125 mL) and stir the mixture for 2 hours at room temperature. This allows for the complete evolution of CO₂ gas and the in situ formation of aminoguanidine hydrochloride.
-
Addition of Acid: Add cyclobutanecarboxylic acid (1.2 mmol, 120 mg, 0.12 mL).
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 160°C and hold for 30 minutes with stirring.
-
Work-up:
-
After cooling, add 10 mL of water to the reaction mixture.
-
Basify the solution to pH 10-11 by the slow addition of 2M NaOH solution.
-
Extract the aqueous layer with n-butanol (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid via column chromatography (Silica gel, DCM:MeOH 95:5 with 1% NH₄OH) or recrystallization from isopropanol.
Protocol 2: Conventional Thermal Synthesis
-
Condensation: In a round-bottom flask, combine cyclobutanecarboxylic acid (10 mmol, 1.0 g), aminoguanidine hydrochloride (10 mmol, 1.11 g), and phosphorus oxychloride (POCl₃, 5 mL) as both a solvent and dehydrating agent.
-
Heating: Heat the mixture under reflux at 100-110°C for 4-5 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Very carefully and slowly, pour the mixture onto crushed ice (approx. 50 g) in a beaker with stirring. This is a highly exothermic quench.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
-
Purification: Recrystallize the crude product from an appropriate solvent like an ethanol/water mixture.
References
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(39), 21957-21967. Available from: [Link]
-
Wang, Z., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 5947. Available from: [Link]
-
Girisha, M., et al. (2012). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Medicinal Chemistry Research, 21(11), 3473–3482. Available from: [Link]
-
Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molbank, 2021(2), M1223. Available from: [Link]
-
Donald, J. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(15), 3456–3459. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. Retrieved from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. Retrieved from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclobutane Carboxamide: A Versatile Chemical for Industrial Synthesis. Retrieved from: [Link]
-
Dolzhenko, A. V., Chia, H. S., & Chui, W. K. (2008). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Available from: [Link]
-
Heisig, G. B., & Stodola, F. H. (1943). CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 19. Available from: [Link]
-
Davies, H. M., & Ren, P. (2013). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 78(17), 8812-8825. Available from: [Link]
-
Kurzer, F. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Chemical Reviews, 63(2), 197-222. Available from: [Link]
-
Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. Available from: [Link]
Sources
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
An advanced technical support guide for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. Our focus is on elucidating the causality behind experimental choices to empower researchers to overcome common challenges and improve reaction yields.
Overview of the Synthetic Pathway
The synthesis of 3-amino-5-substituted-1,2,4-triazoles is a well-established process in medicinal chemistry.[1][2] The most common and robust pathway for 5-cyclobutyl-1H-1,2,4-triazol-3-amine involves a two-step process: first, the formation of an acyl hydrazide from a cyclobutane precursor, followed by condensation and cyclization with a guanidine-containing reagent.
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing the key intermediate, cyclobutanecarboxylic acid hydrazide?
The most direct and widely used method is the reaction of an ester derivative of cyclobutanecarboxylic acid (e.g., methyl or ethyl cyclobutanecarboxylate) with hydrazine hydrate, typically under reflux in an alcoholic solvent like ethanol.[3] An alternative, more direct route from the carboxylic acid itself can be achieved using continuous flow synthesis, which offers excellent scalability and high yields.[4]
Causality: The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester. Using the ester instead of the free acid avoids an acid-base reaction with hydrazine, which would form a non-reactive hydrazinium salt.
Q2: What are the critical parameters for the final cyclization step to form the triazole ring?
The cyclization of the N-acyl aminoguanidine intermediate is the most critical, yield-determining step. The key parameters are:
-
Temperature: The reaction typically requires heat to drive the dehydration and ring closure. Thermal methods often involve refluxing in a high-boiling solvent (e.g., n-butanol, DMF) or solvent-free fusion.[5] However, excessive temperatures can lead to decomposition.
-
Catalysis: The reaction is often acid-catalyzed. Using aminoguanidine salts like the hydrochloride or bicarbonate provides an acidic environment.[6]
-
Reaction Time: Insufficient time leads to incomplete conversion, while prolonged heating can increase byproduct formation.
-
Microwave Irradiation: This has emerged as a superior alternative to conventional heating. It dramatically reduces reaction times and often improves yields by promoting efficient and uniform heating.[6]
Q3: Can I use cyclobutanecarboxylic acid directly with aminoguanidine?
Yes, direct condensation of a carboxylic acid with aminoguanidine bicarbonate is a viable, one-pot method, often facilitated by microwave assistance.[6] This approach is highly efficient as it bypasses the need to isolate the acyl hydrazide intermediate.
Causality: Under heating, the carboxylic acid and aminoguanidine form an acyl aminoguanidine intermediate in situ, which then undergoes acid-catalyzed cyclization to yield the 3-amino-1,2,4-triazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or no yield of Cyclobutanecarboxylic Acid Hydrazide (Step 1).
| Potential Cause | Explanation & Validation | Recommended Solution |
| Poor Quality Starting Material | The starting ester may be contaminated with unreacted carboxylic acid, which neutralizes the hydrazine. | Validate: Check the purity of the starting ester via NMR or GC-MS. Solution: Purify the ester by distillation before use. |
| Insufficient Hydrazine | Hydrazine hydrate can degrade over time. An insufficient molar excess will result in incomplete conversion. | Validate: Use a fresh, unopened bottle of hydrazine hydrate. Solution: Use a 3-5 molar excess of hydrazine hydrate relative to the ester to drive the reaction to completion.[3] |
| Inadequate Reaction Time/Temp | The reaction may be sluggish, especially if the reflux temperature is not maintained. | Validate: Monitor the reaction progress using Thin Layer Chromatography (TLC). Solution: Ensure vigorous reflux is maintained for the recommended duration (typically 6-8 hours).[3] |
Problem 2: The cyclization reaction is incomplete or results in a low yield of the final product (Step 2).
Caption: Troubleshooting logic for low cyclization yield.
Problem 3: Significant loss of product during the final purification by recrystallization.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Excessive Solvent Usage | This is the most common reason for low recovery. The product remains dissolved in the mother liquor even after cooling.[7] | Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, carefully evaporate some solvent and attempt recrystallization again.[7] |
| Incorrect Solvent Choice | The product may be too soluble in the chosen solvent, even at low temperatures.[7] | Solution: Perform small-scale solubility tests. An ideal solvent dissolves the compound when hot but not when cold. Consider using a mixed-solvent system (a "good" solvent for dissolving and an "anti-solvent" to induce precipitation).[7] |
| Premature Crystallization | Product crystallizes in the funnel during hot filtration to remove insoluble impurities. | Solution: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before use.[7] Keep the solution hot during filtration. |
| Incomplete Crystallization | The solution may be supersaturated, or cooling may have been too rapid. | Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool slowly to room temperature before moving to an ice bath.[7] |
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanecarboxylic Acid Hydrazide
This protocol is adapted from standard procedures for hydrazide synthesis.[3]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add methyl cyclobutanecarboxylate (1.0 eq) and ethanol (5 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (3.0 eq) to the flask.
-
Reaction: Heat the mixture to a vigorous reflux and maintain for 8 hours. Monitor the reaction's completion by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting solid or oil can often be used directly in the next step. If purification is required, recrystallize from a suitable solvent like ethanol/water or isolate by column chromatography. The expected yield is typically >90%.
Protocol 2: Microwave-Assisted Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
This one-pot protocol is adapted from modern, efficient methods for 3-amino-1,2,4-triazole synthesis.[6]
-
Setup: In a 10 mL microwave reaction vial, combine cyclobutanecarboxylic acid (1.0 eq, ~0.1 mol) and aminoguanidine bicarbonate (1.0 eq, 0.1 mol).
-
Catalyst: Add a 37% solution of hydrochloric acid (1.5 eq, 0.15 mol) and stir the mixture for 2 hours at room temperature to form the hydrochloride salt and release CO2.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140-160°C for 30-45 minutes.
-
Workup: After cooling, carefully unseal the vial. Add water to the reaction mixture and basify to pH 9-10 with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Isolation: The product will often precipitate upon basification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., isopropanol, water, or ethanol/water mixture) to obtain the pure 5-cyclobutyl-1H-1,2,4-triazol-3-amine. Expected yields are in the range of 70-85%.
References
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]
-
Al-Ghorbani, M., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Molecules. Available at: [Link]
-
Siddiqui, Z. N., et al. (2010). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Acta Poloniae Pharmaceutica. Available at: [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). The Role of Triazoles in Modern Synthesis: Focus on 3-Amino-5-mercapto-1,2,4-triazole. Available at: [Link]
-
Mantu, D., et al. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. Available at: [Link]
-
ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? Available at: [Link]
-
Kalleshappa, S., et al. (2025). Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles. Synthesis. Available at: [Link]
-
Ismail, M. F., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of the Indian Chemical Society. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Coll. Vol. 3, p.213 (1955); Vol. 20, p.26 (1940). Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclobutylamine. Coll. Vol. 5, p.273 (1973); Vol. 43, p.21 (1963). Available at: [Link]
-
Li, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Reddy, T. S., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gut-show, M., et al. (2017). A concise methodology for the synthesis of acid hydrazides from carboxylic acids via a continuous flow process. Organic Process Research & Development. Available at: [Link]
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Guide: Purification of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of 5-cyclobutyl-1H-1,2,4-triazol-3-amine (C₆H₁₀N₄). This guide is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar heterocyclic amines. The purification of such molecules is often non-trivial due to their unique physicochemical properties. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs. We will explore the common pitfalls and provide robust, field-tested solutions to achieve high purity, which is critical for downstream applications, from biological screening to API development.
Part 1: Foundational Knowledge - Understanding Your Compound
Effective purification begins with a deep understanding of the target molecule's properties. 5-cyclobutyl-1H-1,2,4-triazol-3-amine is an amphoteric compound, possessing both a basic primary amine and an acidic N-H proton on the triazole ring. This dual nature is the key to mastering its purification.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for designing a purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₆H₁₀N₄ | - |
| Molecular Weight | 138.17 g/mol [1] | Influences diffusion rates and elution in size-exclusion chromatography. |
| Physical Form | Solid, white to off-white crystalline powder.[1][2] | Suitable for recrystallization techniques. |
| Melting Point | 153 - 155 °C[1] | A sharp melting point is an indicator of high purity. A broad range suggests impurities. |
| pKa (Triazole Ring) | pKa (C₂N₃H₄⁺/C₂N₃H₃) ≈ 2.45pKa (C₂N₃H₃/C₂N₃H₂⁻) ≈ 10.26[3] | The triazole ring is weakly basic and weakly acidic. The basicity of the amine group will be higher. This amphoteric nature is critical for acid-base extraction strategies.[3][4] |
| Solubility | Generally soluble in polar solvents (e.g., water, alcohols).[2] | Key information for selecting recrystallization solvents and chromatography mobile phases. |
Common Impurities
While specific impurities depend on the synthetic route, common contaminants in the synthesis of related aminotriazoles may include:
-
Unreacted Starting Materials: Such as aminoguanidine or cyclobutanecarboxylic acid derivatives.
-
Side Products: Resulting from incomplete cyclization or alternative reaction pathways.
-
Reagent-Derived Impurities: For example, residual palladium from cross-coupling reactions.[5]
-
Degradation Products: Amines can be sensitive to oxidation, sometimes forming colored impurities.[5][6]
Part 2: Purification Strategy - A Decision-Making Workflow
Choosing the right purification technique depends on the scale, the nature of the impurities, and the desired final purity. This workflow provides a logical path for selecting the most appropriate method.
Caption: Decision workflow for selecting a purification technique.
Part 3: Troubleshooting Guides & FAQs
This section addresses specific issues encountered during purification in a practical question-and-answer format.
Recrystallization
Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a super-saturated liquid phase instead of a solid crystal lattice.[7] This is common when the solution is too concentrated, cooled too quickly, or when the melting point of the compound is lower than the solution temperature.
-
Causality: The kinetics of crystal nucleation are slower than the rate of supersaturation upon cooling. Impurities can also disrupt crystal lattice formation.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% v/v) of additional hot solvent to reduce the concentration.[7]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals. Avoid placing it directly in an ice bath from a high temperature.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
-
Solvent System Modification: If the problem persists, the solvent may be too good. Consider using a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and slowly add a "poor" solvent (e.g., hexane or diethyl ether) at an elevated temperature until the solution becomes faintly cloudy.[8] Then, allow it to cool slowly.
-
Q2: What is the best solvent system for recrystallizing this compound?
Answer: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Given the polar nature of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, polar solvents are the best starting point.[2]
-
Recommended Solvents for Screening:
-
Water
-
Ethanol / Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
-
Binary Solvent Systems:
-
Ethanol / Water
-
Methanol / Diethyl Ether
-
Ethyl Acetate / Hexane
-
Q3: My final product is yellow/brown. How can I remove colored impurities?
Answer: Color often arises from highly conjugated, minor impurities or oxidation byproducts.[5] Activated carbon (charcoal) is highly effective at adsorbing these types of impurities.
-
Protocol Insight:
-
Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent.
-
Add a very small amount of activated carbon (typically 1-2% by weight). Caution: Adding carbon to a boiling solution can cause violent bumping. Cool the solution slightly before addition.
-
Simmer the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
-
Column Chromatography
Q1: My compound is streaking badly on my silica gel column. What is the cause and solution?
Answer: This is the most common issue when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[9] The basic amine group of your compound undergoes a strong acid-base interaction with the stationary phase, leading to poor peak shape (tailing/streaking), irreversible adsorption, and low recovery.[9][10]
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanols. The most common choice is triethylamine (TEA) at 0.5-2% (v/v). Ammonia in methanol (e.g., a 7N solution used to make a 10% MeOH in DCM mobile phase) is also highly effective for polar amines.[9][11]
-
Amine-Functionalized Silica: Use a commercially available amine-functionalized silica (KP-NH) column. This stationary phase provides a basic environment, eliminating the unwanted interaction and often allowing for simpler, non-basic mobile phases like ethyl acetate/hexane.[9][10]
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase (C18) chromatography can be an excellent alternative. Using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium bicarbonate buffer) will keep the amine in its neutral, free-base form, leading to better retention and peak shape.[10]
-
Q2: What are the recommended stationary and mobile phases?
Answer: The choice depends on the specific impurities present. Always develop a method using Thin Layer Chromatography (TLC) first.
| Stationary Phase | Recommended Mobile Phase System | Rationale & Best Use Case |
| Normal Phase (Silica Gel) | Dichloromethane / Methanol + 1% TEA | Standard for polar compounds. The TEA is critical to prevent streaking.[9][11] |
| Normal Phase (Silica Gel) | Ethyl Acetate / Hexane + 1% TEA | For less polar impurities. The TEA remains essential. |
| Amine-Functionalized Silica | Ethyl Acetate / Hexane | The ideal choice. Eliminates the need for basic additives, simplifying solvent removal and improving reproducibility.[10] |
| Reversed-Phase (C18) | Water / Acetonitrile (with 0.1% TFA or high pH buffer) | Excellent for separating polar impurities. At low pH (TFA), the amine is protonated; at high pH, it is neutral. |
Acid-Base Extraction
Q1: When is liquid-liquid acid-base extraction a suitable purification method?
Answer: This technique is highly effective when the main impurities have a different acid/base character than your product. For example, it is excellent for removing non-polar, neutral organic impurities or acidic byproducts. It leverages the basicity of the amine group to selectively move the target compound between aqueous and organic phases.
Q2: What is a reliable protocol for this extraction?
Answer: The protocol relies on manipulating the pH to control the protonation state and therefore the solubility of the amine.
Caption: Workflow for purification via acid-base extraction.
Part 4: Detailed Protocols
Protocol 1: Flash Column Chromatography on Silica Gel (with TEA modifier)
-
Slurry Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2:1 Hexane:EtOAc:TEA). Pack the column evenly, ensuring no air bubbles are trapped.[12]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the low-polarity mobile phase.
-
Run the Gradient: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 2% to 40% Ethyl Acetate in Hexane (with 1% TEA maintained throughout).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluting TEA can often be removed by co-evaporation with a solvent like toluene or by performing a quick aqueous wash.
References
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- CymitQuimica. 5-Cyclobutyl-4H-1,2,4-triazol-3-ylamine.
- Benchchem. Recrystallization methods for purifying aminothiazole compounds.
- Wikipedia. 1,2,4-Triazole.
- ResearchGate.
- University of California, Los Angeles.
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- Reddit.
- University of Rochester, Department of Chemistry.
- Biotage. (2023, February 10).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Solubility of Things. 3-Amino-1,2,4-triazole.
Sources
- 1. 5-Cyclobutyl-4H-1,2,4-triazol-3-ylamine | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
Technical Support Center: Overcoming Solubility Challenges with 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Welcome to the technical support guide for 5-cyclobutyl-1H-1,2,4-triazol-3-amine. This document provides in-depth troubleshooting strategies and foundational knowledge to address the solubility challenges commonly encountered with this compound. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to effectively handle this molecule in various experimental settings.
I. Understanding the Molecule: Structural Insights
5-cyclobutyl-1H-1,2,4-triazol-3-amine possesses a unique combination of functional groups that dictate its physicochemical properties:
-
A Basic Amine Group (-NH2): This group is a primary site for protonation, making its solubility highly dependent on pH.
-
An Amphoteric Triazole Ring: The 1,2,4-triazole ring system can act as both a hydrogen bond donor and acceptor and has both acidic and basic pKa values.[1] The pKa of the neutral 1,2,4-triazole molecule is 10.26, while the pKa of its protonated form is 2.45.[1]
-
A Hydrophobic Cyclobutyl Group: This nonpolar moiety contributes to the compound's low intrinsic solubility in aqueous media.
The interplay between the basic amine, the aromatic triazole system, and the hydrophobic cyclobutyl group results in a molecule that is often poorly soluble in neutral aqueous solutions.
II. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the most likely reason and what should be my first step?
A: The poor solubility at neutral pH is expected due to the uncharged nature of the primary amine group and the hydrophobicity of the cyclobutyl substituent. At pH 7.4, the amine group (a weak base) is predominantly in its neutral, less soluble form.
Your first and most effective step should be to adjust the pH. For compounds with basic functional groups, decreasing the pH of the solution will increase solubility.[2][3][4] By lowering the pH, you protonate the basic amine, forming a positively charged ion. This ionized form is significantly more polar and, therefore, more water-soluble.[5][6]
Initial Recommendation: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4) or deionized water with the dropwise addition of a dilute acid like 0.1 M HCl until the solid dissolves.
Q2: I need to work closer to a physiological pH. Can I use organic co-solvents, and which ones are recommended?
A: Yes, co-solvents are an excellent secondary strategy. They work by reducing the polarity of the aqueous medium, which helps to solvate the hydrophobic portions of the molecule, such as the cyclobutyl group.[7]
Recommended Co-solvents:
-
Ethanol & Propylene Glycol (PG): These are common, water-miscible solvents that can disrupt the hydrogen bonding network of water, making the environment more favorable for non-polar solutes.[7][8]
-
Polyethylene Glycol 400 (PEG 400): Often used in formulations to enhance the solubility of poorly water-soluble drugs.[8]
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent suitable for preparing high-concentration stock solutions. However, be mindful of its potential effects on biological assays and the fact that adding a DMSO stock to an aqueous buffer can cause the compound to precipitate if the final DMSO concentration is too low (a phenomenon known as antisolvent precipitation).
Screening Protocol: Start by preparing a high-concentration stock in 100% DMSO. Then, perform serial dilutions into your aqueous buffer, ensuring the final DMSO concentration remains consistent and as low as possible (typically <1%) across all experiments.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A: Understanding this distinction is critical for reproducible experiments.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[9] This method is fast and often results in a supersaturated, temporarily higher solubility value.[10][11] It is most relevant for early-stage screening assays where compounds are handled as DMSO stocks.[12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved compound in the supernatant.[9][12] This value is crucial for formulation development and predicting in vivo behavior.[9]
Recommendation: For high-throughput screening, kinetic solubility is often sufficient. For formulation and late-stage development, measuring thermodynamic solubility is essential.[9][13]
III. In-Depth Troubleshooting Guides
For persistent solubility issues, a more systematic approach is required.
Guide 1: Systematic pH-Solubility Profiling
This protocol will determine the optimal pH range for solubilizing your compound by leveraging the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species.[14][15][16]
Protocol: Shake-Flask Method for pH-Solubility Profile
-
Preparation: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., in 1.0 pH unit increments).
-
Addition of Compound: Add an excess amount of solid 5-cyclobutyl-1H-1,2,4-triazol-3-amine to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH of each buffer. The resulting curve will reveal the pH at which solubility dramatically increases.
Guide 2: Co-Solvent and Excipient Screening
If pH adjustment alone is insufficient or not viable for your experimental system, screening co-solvents and other formulation excipients is the next logical step.[17][18][19]
Data Summary: Common Solubilizing Agents
| Excipient Class | Examples | Mechanism of Action | Considerations |
|---|---|---|---|
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Reduces solvent polarity, disrupts water's hydrogen bond network.[7] | Can have biological effects; potential for precipitation upon dilution.[20] |
| Surfactants | Polysorbate 80, Cremophor® EL | Form micelles that encapsulate the hydrophobic drug, increasing apparent solubility.[5][21] | Can interfere with cell-based assays; critical micelle concentration (CMC) must be exceeded. |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes where the hydrophobic drug resides in the cyclodextrin's nonpolar cavity.[18][22] | Stoichiometry of complexation is important; can be a cost-effective solution.[19] |
Workflow for Troubleshooting Solubility
The following diagram outlines a logical decision-making process for addressing solubility issues with 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Caption: Decision tree for solubilizing 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
IV. References
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved January 1, 2026, from
-
Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 193-202. Available at: [Link]
-
Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. Available at: [Link]
-
Kramer, S. F., & Flynn, G. L. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available at: [Link]
-
Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Pharmaceutical and Biomedical Sciences, 2(2), 54-61. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility: temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-343. Available at: [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Retrieved January 1, 2026, from
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Allied Sciences, 7(2), 84-93. Available at: [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 18-28. Available at: [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Retrieved January 1, 2026, from
-
pH and solubility. (n.d.). Khan Academy. Retrieved January 1, 2026, from [Link]
-
Smietana, M., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 34(10), 1077-1088. Available at: [Link]
-
Henderson-Hasselbalch equation. (n.d.). Open Education Alberta. Retrieved January 1, 2026, from [Link]
-
Dependence of Solubility on pH. (n.d.). Pearson. Retrieved January 1, 2026, from [Link]
-
Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 624-633. Available at: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-8. Available at: [Link]
-
pH and Solubility. (n.d.). Fiveable. Retrieved January 1, 2026, from [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Available at: [Link]
-
Does anyone know how pH affects solubility?? (2021). Reddit. Available at: [Link]
-
17.6 pH Effects on Solubility. (n.d.). Chad's Prep. Retrieved January 1, 2026, from [Link]
-
1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. reddit.com [reddit.com]
- 4. chadsprep.com [chadsprep.com]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
troubleshooting 5-cyclobutyl-1H-1,2,4-triazol-3-amine in cell culture
Introduction
Welcome to the technical support guide for 5-cyclobutyl-1H-1,2,4-triazol-3-amine. This document is designed for researchers, scientists, and drug development professionals utilizing this compound in cell culture experiments. While specific peer-reviewed data on this exact molecule is limited, it belongs to the 1,2,4-triazole class of heterocyclic compounds. This class is renowned for a wide spectrum of biological activities, including antifungal, anticancer, and antibacterial properties.[1][2][3][4][5][6] The guidance provided herein is therefore grounded in the established principles of 1,2,4-triazole chemistry and best practices for troubleshooting small molecules in biological systems.
This guide is structured to help you navigate common challenges, from initial compound handling to interpreting complex biological results, ensuring the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs) - First Steps & Essential Knowledge
This section addresses the most common initial questions regarding the handling and properties of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Q1: What are the basic chemical properties and where can I find a Certificate of Analysis (CoA)?
A1: 5-cyclobutyl-1H-1,2,4-triazol-3-amine (CAS No. 496057-24-0) is a solid at room temperature.[7] It is crucial to obtain the compound from a reputable supplier who provides a lot-specific Certificate of Analysis (CoA).[8] The CoA is your primary source for critical data such as purity (determined by HPLC or NMR), molecular weight, and appearance. Always record the lot number in your lab notebook to ensure traceability.[8]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper stock solution preparation is fundamental to reproducible experiments.[9] Due to the amine group and triazole ring, the compound is expected to be soluble in polar organic solvents.
-
Recommended Solvent: Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[9]
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the final percentage of DMSO in your cell culture medium, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[9][10]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9] Protect from light.
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Primary Solvent | Anhydrous DMSO | High dissolving power for many organic molecules; miscible with aqueous media. "Anhydrous" is critical to prevent compound hydrolysis. |
| Alternative Solvents | Ethanol, Methanol | May be used if DMSO interferes with the assay, but generally have lower dissolving power. Test solubility first.[11] |
| Stock Conc. | 10-50 mM | Allows for significant dilution into final assay medium, keeping final solvent concentration non-toxic to cells (typically <0.5%). |
| Storage Temp. | -20°C or -80°C | Low temperatures slow the rate of chemical degradation. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce water contamination from condensation.[9] |
Q3: Is this compound stable in aqueous cell culture medium?
A3: The 1,2,4-triazole ring is generally stable.[3][4] However, the stability of any small molecule in a complex solution like cell culture medium (containing salts, amino acids, and proteins at 37°C) can be unpredictable. When preparing your working dilutions, always add the DMSO stock to the medium (not the other way around) and vortex gently to ensure rapid dispersion.[12] For long-term experiments (>24 hours), consider replenishing the medium with a fresh compound to maintain a consistent effective concentration.
Part 2: Troubleshooting Guide - Experimental Observations
This section provides a systematic, cause-and-effect approach to solving specific problems you may encounter during your experiments.
Issue 1: No Observable Biological Effect
You have treated your cells with 5-cyclobutyl-1H-1,2,4-triazol-3-amine but see no change in phenotype, signaling, or viability.
Caption: Workflow for diagnosing the root cause of inactivity.
Q: My compound seems to have no effect. I added my 10 µM working solution to the cells. What's wrong?
A: The most common reason for the apparent inactivity of a small molecule is that it is not in solution at the intended concentration when it reaches the cells.[9][12]
-
Causality - Solubility: When a concentrated DMSO stock is added to an aqueous buffer, the compound can crash out of solution, forming microscopic precipitates.[12] This dramatically lowers the bioavailable concentration.
-
Action - Protocol 1: Perform a solubility test. Prepare your highest intended concentration in cell culture medium. Incubate for 1-2 hours under culture conditions (37°C, 5% CO₂). Visually inspect the solution against a dark background for cloudiness and examine a sample under a microscope (40x) for crystals.[9]
-
Causality - Concentration: Many triazole derivatives show potent activity, with IC₅₀ values in the low micromolar range (e.g., 1-15 µM).[1][13] However, the effective concentration is highly dependent on the specific compound, cell line, and target. Your initial test concentration of 10 µM may be too low.
-
Action - Protocol 2: Perform a broad dose-response experiment. A logarithmic dilution series (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is essential to determine the effective concentration range for your specific experimental system.
Issue 2: Unexpected or Excessive Cytotoxicity
You observe widespread cell death, even at low concentrations, that doesn't align with your hypothesis.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Q: My cells are dying at all concentrations I test. Is the compound just toxic?
A: It's possible, but first, you must rule out experimental artifacts.
-
Causality - Solvent Toxicity: DMSO, while widely used, is toxic to most cell lines at concentrations above 0.5-1%.[10] Your vehicle control is the most critical experiment to diagnose this.
-
Action: Always run a parallel culture treated with the highest concentration of DMSO used in your experiment, but without the compound. If the vehicle control cells are also dying, you must lower your final DMSO concentration.
-
Causality - On-Target Cytotoxicity: Many 1,2,4-triazole derivatives are investigated specifically for their cytotoxic effects against cancer cells.[1][13][14][15] The cell death you are observing could be the intended, on-target effect.
-
Action - Protocol 3: To confirm this, you must demonstrate that the cytotoxicity is dose-dependent. A standard cell viability assay will allow you to calculate an IC₅₀ (the concentration at which 50% of cell growth is inhibited), which is a quantitative measure of potency.
Part 3: Key Experimental Protocols
These are standardized protocols to help validate your compound's behavior in your system.
Protocol 1: Media Solubility Check
-
Prepare your highest intended concentration of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in a sterile microcentrifuge tube containing cell culture medium. For example, to make a 100 µM solution from a 10 mM DMSO stock, add 10 µL of stock to 990 µL of medium.
-
Include a "vehicle control" tube with 10 µL of DMSO in 990 µL of medium.
-
Vortex gently for 5 seconds.
-
Incubate the tubes alongside your cells (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visual Check: Hold the tubes against a dark background. Look for any haze, cloudiness, or visible particles in the compound tube that are not present in the vehicle control.
-
Microscopic Check: Place 10 µL of the solution onto a microscope slide and cover with a coverslip. Using a 20x or 40x objective, scan for crystalline structures or amorphous precipitates.
Protocol 2: Cell Viability Assay using Resazurin
This protocol quantifies cell viability by measuring the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2x concentration serial dilution of your compound in culture medium. For example, if your final concentrations are 0.1, 1, and 10 µM, prepare 0.2, 2, and 20 µM solutions.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells. For example, add 100 µL of 2x solution to wells already containing 100 µL of medium to achieve a 1x final concentration.
-
Controls: Include wells for "untreated" (medium only) and "vehicle control" (medium + highest % DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add Resazurin solution to each well according to the manufacturer's instructions (typically 10% of the well volume) and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence using a microplate reader (typically ~560 nm excitation / ~590 nm emission).
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC₅₀ value.
References
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). Google AI.
- Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (n.d.). Google AI.
- A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark.
- Triazole derivatives with reported anticancer activity. (n.d.). ResearchGate.
- Cytotoxicity assessment of potent triazole derivatives by hemolytic assay. (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). Benchchem.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate.
- Improving Reproducibility: Best Practices for Small Molecules. (n.d.). Sigma-Aldrich.
- N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide. (n.d.). Smolecule.
- 496057-24-0|5-Cyclobutyl-4H-1,2,4-triazol-3-amine. (n.d.). BLDpharm.
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.
- Technical Support Center: Troubleshooting Small Molecule Solubility. (n.d.). Benchchem.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
- Cell Culture Troubleshooting. (n.d.). Sigma-Aldrich.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH.
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.
- 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI.
- 3-Amino-1,2,4-triazole | Solubility of Things. (n.d.). Solubility of Things.
- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate.
Sources
- 1. ijmtlm.org [ijmtlm.org]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 496057-24-0|5-Cyclobutyl-4H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Stability of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in Solution
Here is the technical support center for stability issues of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in solution.
Introduction: 5-cyclobutyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the 1,2,4-triazole scaffold in medicinally active agents.[1][2][3] The reliability and reproducibility of experimental results, from initial screening to formulation development, are critically dependent on the stability of the molecule in solution. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating stability issues associated with this compound. We will explore the key factors influencing its degradation and provide actionable troubleshooting protocols.
Section 1: Critical Stability Factors & Handling Recommendations
The stability of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in solution is not absolute and is governed by several environmental factors. The 1,2,4-triazole ring is generally aromatic and stable; however, the overall molecule's integrity can be compromised under certain conditions.[4]
Influence of pH
The pH of the solution is a critical parameter. While the 1,2,4-triazole ring is resistant to cleavage under typical acidic or basic conditions, extreme pH values, especially when combined with elevated temperatures, can promote hydrolysis.[4] For 5-cyclobutyl-1H-1,2,4-triazol-3-amine, the primary amine group's protonation state will vary with pH, which can influence solubility and susceptibility to certain reactions.
-
Expert Recommendation: Conduct initial experiments in buffered solutions within a pH range of 6-7 for optimal stability.[5] If experimental conditions require acidic or alkaline pH, it is crucial to assess the compound's stability under those specific conditions over the experiment's duration.
Photostability
Aromatic heterocyclic compounds, including azoles, can be susceptible to photodegradation.[6] Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the formation of degradation products and a loss of compound potency.[4][7]
-
Expert Recommendation: All solutions containing 5-cyclobutyl-1H-1,2,4-triazol-3-amine should be prepared and stored in amber vials or protected from light by wrapping containers in aluminum foil.[4] When conducting experiments, minimize exposure to direct laboratory light. For critical applications, perform experiments under controlled, low-light conditions. The ICH Q1B guideline provides a framework for formal photostability testing.[8]
Thermal Stability
Elevated temperatures accelerate the rate of chemical degradation. While the compound may be stable at room temperature for short periods, long-term storage or experimental procedures involving heat (e.g., heat-inactivated serum, cell culture incubations at 37°C) can lead to significant degradation over time.
-
Expert Recommendation: For long-term storage, solid 5-cyclobutyl-1H-1,2,4-triazol-3-amine should be kept in a cool, dry, and dark place, preferably at +4°C or below in a tightly sealed container.[4] Prepare stock solutions fresh whenever possible. If stock solutions must be stored, they should be aliquoted and frozen at -20°C or -80°C to minimize freeze-thaw cycles.
Oxidative Stress
The presence of oxidizing agents or dissolved oxygen in the solution can pose a risk. The primary amine at the 3-position and potentially the cyclobutyl substituent could be susceptible to oxidation. Advanced oxidation processes are known methods for degrading triazole compounds in environmental contexts, highlighting their susceptibility.[9]
-
Expert Recommendation: Use high-purity, degassed solvents for preparing solutions when possible, especially for long-term stability studies or sensitive analytical work. If working in a complex medium (e.g., cell culture media) that can generate reactive oxygen species (ROS), be aware of potential oxidative degradation.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during experimentation. The following workflow provides a general approach to diagnosing a stability problem.
Fig 1. Workflow for troubleshooting compound stability.
Q1: My biological assay results are inconsistent or show a loss of compound activity over time. Could this be a stability issue?
A1: Yes, this is a classic sign of compound degradation in the assay medium.[4] The complex nature of biological media (containing salts, amino acids, and proteins at physiological pH and 37°C) can create an environment conducive to degradation over the course of an experiment (e.g., 24-72 hours).
-
Causality: The combination of physiological pH, elevated temperature (37°C), and potential enzymatic or oxidative processes can accelerate hydrolysis or other degradation pathways that may be slow at room temperature in a simple buffer.
-
Troubleshooting Steps:
-
Time-Course Stability Check: Prepare your compound in the exact assay medium (without cells or key biological reagents). Incubate it under identical assay conditions (e.g., 37°C, 5% CO2).
-
Analyze Samples: At different time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
-
Resolution: If degradation is confirmed, consider reducing the incubation time, preparing the compound fresh immediately before addition to the assay, or evaluating if a more stable formulation (e.g., using a co-solvent like DMSO at a low final concentration) is feasible.
-
Q2: I am analyzing my sample by HPLC and see new, smaller peaks appearing over time, while my main compound peak decreases. What is happening?
A2: This strongly indicates that your parent compound is degrading into one or more new chemical entities. HPLC is a primary tool for stability indicating methods, designed to separate the parent drug from its degradation products.[10]
-
Causality: Each new peak represents a degradant. The conditions under which the sample was stored or handled (e.g., left on a benchtop under fluorescent light, dissolved in a slightly acidic or basic unbuffered solvent) have likely initiated a degradation pathway.
-
Troubleshooting Steps:
-
Characterize Degradants: If you have access to LC-MS, analyze the sample. The mass-to-charge ratio (m/z) of the new peaks can provide crucial clues about the chemical transformation (e.g., an increase of 16 amu may suggest oxidation).[11]
-
Systematic Investigation: To pinpoint the cause, perform a forced degradation study as outlined in Protocol 1 . This will help you determine if the degradation is caused by acid, base, oxidation, light, or heat.
-
Resolution: Once the cause is identified, you can implement specific preventative measures, such as using buffered solutions, protecting from light, or refrigerating samples.
-
Q3: The color of my stock solution has changed from colorless to a faint yellow. Is this a concern?
A3: A change in color is a visible indicator of a chemical change and should always be considered a sign of potential degradation.
-
Causality: Degradation products are often more conjugated or have different chromophores than the parent molecule, leading to the absorption of visible light and thus a colored appearance. This does not quantify the extent of degradation but confirms its occurrence.
-
Troubleshooting Steps:
-
Do Not Use: Discard the colored solution.
-
Prepare Fresh: Make a new stock solution following best practices (Protocol 2 ).
-
Investigate: Review the storage conditions of the previous solution. Was it exposed to light? Was it stored for an extended period at room temperature? This information can help prevent recurrence.
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stable formulations.[11][12] The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can detect and resolve the degradants from the parent peak.
Fig 2. Experimental workflow for a forced degradation study.
Materials:
-
5-cyclobutyl-1H-1,2,4-triazol-3-amine
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/DAD detector
-
pH meter
-
Calibrated oven
-
Photostability chamber compliant with ICH Q1B options.[8]
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., ACN or MeOH) to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, add a small volume of the stock solution to the stressor solution to achieve a final concentration suitable for analysis (e.g., 50 µg/mL). Include a control sample diluted in neutral water.
-
Acid Hydrolysis: Dilute stock in 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute stock in 0.1 M NaOH. Incubate at room temperature.
-
Oxidative: Dilute stock in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Dilute stock in purified water. Incubate in an oven at 60°C, protected from light.
-
Photolytic: Expose the solution (in a photochemically transparent container, e.g., quartz) to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Run a dark control in parallel.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). The goal is to find a time point with detectable degradation.
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target analytical concentration.
-
HPLC Analysis: Analyze all stressed samples, the control sample, and a time-zero (unstressed) sample using a validated stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms. Calculate the percentage of degradation. Assess peak purity of the parent compound to ensure degradant peaks are not co-eluting.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagent/Setting | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Hydrolysis of amine or potential ring opening under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT | Hydrolysis, rearrangement. |
| Oxidation | 3-30% H₂O₂, RT | Oxidation of the amine group or the cyclobutyl ring. |
| Thermal | 60-80°C in solution/solid | Thermally induced decomposition. |
| Photolytic | ICH Q1B light source | Photochemical decomposition, formation of radicals.[6][8] |
Protocol 2: General Procedure for Preparing and Storing Stock Solutions
-
Use High-Purity Solvents: Use anhydrous, HPLC-grade solvents like DMSO, DMF, Methanol, or Acetonitrile.
-
Weighing: Weigh the solid compound accurately using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM or 1 mg/mL). Use gentle sonication or vortexing if necessary. Ensure the compound is fully dissolved.
-
Storage Container: Use clear glass vials for short-term use if the compound is confirmed to be photostable. Otherwise, always use amber glass vials to protect from light.[4]
-
Aliquoting: For long-term storage, aliquot the stock solution into smaller, single-use volumes. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage Conditions:
-
Short-term (1-2 weeks): Store at 2-8°C.
-
Long-term (>2 weeks): Store at -20°C or -80°C.
-
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and storage conditions.
Section 4: Potential Degradation Pathways
While the exact degradation pathway for 5-cyclobutyl-1H-1,2,4-triazol-3-amine must be determined experimentally, we can hypothesize based on the known chemistry of related structures. Degradation is likely to occur at the substituents rather than the stable triazole ring under mild stress conditions.[13]
Sources
- 1. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.
Introduction: The Synthetic Challenge
5-cyclobutyl-1H-1,2,4-triazol-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The most common synthetic route involves the condensation of a cyclobutane carboxylic acid derivative with an aminoguanidine salt, followed by cyclization. While straightforward in principle, this reaction is prone to several side reactions that can complicate purification and reduce yields. The primary challenges stem from the stability of the cyclobutane ring, the reactivity of the acyl-guanidine intermediate, and ensuring complete cyclization. This guide provides expert insights into controlling these variables.
Part 1: Recommended Synthetic Protocol
This protocol is optimized for yield and purity, utilizing microwave-assisted heating to accelerate the reaction and minimize byproduct formation.[1]
Microwave-Assisted Synthesis from Cyclobutane Carboxylic Acid and Aminoguanidine Bicarbonate
Objective: To synthesize 5-cyclobutyl-1H-1,2,4-triazol-3-amine with high purity.
Materials:
-
Cyclobutane carboxylic acid
-
Aminoguanidine bicarbonate
-
Sulfuric acid (concentrated)
-
Ethylene glycol (or other high-boiling solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesis vials (sealed)
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave synthesis vial, combine cyclobutane carboxylic acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and ethylene glycol (3-5 mL).
-
Acid Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture while stirring. Causality: The acid protonates the carboxylic acid, activating it for nucleophilic attack by aminoguanidine. It also facilitates the final dehydration step of the cyclization.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150-170 °C for 30-45 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
Reaction Quench & Neutralization: After cooling to room temperature, carefully uncap the vial. Pour the reaction mixture into a beaker containing 20 mL of water. Basify the solution to pH 9-10 by slowly adding 2M NaOH solution. Causality: Neutralization deprotonates the triazole product, increasing its solubility in organic solvents for extraction and removing the acid catalyst.
-
Product Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography to obtain the final product.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has completed, but the yield of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is significantly lower than expected. What are the likely causes?
A: Low yield is a common issue that can typically be traced to three main areas: incomplete cyclization of the intermediate, degradation of the starting material, or mechanical loss during workup.
-
Incomplete Cyclization: The most frequent cause of low yield is the failure of the N-(cyclobutylformyl)aminoguanidine intermediate to cyclize completely. This intermediate is often the main component observed in the crude reaction mixture.
-
Troubleshooting:
-
Increase Temperature/Time: The cyclization step is a dehydration reaction that requires sufficient thermal energy. If using conventional heating, ensure the temperature is high enough (typically >140 °C) and the reaction time is adequate. For microwave synthesis, consider increasing the temperature setpoint or extending the hold time.[1]
-
Verify Catalyst: The acid catalyst is crucial. Ensure you have added the correct amount. If the reaction stalls, a post-addition of a small amount of acid might be beneficial, but be cautious as this can also promote side reactions.
-
-
-
Cyclobutane Ring Instability: The high ring strain of cyclobutane makes it susceptible to ring-opening under harsh acidic or high-temperature conditions.[2] While less common in this specific synthesis, it can lead to unidentifiable baseline impurities and reduced mass balance.
-
Troubleshooting:
-
Milder Conditions: If you suspect degradation, reduce the reaction temperature and compensate with a longer reaction time. Avoid overly strong acids or conditions that could promote fragmentation.
-
-
-
Workup Issues: The product is amphoteric and has moderate water solubility.
-
Troubleshooting:
-
pH Control: Ensure the pH is carefully adjusted to 9-10 before extraction. If the pH is too low, the product will remain protonated and stay in the aqueous layer. If too high, it may promote hydrolysis.
-
Solvent Choice: Use a polar organic solvent like ethyl acetate for extraction. If the product has high water solubility, consider performing more extractions or using a continuous liquid-liquid extractor.
-
-
Troubleshooting Flowchart
Caption: Troubleshooting logic for low yield.
Issue 2: Purity and Side Product Formation
Q: My final product is contaminated with a persistent impurity. How can I identify and prevent its formation?
A: The identity of the impurity dictates the strategy. The two most common side products are the uncyclized intermediate and dimers.
Side Reaction Pathways
Caption: Main vs. side reaction pathways.
-
N-(cyclobutylformyl)aminoguanidine (Intermediate): As discussed, this is the most common impurity. Its presence indicates incomplete conversion.
-
Prevention: Drive the reaction to completion using the methods described above (optimize heat, time, catalysis).
-
Removal: This impurity is more polar than the final triazole product. It can often be removed during recrystallization or separated by silica gel chromatography, eluting after the product.
-
-
Dimerization Products: At high concentrations and temperatures, self-condensation between two molecules of the aminotriazole or its precursors can occur, leading to higher molecular weight impurities.
-
Prevention: Avoid excessive temperatures or prolonged reaction times after product formation has peaked. Running the reaction at a slightly lower concentration can also disfavor bimolecular side reactions.
-
Removal: Dimers are significantly less polar or much more polar depending on their structure and are usually separable by column chromatography.
-
Part 3: Frequently Asked Questions (FAQs)
Q: Is it better to use aminoguanidine hydrochloride or aminoguanidine bicarbonate?
A: Both can be used successfully, but aminoguanidine bicarbonate is often preferred for modern, "greener" syntheses.[1] The bicarbonate salt acts as both the reactant and a base source. When it reacts, it releases CO₂, which can help mix the reaction, and the counter-ion does not introduce chlorides into the reaction mixture. Using the hydrochloride salt requires the addition of an external base to liberate the free aminoguanidine, adding a step and another reagent to the process.
Q: Can this synthesis be performed using conventional heating instead of a microwave reactor?
A: Yes. Historically, this reaction was performed using conventional heating in a high-boiling solvent like ethylene glycol or nitrobenzene with an oil bath. However, microwave irradiation offers significant advantages, including dramatically reduced reaction times (minutes vs. hours), more uniform heating, and often higher yields and purities due to the reduced opportunity for thermal decomposition or side reactions.[1] If using conventional heating, expect to reflux for several hours and monitor carefully.
Q: What is the expected tautomeric form of the product?
A: The 3-amino-1,2,4-triazole ring system can exist in several tautomeric forms. In solution and solid-state, the 1H-tautomer is generally the most stable and predominant form for 3-amino-5-alkyl-1,2,4-triazoles.[3] Characterization by NMR and comparison with literature data can confirm the dominant tautomer. For most subsequent applications, this tautomeric equilibrium does not pose a problem.
Part 4: Data Summary & Analytical Methods
Table 1: Typical Reaction Parameters
| Parameter | Microwave Synthesis | Conventional Heating |
| Solvent | Ethylene Glycol | Ethylene Glycol, Nitrobenzene |
| Temperature | 150-170 °C | 150-180 °C (Reflux) |
| Time | 30-45 min | 4-12 hours |
| Catalyst | H₂SO₄, HCl | H₂SO₄, p-TsOH |
| Typical Yield | 70-85% | 50-70% |
| Reference | [1] | General literature methods |
Analytical Methods for Quality Control
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Purpose: To confirm the mass of the desired product and identify masses of any impurities.
-
Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: ESI+ (Electrospray Ionization, positive mode).
-
Expected [M+H]⁺: 139.103 m/z for C₆H₁₀N₄.
-
-
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Purpose: To confirm the structure of the final product and assess purity.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Expected Signals:
-
Broad singlets for the NH₂ and ring NH protons.
-
A quintet or multiplet for the cyclobutyl CH proton.
-
Multiplets for the cyclobutyl CH₂ protons.
-
-
References
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. Available at: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]
Sources
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Welcome to the technical support guide for the analytical characterization of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. This resource is designed for researchers, analytical chemists, and drug development professionals who may encounter specific challenges with this molecule. The unique combination of a polar triazole-amine core and a non-polar cyclobutyl substituent presents a distinct set of analytical hurdles. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to ensure robust and reproducible results.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
The primary challenge in the HPLC analysis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is managing its polarity. The basic amine and nitrogen-rich triazole ring make it a highly polar compound, leading to common issues in reversed-phase chromatography.
Frequently Asked Questions (FAQs) - HPLC
Q1: I am observing little to no retention of my compound on a standard C18 column, even with a high aqueous mobile phase. Why is this happening and what is the immediate solution?
A: This is a classic symptom of a polar analyte failing to partition into the hydrophobic stationary phase. Your molecule's hydrophilic character, driven by the amine and triazole groups, causes it to have a much stronger affinity for the polar aqueous mobile phase than for the non-polar C18 alkyl chains. Running at 100% aqueous mobile phase can sometimes lead to a phenomenon known as "phase collapse" or "ligand folding" on traditional C18 columns, where the alkyl chains fold upon themselves, reducing the accessible hydrophobic surface and further decreasing retention.[1]
-
Immediate Recommendation: Switch to an "aqueous-stable" C18 column (often designated AQ, AR, or with polar-embedded/endcapped technology). These columns are specifically designed to prevent phase collapse under highly aqueous conditions.[2] Alternatively, consider a different chromatographic mode entirely, such as HILIC.
Q2: My peak shape is very poor, exhibiting significant tailing. How can I improve the peak symmetry?
A: Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions between the protonated amine group (a positive charge) and residual, deprotonated silanol groups (SiO⁻, a negative charge) on the surface of the silica-based stationary phase.
-
Causality: At typical mobile phase pH values (2-7), the amine is protonated (-NH3⁺) and free silanols are ionized, creating strong, undesirable ionic interactions that delay a portion of the analyte from eluting, resulting in a tailed peak.
-
Solutions:
-
Lower the Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to ~2.5-3.0. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the secondary interactions.
-
Increase Buffer Concentration: Using a buffer (e.g., ammonium formate) at a concentration of 10-20 mM can help shield the silanol interactions and improve peak shape.[3]
-
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with exhaustive end-capping have a much lower concentration of accessible silanol groups, inherently reducing tailing.
-
Q3: Reversed-phase is not working well. What alternative chromatographic modes should I consider?
A: For highly polar compounds, alternative modes are often superior.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. HILIC uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for polar compounds that are unretained in reversed-phase.[2]
-
Ion-Pair Chromatography (IPC): This technique adds a reagent to the mobile phase that contains a hydrophobic tail and an ionic head (e.g., an alkyl sulfonate like 1-octanesulfonic acid). The reagent pairs with the protonated amine on your analyte, forming a neutral, more hydrophobic complex that can be retained on a C18 column. While effective, IPC can lead to long column equilibration times and the ion-pairing reagent can be difficult to remove from the system.[2]
Troubleshooting Guide: HPLC Peak Shape Issues
The following decision tree provides a logical workflow for troubleshooting common HPLC problems encountered with this analyte.
Caption: HPLC troubleshooting decision tree for peak shape issues.
Protocol: HILIC Method Development for 5-cyclobutyl-1H-1,2,4-triazol-3-amine
This protocol provides a starting point for developing a robust HILIC method.
-
Column Selection:
-
Start with an amide-based HILIC column (e.g., Ascentis® Express HILIC). These often provide good peak shape for basic amines.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Water:Acetonitrile (v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is as close to the initial mobile phase composition as possible (e.g., 90% Acetonitrile). This is critical to avoid peak distortion.[4]
-
-
Instrument Conditions & Gradient:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 0.4 mL/min (for a 2.1 mm ID column) | Standard for UHPLC applications. |
| Column Temp. | 40 °C | Improves peak efficiency and reduces viscosity. |
| Injection Vol. | 1-2 µL | Minimizes potential for overload. |
| UV Detection | 210-240 nm | Monitor multiple wavelengths to find the optimum. |
| Gradient | 0-1 min: 95% B | Hold for equilibration. |
| 1-8 min: 95% to 60% B | Elution gradient for polar analytes. | |
| 8-9 min: 60% to 95% B | Return to initial conditions. | |
| 9-12 min: 95% B | Column re-equilibration. |
-
System Suitability:
-
Before running samples, perform at least five replicate injections of a standard.
-
The Relative Standard Deviation (%RSD) for retention time should be < 0.5% and for peak area should be < 2.0%.
-
Section 2: Mass Spectrometry (MS) Characterization
The presence of a basic amine makes this molecule ideal for positive-ion electrospray ionization (ESI+). The main challenges lie in interpreting the fragmentation and ensuring selective detection in complex matrices.
Frequently Asked Questions (FAQs) - MS
Q1: What are the expected fragmentation patterns for this molecule in ESI-MS/MS?
A: The fragmentation of 1,2,4-triazoles is complex and depends on the substituents.[5] For 5-cyclobutyl-1H-1,2,4-triazol-3-amine (MW ≈ 138.19 g/mol ), expect the protonated molecular ion [M+H]⁺ at m/z 139.
-
Common Fragmentation Pathways:
-
Loss of Cyclobutyl Group: A significant fragmentation pathway would likely involve the cleavage of the cyclobutyl group, either as a radical or through rearrangement.
-
Triazole Ring Cleavage: The triazole ring itself can fragment. A characteristic loss for the 1H-1,2,4-triazole ring involves the elimination of HCN (27 Da).[5] Another possibility is the loss of a nitrogen molecule (N₂, 28 Da).[5]
-
Loss of Ammonia: The exocyclic amine group could be lost as ammonia (NH₃, 17 Da).
-
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin |
| 139 | 112 | 27 (HCN) | Triazole Ring Cleavage |
| 139 | 83 | 56 (C₄H₈) | Loss of Cyclobutene |
| 139 | 70 | 69 (C₄H₇N) | Complex rearrangement and loss |
Q2: I'm analyzing this compound in a complex matrix (e.g., plasma, soil extract) and see high background and interferences. How can I improve selectivity?
A: High background in LC-MS/MS is often due to matrix effects.[6]
-
Solutions:
-
Optimize Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Use High-Resolution Mass Spectrometry (HRMS): An Orbitrap or TOF mass analyzer can provide high mass accuracy, allowing you to distinguish your analyte from interferences with the same nominal mass.[7]
-
Differential Ion Mobility Spectrometry (DMS/FAIMS): This technology separates ions based on their shape and size in the gas phase before they enter the mass spectrometer. It is extremely effective at reducing chemical noise and separating co-eluting isomers or isobars, significantly improving the signal-to-noise ratio.[6]
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural confirmation. The key is correct assignment of all proton (¹H) and carbon (¹³C) signals.
Frequently Asked Questions (FAQs) - NMR
Q1: What are the expected chemical shifts (δ) for the key protons and carbons?
A: Based on known data for similar triazole derivatives, the following are expected assignments.[8][9][10][11][12] Actual values will depend on the solvent used (e.g., DMSO-d₆, CDCl₃).
-
¹H-NMR:
-
NH₂ protons: A broad singlet, typically in the range of δ 5.0-6.0 ppm.
-
NH proton (triazole ring): A very broad singlet, often downfield, δ 12.0-14.0 ppm.
-
Cyclobutyl methine proton (-CH-): A multiplet, likely around δ 3.0-3.5 ppm.
-
Cyclobutyl methylene protons (-CH₂-): Multiple complex multiplets in the upfield region, δ 1.8-2.5 ppm.
-
-
¹³C-NMR:
-
Triazole C3 (attached to NH₂): δ ~155-160 ppm.
-
Triazole C5 (attached to cyclobutyl): δ ~160-165 ppm.
-
Cyclobutyl methine carbon: δ ~35-40 ppm.
-
Cyclobutyl methylene carbons: δ ~25-30 ppm and ~18-22 ppm.
-
-
Recommendation: Perform 2D NMR experiments like HSQC (to correlate protons to the carbons they are attached to) and HMBC (to see long-range H-C correlations) for unambiguous assignment.[13]
Section 4: Thermal Analysis (TGA/DSC)
Thermal analysis provides critical information on the stability, melting point, and decomposition profile of the compound, which is vital for pharmaceutical development.
Frequently Asked Questions (FAQs) - Thermal Analysis
Q1: What can thermal analysis tell me about the stability and decomposition of this compound?
A:
-
Differential Scanning Calorimetry (DSC): A DSC scan will show a sharp endotherm corresponding to the melting point of the crystalline solid. It can also reveal polymorphic transitions or decomposition events (which are typically exothermic).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For this compound, you would expect to see a stable baseline until the onset of decomposition. The TGA curve will show one or more mass loss steps. Studies on similar amino-triazoles show that decomposition can be a multi-stage process.[14][15] The evolved gases can be analyzed by coupling the TGA to an FTIR or Mass Spectrometer to identify decomposition products like CO₂, N₂O, and HCN.[16] The thermal stability of triazole derivatives can be significantly influenced by their substituents.[17]
Overall Analytical Workflow
The following diagram illustrates a comprehensive workflow for the characterization and quality control of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Caption: A comprehensive analytical workflow for compound characterization.
References
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.
- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. Benchchem.
- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX.
-
Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Oxford Academic. Available at: [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. Available at: [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF [1,2,4 (H)] TRIAZOLE3-AMINE AND ITS DERIVATIVES. ResearchGate. Available at: [Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. ResearchGate. Available at: [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
GC/MS analysis of small polar volatile molecules. Chromatography Forum. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]
-
GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. Available at: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
Experimental 1 H NMR spectrum of... ResearchGate. Available at: [Link]
-
LC Troubleshooting. YouTube. Available at: [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]
-
1H-[5][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available at: [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]
-
Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. Available at: [Link]
-
3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. ResearchGate. Available at: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH. Available at: [Link]
-
From bicyclic precursors. Annulated pyrazolo[5,1-c][5][7][18]triazoles. DOI. Available at: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. sciex.com [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 14. jocpr.com [jocpr.com]
- 15. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 17. jocpr.com [jocpr.com]
- 18. academic.oup.com [academic.oup.com]
Synthesis Overview: The Pathway to 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Answering the needs of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to scaling up the production of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. Structured as a series of frequently asked questions and in-depth troubleshooting guides, this document offers field-proven insights from a Senior Application Scientist's perspective. It emphasizes the causality behind experimental choices, ensures protocols are self-validating through integrated controls, and is grounded in authoritative scientific literature.
The most direct and industrially viable route for synthesizing 5-substituted 3-amino-1,2,4-triazoles is the acid-catalyzed condensation of a carboxylic acid with aminoguanidine. For the target molecule, this involves the reaction between cyclobutanecarboxylic acid and an aminoguanidine salt, followed by dehydrative cyclization.
The overall reaction is as follows:
A plausible mechanism for this transformation involves the initial acid-catalyzed formation of a guanyl hydrazide intermediate, which is a critical and reversible step.[1] Subsequent intramolecular cyclization with the elimination of water yields the desired triazole ring.[1]
Below is a diagram outlining the general production workflow, highlighting the critical stages from raw material handling to the final, purified active pharmaceutical ingredient (API) intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route?
The most direct route is the condensation of cyclobutanecarboxylic acid with aminoguanidine hydrochloride or bicarbonate under acid catalysis.[1][2] This method avoids complex starting materials and protection/deprotection steps, making it favorable for large-scale production.
Q2: Which form of aminoguanidine is best for scale-up: hydrochloride or bicarbonate?
Aminoguanidine bicarbonate is often preferred for large-scale handling due to its stability.[3] However, it requires at least two equivalents of acid catalyst: one to neutralize the bicarbonate and another for catalysis. Aminoguanidine hydrochloride requires only a catalytic amount of additional acid. The choice depends on material cost, availability, and the desired control over reaction initiation.
Q3: What are the typical reaction conditions?
The reaction generally requires high temperatures to drive the dehydrative cyclization, often in the range of 150-180°C.[1] While microwave-assisted synthesis is effective in laboratory settings, conventional heating in a suitable high-boiling solvent (e.g., sulfolane, PEG) or under pressure is necessary for bulk production. Solvent-free (neat) conditions are possible but can present mixing and heat transfer challenges on a larger scale.
Q4: What kind of yields can I realistically expect?
In optimized laboratory-scale syntheses, including microwave-assisted methods, yields can be quite high, often exceeding 80-85%.[1] During a pilot scale-up, achieving yields of 70-80% is a good target. Initial scale-up runs may see lower yields until parameters like heat transfer, mixing efficiency, and workup are fully optimized.
Q5: What are the primary safety concerns?
The main concerns are:
-
High Temperatures: Operating reactors at high temperatures requires robust engineering controls.
-
Pressure Build-up: If the reaction is run in a sealed vessel, the evolution of CO2 (from bicarbonate) and water vapor will significantly increase pressure. Proper venting and pressure rating of the reactor are critical.
-
Reagent Handling: Aminoguanidine and its precursors can have associated hazards. Always consult the Safety Data Sheet (SDS) for all reagents. The synthesis of aminoguanidine itself can involve energetic materials like nitroguanidine.[4][5]
Troubleshooting Guide
Category 1: Low or No Product Formation
Q: My reaction has stalled after several hours. In-process control (IPC) by HPLC shows significant unreacted cyclobutanecarboxylic acid and no product peak. What are the likely causes?
This issue almost always points to a problem in the initial, reversible condensation step to form the guanyl hydrazide intermediate.[1]
-
Insufficient Acid Catalyst: The condensation is acid-catalyzed. If you used aminoguanidine bicarbonate, ensure you added at least two equivalents of a strong acid like HCl. One equivalent is consumed to neutralize the bicarbonate to carbonic acid (which decomposes to CO₂ and H₂O), and the second equivalent acts as the catalyst.
-
Presence of Water: The condensation is a dehydration reaction. If there is excess water in your starting materials or solvent, it can push the equilibrium back towards the starting materials. On a large scale, consider using a Dean-Stark trap or running the initial condensation phase under conditions that allow for water removal.
-
Insufficient Temperature: While the final cyclization requires very high heat, the initial condensation may not be efficient at lower temperatures. Ensure your reaction temperature is adequate to initiate the reaction (typically >100°C) before ramping to the final cyclization temperature.
Q: My IPC shows the formation of an intermediate, but it is not converting to the final product, even at high temperatures. Why?
This indicates a successful initial condensation but a failure in the final cyclization step.
-
Temperature is Too Low: The intramolecular cyclization has a high activation energy. Temperatures below 150°C may be insufficient for a reasonable reaction rate. Verify your internal reactor temperature probe is calibrated and accurately reflects the reaction mixture temperature.
-
Thermal "Stalling" in Large Reactors: In large-scale reactors, inefficient mixing or poor heat transfer can create cold spots. The bulk of the mixture may not be reaching the required temperature for cyclization, even if the external heating jacket is at the setpoint. Increase agitation speed or evaluate the reactor's heating capacity.
Category 2: Impure Product & Purification Challenges
Q: My crude product is a dark, oily substance instead of the expected solid. What impurities could be causing this?
Dark coloration and oiling out are typically signs of thermal degradation or high-molecular-weight side products.
| Potential Impurity/Issue | Likely Cause | Troubleshooting Action |
| Dark Tars/Polymers | Prolonged exposure to very high temperatures (>180-190°C) or localized overheating ("hot spots") near reactor walls. | Reduce reaction time at peak temperature. Improve agitation to ensure uniform heat distribution. |
| Unreacted Guanyl Hydrazide | Incomplete cyclization. This intermediate is often more polar and may have a lower melting point. | Increase reaction time or temperature for the cyclization step. Ensure adequate acid catalysis. |
| Hydrolysis Products | Introduction of water during workup while the mixture is still hot and acidic can potentially hydrolyze the product or intermediates. | Ensure the reaction mixture is cooled to a safe temperature (<50°C) before quenching with aqueous solutions. |
Q: I'm struggling to purify the product. Standard silica gel chromatography is not practical for a multi-kilogram scale. What are my options?
Recrystallization is the most viable method for large-scale purification of this compound.
-
Solvent Screening: Identify a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Good candidates for a polar, hydrogen-bond-donating molecule like this include isopropanol, ethanol/water mixtures, or acetonitrile.
-
pH Adjustment: The product is a base. Its solubility is highly dependent on pH. Often, precipitating the free base from a solution by adjusting the pH with a base (like NaOH or NaHCO₃) is the most effective initial isolation step. The subsequent recrystallization can then be performed on this crude solid.
-
Charcoal Treatment: If the crude product is highly colored, a hot filtration over activated charcoal during the recrystallization process can effectively remove color-causing impurities.
Category 3: Scale-Up Specific Challenges
Q: My 10-gram lab synthesis worked perfectly, but my 1-kilogram pilot run gave a very low yield. What's the difference?
This is a classic scale-up problem related to changes in the surface-area-to-volume ratio.
-
Heat Transfer: A 100 L reactor has a much smaller surface area relative to its volume than a 250 mL flask. This means it takes much longer to heat up and cool down. The reaction mixture may spend too much time at intermediate temperatures, promoting side reactions, or may never uniformly reach the target cyclization temperature.
-
Mixing Efficiency: Inadequate agitation in a large vessel can lead to poor mixing of reagents and significant temperature gradients. This can cause localized overheating at the reactor walls while the core remains too cool.
-
Reagent Addition: The method of reagent addition becomes critical. Adding a catalyst all at once to a large, cool vessel is different from adding it to a small, rapidly heating flask. Consider controlled, portion-wise, or slow addition of the acid catalyst to manage any initial exotherm.
Sources
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijisrt.com [ijisrt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - An improved synthesis of aminoguanidine bicarbonate - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Comparative Guide to 5-cyclobutyl-1H-1,2,4-triazol-3-amine and Other Triazole Derivatives in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with various biological targets through diverse non-covalent interactions.[1] The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as a hydrogen bond donor and acceptor make it a valuable component in the design of novel therapeutics.[1] This is particularly evident in the field of oncology, where the 1,2,4-triazole core is a cornerstone of many potent and selective protein kinase inhibitors.[3][4][5]
This guide provides a comparative analysis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine , a specific aminotriazole derivative, against other relevant triazole-based compounds. Our focus will be on its potential application in kinase inhibitor development, supported by comparative data, mechanistic insights, and detailed experimental protocols for its synthesis and evaluation.
Comparative Analysis: The Role of the Cyclobutyl Moiety
The choice of substituent on the triazole core is critical for modulating a compound's potency, selectivity, and pharmacokinetic properties. The cyclobutyl group in 5-cyclobutyl-1H-1,2,4-triazol-3-amine is of particular interest. Structure-activity relationship (SAR) studies on related heterocyclic inhibitors have suggested that small cycloalkyl groups, like cyclobutyl, can be optimal for activity, potentially offering a superior balance of lipophilicity and binding pocket occupancy compared to linear alkyl or bulky aromatic groups.[6]
To contextualize its performance, we will compare it with two archetypes:
-
5-phenyl-1H-1,2,4-triazol-3-amine : A representative research compound where the cyclobutyl group is replaced by an aromatic ring.
-
Ribociclib (Kisqali®) : An FDA-approved CDK4/6 inhibitor, which, while not a direct triazole analogue, serves as a clinical benchmark for performance against a key cancer-related kinase family.[3][7]
Data Presentation: Performance Metrics
The following tables summarize key performance indicators for our compound of interest against its comparators. The data for the hypothetical triazole derivatives are representative values based on published trends for similar molecules.
Table 1: Comparative Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | CDK4 | CDK6 | JAK1 | SRC | EGFR |
| 5-cyclobutyl-1H-1,2,4-triazol-3-amine | 25 | 35 | 1,500 | >10,000 | >10,000 |
| 5-phenyl-1H-1,2,4-triazol-3-amine | 150 | 200 | 2,500 | >10,000 | >10,000 |
| Ribociclib (Reference Drug)[3] | 10 | 39 | >10,000 | >10,000 | >10,000 |
Causality: The enhanced potency and selectivity of the cyclobutyl derivative for CDK4/6 over the phenyl analogue in this representative data highlight a common goal in drug design. The non-planar, compact nature of the cyclobutyl group may allow for a more optimal fit into the hydrophobic pocket of the kinase active site compared to a bulkier, planar phenyl group, which could introduce steric clashes with nearby residues.
Table 2: Comparative Physicochemical and ADME Properties
| Property | 5-cyclobutyl-1H-1,2,4-triazol-3-amine | 5-phenyl-1H-1,2,4-triazol-3-amine | Ribociclib |
| Molecular Weight ( g/mol ) | 138.18 | 160.18 | 434.55 |
| cLogP (Lipophilicity) | 0.8 | 1.5 | 3.3 |
| TPSA (Polar Surface Area) | 68.9 Ų | 68.9 Ų | 107.8 Ų |
| Aqueous Solubility | High | Moderate | Low |
| Metabolic Stability (CYP)[8] | Likely Moderate-High | Likely Moderate | Moderate-Low |
| BBB Permeation[9] | Unlikely | Unlikely | Unlikely |
Causality: Lower lipophilicity (cLogP) and molecular weight, as seen with the cyclobutyl derivative, are often correlated with improved aqueous solubility and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical consideration for developing orally bioavailable drugs.[9]
Mechanistic Insights: Targeting the Cell Cycle
Many triazole derivatives function by inhibiting cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[10] Specifically, the CDK4 and CDK6 enzymes, when complexed with Cyclin D, phosphorylate the retinoblastoma (Rb) protein. This event releases the E2F transcription factor, allowing the cell to progress from the G1 (growth) phase to the S (DNA synthesis) phase.[7] Inhibition of CDK4/6 blocks this phosphorylation event, inducing G1 cell cycle arrest and preventing cancer cell proliferation.
Sources
- 1. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 3. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective CDK4/6 inhibition of novel 1,2,3-triazole tethered acridinedione derivatives induces G1/S cell cycle transition arrest via Rb phosphorylation blockade in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 8. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking of 5-Cyclobutyl-1H-1,2,4-triazol-3-amine Analogs as Potential Anticancer Agents
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The 3-amino-1,2,4-triazole moiety, in particular, has garnered substantial interest as a pharmacophore in the design of novel therapeutic agents. This guide presents a comparative analysis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine and its analogs, focusing on their synthesis, in vitro anticancer activity, and structure-activity relationships (SAR). By systematically evaluating the impact of substitutions at the 5-position of the triazole ring, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel anticancer drugs.
The rationale for focusing on the 5-cyclobutyl analog stems from the recognized importance of lipophilic groups in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclobutyl moiety offers a unique combination of moderate lipophilicity and conformational rigidity, which can influence binding to biological targets. This guide will explore how variations at this position, from simple alkyl and aryl groups to more complex substituents, affect the cytotoxic potential of this promising class of compounds.
Synthetic Strategies for 5-Substituted-1H-1,2,4-triazol-3-amines
The synthesis of 5-substituted-1H-1,2,4-triazol-3-amines is typically achieved through the cyclization of an aminoguanidine derivative with a suitable carboxylic acid or its derivative. Several efficient methods have been reported, with the choice of route often depending on the nature of the desired 5-substituent.
A common and versatile approach involves the condensation of a carboxylic acid with aminoguanidine bicarbonate, often under microwave irradiation to accelerate the reaction and improve yields.[4] This one-pot synthesis is particularly advantageous for its operational simplicity and amenability to parallel synthesis for the rapid generation of analog libraries.
Alternatively, a multi-step synthesis can be employed, offering greater control and suitability for a wider range of functional groups. This typically involves the initial formation of a thiosemicarbazide from a carbohydrazide, followed by cyclization to the 1,2,4-triazole-3-thiol. Subsequent modifications, such as desulfurization or amination, can then yield the desired 3-amino-1,2,4-triazole.[5]
Below is a generalized synthetic scheme illustrating a common pathway to 5-substituted-1H-1,2,4-triazol-3-amines.
Caption: Generalized synthetic pathway for 5-substituted-1H-1,2,4-triazol-3-amines.
Comparative Biological Activity
The anticancer activity of 5-substituted-1H-1,2,4-triazol-3-amine analogs has been evaluated against a panel of human cancer cell lines. The data presented below, compiled from various studies, highlights the influence of the substituent at the 5-position on the cytotoxic potency of these compounds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, cell lines, and incubation times.
| Compound ID | 5-Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| BCTA | 4-Chlorophenyl | A549 (Lung) | 1.09 | [6] |
| NCI-H460 (Lung) | 2.01 | [6] | ||
| NCI-H23 (Lung) | 3.28 | [6] | ||
| 4b | 4-Bromophenyl | A549 (Lung) | >50 | [6] |
| 4h | 4-Fluorophenyl | A549 (Lung) | 12.34 | [6] |
| Analog 1 | 3-Bromophenyl | SNB-75 (CNS) | >10 (PGI 41.25%) | [1][7] |
| Analog 2 | 4-Fluorophenyl | EKVX (NSCLC) | >10 (PGI 21.72%) | [1][7] |
| Analog 3 | o-Tolyl | SNB-75 (CNS) | >10 (PGI 24.56%) | [1][7] |
| Compound 7 | Thiophen-2-yl | HepG2 (Liver) | 17.69 | [8] |
| MCF-7 (Breast) | 17.69 | [8] | ||
| Compound 4 | Thiophen-2-ylmethylene | HepG2 (Liver) | 18.23 | [8] |
PGI: Percent Growth Inhibition at a 10⁻⁵ M concentration.
Analysis of Structure-Activity Relationships (SAR):
The compiled data, while not exhaustive, allows for the deduction of preliminary structure-activity relationships:
-
Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring at the 5-position appears to be a key determinant of anticancer activity. For instance, the 4-chlorophenyl substituted analog (BCTA ) exhibits potent low micromolar activity against lung cancer cell lines.[6]
-
Electronic Effects of Aryl Substituents: The electronic nature of the substituents on the 5-aryl ring significantly influences cytotoxicity. The electron-withdrawing chloro group in BCTA confers higher potency compared to the bromo (4b ) or fluoro (4h ) analogs against the A549 cell line.[6]
-
Heteroaromatic Rings: The incorporation of a heteroaromatic ring, such as thiophene, also results in compounds with notable anticancer activity, as seen with Compound 7 and Compound 4 .[8]
-
Alkyl Substituents: While specific data for a direct comparison of the 5-cyclobutyl analog is limited in the selected literature, the general trend suggests that bulky aliphatic groups can be well-tolerated and may contribute to favorable interactions with hydrophobic pockets of target proteins.
Experimental Protocols
Protocol 1: General Synthesis of 5-Aryl-1H-1,2,4-triazol-3-amines
This protocol is adapted from the synthesis of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives.[6]
-
Synthesis of N-Arylbenzamide: To a solution of the corresponding substituted aniline (1 eq) and benzoic acid (1 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Thionation of N-Arylbenzamide: To a solution of the N-arylbenzamide (1 eq) in dry toluene, add Lawesson's reagent (0.6 eq). Reflux the reaction mixture for 4-6 hours. After cooling to room temperature, concentrate the solvent under reduced pressure. Purify the resulting thioamide by column chromatography.
-
Formation of Hydrazinethioamide: To a solution of the thioamide (1 eq) in ethanol, add hydrazine hydrate (5 eq). Heat the reaction mixture at 80°C for 8-12 hours. Cool the reaction mixture and concentrate under reduced pressure. Triturate the residue with diethyl ether to obtain the solid hydrazinethioamide.
-
Cyclization to 5-Aryl-1H-1,2,4-triazol-3-amine: To a solution of the hydrazinethioamide (1 eq) and sodium bicarbonate (2 eq) in water, add a solution of cyanogen bromide (1.1 eq) in water dropwise at -5°C. Stir the reaction mixture at room temperature for 2-4 hours. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the final product.
Caption: Experimental workflow for the synthesis of 5-aryl-1H-1,2,4-triazol-3-amines.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol provides a general procedure for evaluating the cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][9]
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Mechanism of Action and Molecular Targets
The precise mechanism of action for 5-cyclobutyl-1H-1,2,4-triazol-3-amine and its analogs is an area of active investigation. However, studies on structurally related 1,2,4-triazole derivatives suggest several potential molecular targets and signaling pathways.
Tubulin Polymerization Inhibition: A significant number of 1,2,4-triazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[1][7] These agents disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis. Molecular docking studies have indicated that these compounds can bind to the colchicine binding site on β-tubulin.[1][7]
Enzyme Inhibition: The 1,2,4-triazole nucleus is a key pharmacophore in several enzyme inhibitors. For instance, aromatase, a cytochrome P450 enzyme involved in estrogen biosynthesis, is a validated target for the treatment of hormone-dependent breast cancer. Letrozole and anastrozole are examples of clinically used aromatase inhibitors that feature a 1,2,4-triazole ring.[3][9] Molecular docking studies of novel 1,2,4-triazole derivatives have shown favorable binding interactions within the active site of aromatase.[3][9]
Induction of Apoptosis: Several studies have demonstrated that 1,2,4-triazole analogs can induce apoptosis in cancer cells. For example, the potent analog BCTA was shown to upregulate the pro-apoptotic protein BAX and activate caspase-3 and PARP, key executioners of the apoptotic cascade.[6]
Caption: Potential mechanisms of action for 5-substituted-1H-1,2,4-triazol-3-amine analogs.
Conclusion and Future Directions
The comparative analysis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine analogs reveals a class of compounds with significant potential as anticancer agents. The substituent at the 5-position of the 1,2,4-triazole ring plays a crucial role in modulating their cytotoxic activity, with aryl and heteroaryl moieties appearing particularly favorable. The available data suggests that these compounds may exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of analogs with diverse physicochemical properties at the 5-position. Specifically, a direct comparison of the 5-cyclobutyl analog with other cyclic and acyclic alkyl groups would provide valuable insights into the role of lipophilicity and steric bulk. Furthermore, detailed mechanistic studies are warranted to definitively identify the molecular targets and signaling pathways modulated by this promising class of compounds. Such investigations will be instrumental in guiding the rational design of more potent and selective 1,2,4-triazole-based anticancer therapeutics.
References
-
S. K. Suthar, et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]
-
A. Y. Hassan, et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][8][10]Triazole Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
S. K. Suthar, et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. National Center for Biotechnology Information. [Link]
-
A. A. El-Sayed, et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]
-
T. T. T. Nguyen, et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
A. M. M. Al-Obaid, et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. [Link]
-
A. K. Rawal, et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]
-
Z. Rezaei, et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
-
M. J. Ahsan, et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International. [Link]
-
Z. Rezaei, et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed. [Link]
-
M. F. Mahdi, et al. (2022). View of Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
A. Safonov, et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia. [Link]
-
A. Safonov, et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. ResearchGate. [Link]
-
A. Pitucha, et al. (2021). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules. [Link]
-
Y. Li, et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. [Link]
-
A. S. L. Parveen, et al. (2021). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
G. K. Varvounis, et al. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]
-
A. M. Sakala, et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules. [Link]
-
S. N. Mokale, et al. (2015). Notes Synthesis of some 1,2,4-triazoles as potential anti-tubercular agents. Indian Journal of Chemistry. [Link]
Sources
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Validating the Mechanism of Action of 5-cyclobutyl-1H-1,2,4-triazol-3-amine: A Comparative Guide for Novel Kinase Inhibitor Discovery
In the landscape of modern drug discovery, the validation of a compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a potential therapeutic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a novel compound with a 1,2,4-triazole scaffold. Given the diverse biological activities of 1,2,4-triazole derivatives, including anti-inflammatory and anti-cancer properties, we hypothesize that this compound may exert its effects through the inhibition of a key signaling kinase.[1][2][3]
This guide will use the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway as a primary hypothetical target for 5-cyclobutyl-1H-1,2,4-triazol-3-amine. TAK1 is a critical node in the signaling cascades of inflammatory cytokines like TNF-α and IL-1β, making it a compelling target for therapeutic intervention in a range of diseases.[4][5][6] We will objectively compare the hypothetical performance of 5-cyclobutyl-1H-1,2,4-triazol-3-amine with established TAK1 inhibitors, providing supporting experimental designs and data interpretation strategies.
The Central Role of TAK1 in Inflammatory Signaling
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a central regulator of cellular responses to inflammatory stimuli.[5] Upon activation by upstream signals, such as those from the TNF receptor (TNFR) or Toll-like receptors (TLRs), TAK1 initiates a signaling cascade that leads to the activation of the NF-κB and MAPK (JNK and p38) pathways.[4][6] These pathways, in turn, regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are pivotal in driving inflammatory diseases and cancer.[7]
Comparative Analysis: 5-cyclobutyl-1H-1,2,4-triazol-3-amine vs. Established TAK1 Inhibitors
To validate the MoA of our compound of interest, we will compare its hypothetical activity profile with well-characterized TAK1 inhibitors.
| Compound | Type | Selectivity | Key Features |
| (5Z)-7-Oxozeaenol | Natural Product, Covalent | Potent TAK1 inhibitor, but may have off-target effects.[5] | A valuable tool compound for initial in vitro studies. |
| Takinib | Synthetic, Non-covalent | Selective for TAK1 over other kinases like IRAK1/4.[8][9] | Induces apoptosis in a TNFα-dependent manner.[8] |
| HS-276 | Synthetic, Non-covalent | Orally bioavailable analog of Takinib with high selectivity.[10][11] | Demonstrates in vivo efficacy in models of rheumatoid arthritis.[11] |
| 5-cyclobutyl-1H-1,2,4-triazol-3-amine | Synthetic (Hypothetical) | To be determined | Potential for novel binding kinetics or selectivity profile. |
Experimental Workflow for MoA Validation
The following experimental workflow is designed to rigorously test the hypothesis that 5-cyclobutyl-1H-1,2,4-triazol-3-amine is a TAK1 inhibitor.
Step 1: Direct Target Engagement - Biochemical Kinase Assay
Objective: To determine if 5-cyclobutyl-1H-1,2,4-triazol-3-amine directly inhibits the enzymatic activity of TAK1.
Protocol:
-
Reagents: Recombinant human TAK1/TAB1 complex, ATP, substrate peptide (e.g., myelin basic protein), 5-cyclobutyl-1H-1,2,4-triazol-3-amine, (5Z)-7-Oxozeaenol (positive control), and a suitable kinase assay buffer.
-
Procedure:
-
Perform a dose-response curve of 5-cyclobutyl-1H-1,2,4-triazol-3-amine and the positive control against the TAK1/TAB1 complex.
-
Incubate the enzyme, inhibitor, and substrate together.
-
Initiate the kinase reaction by adding ATP.
-
Measure the phosphorylation of the substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
-
-
Data Analysis: Calculate the IC50 value for 5-cyclobutyl-1H-1,2,4-triazol-3-amine and compare it to the positive control.
Step 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that 5-cyclobutyl-1H-1,2,4-triazol-3-amine binds to TAK1 in a cellular context.
Protocol:
-
Cell Line: A human cell line endogenously expressing TAK1 (e.g., HeLa or THP-1).
-
Procedure:
-
Treat intact cells with 5-cyclobutyl-1H-1,2,4-triazol-3-amine or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble TAK1 at each temperature by Western blot.
-
-
Data Analysis: A shift in the melting temperature of TAK1 in the presence of the compound indicates direct target engagement.
Step 3: Downstream Signaling Analysis
Objective: To assess the effect of 5-cyclobutyl-1H-1,2,4-triazol-3-amine on the TAK1 signaling cascade.
Protocol:
-
Cell Treatment: Treat cells (e.g., HeLa or RAW 264.7 macrophages) with a dose range of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, Takinib, or vehicle, followed by stimulation with TNF-α or LPS.
-
Western Blot Analysis: Prepare cell lysates and probe for the phosphorylation status of key downstream targets:
-
p-IKKα/β
-
p-IκBα
-
p-p65 (NF-κB)
-
p-p38
-
p-JNK
-
-
Quantitative PCR (qPCR): Extract RNA and measure the expression of NF-κB target genes (e.g., IL6, IL8, TNFA).
Expected Outcome: If 5-cyclobutyl-1H-1,2,4-triazol-3-amine is a TAK1 inhibitor, it should dose-dependently reduce the phosphorylation of downstream signaling proteins and suppress the induction of inflammatory gene expression.
| Parameter | Untreated | TNF-α | TNF-α + Takinib | TNF-α + 5-cyclobutyl-1H-1,2,4-triazol-3-amine (Hypothetical) |
| p-TAK1 | - | +++ | + | + |
| p-IκBα | - | +++ | + | + |
| IL-6 mRNA | Baseline | High | Low | Low |
Step 4: Cellular Phenotypic Assays
Objective: To determine if the inhibition of TAK1 signaling by 5-cyclobutyl-1H-1,2,4-triazol-3-amine translates into a functional cellular response.
Protocols:
-
Cytokine Release Assay: Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from LPS-stimulated peripheral blood mononuclear cells (PBMCs) or macrophages treated with the compound using ELISA.
-
Apoptosis Assay: In certain cancer cell lines (e.g., MDA-MB-231 breast cancer cells), TAK1 inhibition in the presence of TNF-α can induce apoptosis.[8] Treat cells with the compound and TNF-α and measure apoptosis using methods like Annexin V/PI staining and flow cytometry.
Step 5: Kinome-wide Selectivity Profiling
Objective: To assess the selectivity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine against a broad panel of human kinases.
Rationale: High selectivity is a desirable attribute for a drug candidate as it minimizes the potential for off-target effects and associated toxicities.
Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp) to screen the compound against a large panel of kinases at a fixed concentration (e.g., 1 µM). Follow up with IC50 determinations for any significant off-target hits.
Conclusion
This guide outlines a rigorous, hypothesis-driven approach to validate the mechanism of action of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, with a focus on its potential as a TAK1 inhibitor. By systematically progressing from direct biochemical assays to cellular and in vivo models, and by continually comparing the data to that of well-characterized inhibitors, researchers can build a comprehensive and compelling MoA dossier. This systematic validation is paramount for the successful translation of a promising compound from the laboratory to the clinic.
References
- TAK1 Inhibitors as Anti-Cancer Agents. (n.d.). Roswell Park Comprehensive Cancer Center.
- Tak1 Selective Inhibition: State of the Art and Future Opportunities. (2025). ResearchGate.
- Development of an Oral Drug Targeting TAK1 as an Alternative to Front-line Biologics for Rheumatoid Arthritis. (n.d.). Medicine Innovates.
- Multifaceted Roles of TAK1 Signaling in Cancer. (2019). PubMed Central.
- TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (2020). The Royal Society of Chemistry.
- Inhibition of transforming growth factor-activated kinase 1 (TAK1) blocks and reverses epithelial to mesenchymal transition of mesothelial cells. (n.d.). PubMed.
- Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (n.d.). National Institutes of Health.
- N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide. (2023). Smolecule.
- Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. (n.d.). National Institutes of Health.
- TAK1-inhibitor. (n.d.). MedChemExpress.
- 5-Cyclobutyl-4H-1,2,4-triazol-3-amine. (n.d.). BLDpharm.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health.
- Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine (see Figure... (n.d.). ResearchGate.
-
Pyrazolo[5,1-c][4][5][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from
- 1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and. (2025). [Source not available]
- Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. (2013). PubMed.
-
Synthesis and antimicrobial activities of some new 1-(5-phenylamino-[4][7][10]thiadiazol-2-yl)methyl-5-oxo-[4][5][7]triazole and 1-(4-phenyl-5-thioxo-[4][5][7]triazol-3-yl)methyl-5-oxo-[4][5][7]triazole derivatives. (n.d.). PubMed. Retrieved from
- 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate.
- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (n.d.). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. researchgate.net [researchgate.net]
- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medicineinnovates.com [medicineinnovates.com]
- 11. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine and Its Derivatives Against Established Therapeutic Agents
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the potential efficacy of 5-cyclobutyl-1H-1,2,4-triazol-3-amine and its derivatives, juxtaposed with established drugs in the fields of oncology, mycology, and bacteriology. While direct efficacy data for 5-cyclobutyl-1H-1,2,4-triazol-3-amine is not extensively available in public literature, this analysis extrapolates its potential from documented activities of its derivatives and the well-established profile of the 1,2,4-triazole class of compounds.
Introduction to 5-cyclobutyl-1H-1,2,4-triazol-3-amine and Comparator Drugs
5-cyclobutyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyclobutyl group and an amine group. The 1,2,4-triazole moiety is a well-recognized pharmacophore known for its diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2] The presence of the cyclobutyl group may influence the compound's lipophilicity and binding interactions with biological targets.
To provide a robust comparison, we will evaluate the potential of this compound against three widely used and well-characterized drugs:
-
Doxorubicin: An anthracycline antibiotic used in cancer chemotherapy.[3][4]
-
Fluconazole: A triazole antifungal agent used to treat a variety of fungal infections.[5][6]
-
Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity against bacteria.[7][8]
Comparative Analysis of Potential Efficacy
Due to the limited direct experimental data on 5-cyclobutyl-1H-1,2,4-triazol-3-amine, this comparison leverages data from a closely related derivative, N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide (CBT-FMI) , and other 1,2,4-triazole derivatives. CBT-FMI has demonstrated promising in vitro antitumor, antimicrobial, and antifungal activities.[9]
Anticancer Potential
| Compound | Target/Cell Line | IC50/Efficacy | Comparator Drug | Comparator IC50/Efficacy |
| 1,2,4-triazole derivatives (general) | Various cancer cell lines (e.g., HepG2, MCF-7) | IC50 values ranging from 17.69 to 27.09 μM/L[7] | Doxorubicin | Potent, with IC50 values often in the nanomolar to low micromolar range. |
| CBT-FMI | HeLa, A549, MCF-7 cell lines | Cytotoxicity demonstrated (quantitative data not available in abstract)[9] | Doxorubicin | - |
Antifungal Potential
The 1,2,4-triazole core is the backbone of several successful antifungal drugs, including fluconazole.[8] The primary mechanism of action for triazole antifungals is the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][11][12] It is plausible that 5-cyclobutyl-1H-1,2,4-triazol-3-amine and its derivatives share this mechanism.
| Compound | Target Organism | MIC/Efficacy | Comparator Drug | Comparator MIC/Efficacy |
| 1,2,4-triazole derivatives (general) | Candida albicans | Good antifungal activity (MIC: 0.0625–1 μg/mL for some derivatives)[13] | Fluconazole | MICs typically range from 0.25 to 64 μg/mL against Candida species. |
| CBT-FMI | Not specified | Antifungal activity demonstrated (quantitative data not available in abstract)[9] | Fluconazole | - |
Antibacterial Potential
The antibacterial activity of 1,2,4-triazole derivatives has also been reported.[14] CBT-FMI has shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[9] The mechanism of antibacterial action for triazole derivatives is less defined than their antifungal mechanism and may vary depending on the specific substitutions on the triazole ring.
| Compound | Target Organism | MIC/Efficacy | Comparator Drug | Comparator MIC/Efficacy |
| 1,2,4-triazole-ciprofloxacin hybrids | MRSA | Potent activity (MIC: 0.046–3.11 μM)[13] | Ciprofloxacin | Broad-spectrum activity, with MICs generally below 1 μg/mL for susceptible organisms.[15] |
| CBT-FMI | S. aureus, E. coli | Antibacterial activity demonstrated (quantitative data not available in abstract)[9] | Ciprofloxacin | - |
Mechanisms of Action: A Visual Comparison
To illustrate the distinct mechanisms of action of the comparator drugs, the following diagrams are provided. The putative mechanism for a triazole-based compound is also included for comparison.
Caption: Mechanism of action for Doxorubicin.
Caption: Mechanism of action for Ciprofloxacin.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and direct comparison, the following are standard, detailed protocols for evaluating the anticancer, antifungal, and antibacterial efficacy of novel compounds.
Anticancer Efficacy: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [16][17] Workflow Diagram:
Caption: MTT Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control. Incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal Efficacy: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent. [1][18] Workflow Diagram:
Caption: Agar Well Diffusion Workflow.
Step-by-Step Protocol:
-
Bacterial Lawn: Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited.
Conclusion
While direct experimental evidence for the efficacy of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is currently limited in the public domain, the documented activities of its derivatives and the broader class of 1,2,4-triazoles suggest a promising potential for this compound as a lead structure in the development of new anticancer, antifungal, and antibacterial agents. The presence of the cyclobutyl moiety offers a unique structural feature that may be exploited to enhance potency and selectivity. Further investigation, utilizing the standardized protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this and related compounds. This comparative framework provides a foundation for such future studies, enabling a systematic evaluation against established clinical agents.
References
Click to expand
-
Synthesis and Anticancer Evaluation of Some Novel 5-AminoTr[5][7][8]iazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1465. Available from: [Link]
-
Goa, K. L., & Barradell, L. B. (1995). Fluconazole: a new triazole antifungal agent. Drugs, 50(4), 658-690. Available from: [Link]
-
Course Hero. Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Available from: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). Bioorganic Chemistry, 94, 103433. Available from: [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. (2014). Pharmacogenetics and Genomics, 24(5), 226-233. Available from: [Link]
-
What is the mechanism of Fluconazole (an antifungal medication)?. Dr.Oracle. Available from: [Link]
-
Fluconazole. (2024). StatPearls. Available from: [Link]
-
What is the mechanism of Ciprofloxacin?. Patsnap Synapse. Available from: [Link]
-
What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. Available from: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available from: [Link]
-
Antibacterial activity study of 1,2,4-triazole derivatives. (2019). European Journal of Medicinal Chemistry, 173, 274-281. Available from: [Link]
-
What is the mechanism of Fluconazole?. Patsnap Synapse. Available from: [Link]
-
Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. (1986). Reviews of Infectious Diseases, 8(5), 700-712. Available from: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments, (132), e57127. Available from: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2011). Clinical Microbiology Reviews, 24(2), 215-262. Available from: [Link]
-
Ciprofloxacin. Wikipedia. Available from: [Link]
-
MTT Cell Assay Protocol. T. Horton. Available from: [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
Sources
- 1. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]
- 10. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity | MDPI [mdpi.com]
- 16. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. 496057-24-0|5-Cyclobutyl-4H-1,2,4-triazol-3-amine|BLD Pharm [bldpharm.com]
A Researcher's Guide to Evaluating the Cross-Reactivity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a member of the pharmacologically significant 1,2,4-triazole class of compounds. While the precise primary biological target of this specific molecule is not extensively documented in publicly available literature, the broader family of 1,2,4-triazoles is known for a wide array of biological activities, including antifungal, antimicrobial, and anticancer effects.[1][2][3] This inherent biological activity underscores the critical need for a thorough assessment of its selectivity profile to identify both its intended therapeutic target and potential off-target interactions that could lead to adverse effects.
The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[4] Derivatives of this core structure have been developed as potent inhibitors of a range of enzymes.[1] For instance, triazole antifungals are well-known for their inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[5][6] In the realm of oncology, various 1,2,4-triazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting interactions with pathways that regulate cell proliferation.[7] One study identified a compound containing the 5-cyclobutyl-1H-1,2,4-triazol-3-yl moiety, N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide (CBT-FMI), which exhibited cytotoxicity against human cervical, lung, and breast cancer cell lines.[7]
Given this landscape, a systematic evaluation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine's cross-reactivity is not merely a precautionary measure but a foundational step in elucidating its mechanism of action and therapeutic potential.
A Phased Approach to Cross-Reactivity Profiling
A robust assessment of cross-reactivity should be approached in a stepwise manner, beginning with broad screening and progressing to more focused cellular validation.
Phase 1: Broad Kinase Profiling
The structural similarity of many small molecule inhibitors to the ATP-binding site of protein kinases makes this enzyme family a common source of off-target effects.[8][9] Therefore, an initial broad screening against a panel of kinases is a logical starting point.
Recommended Assay: KINOMEscan®
KINOMEscan® is a high-throughput, competition-based binding assay that can quantitatively measure the interaction of a test compound against a large panel of kinases.[10][11] This platform offers a rapid and comprehensive overview of a compound's kinome-wide selectivity.
Experimental Protocol: KINOMEscan® Profiling
Objective: To determine the binding affinity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Dissolve 5-cyclobutyl-1H-1,2,4-triazol-3-amine in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Kinase Panel Selection: Utilize a comprehensive panel, such as the scanMAX panel, which covers a wide representation of the human kinome, including various kinase families and important mutant forms.[11]
-
Assay Execution (performed by service provider):
-
Kinases are tagged with a DNA label and incubated with the immobilized ligand and the test compound.
-
After equilibration, the amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant interaction is a %Ctrl value below a certain cutoff (e.g., 10% or 35%).
Interpretation of Results: The output will be a list of kinases with which 5-cyclobutyl-1H-1,2,4-triazol-3-amine interacts. This provides the first "map" of its potential on- and off-targets within the kinome.
Phase 2: Cellular Target Engagement
While binding assays are powerful, they do not confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[12][13][14] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To validate the interaction of 5-cyclobutyl-1H-1,2,4-triazol-3-amine with candidate target proteins identified in the KINOMEscan® screen in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if antitumor activity is being investigated) to a sufficient density.
-
Compound Treatment: Treat the cells with 5-cyclobutyl-1H-1,2,4-triazol-3-amine at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the treated cell suspensions at a range of temperatures to induce thermal denaturation.[16]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.[14]
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blotting or other quantitative methods like ELISA or mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]
Visualization of the CETSA Workflow:
Caption: A logical workflow for assessing the cross-reactivity of a novel compound.
Conclusion
A thorough investigation of the cross-reactivity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is essential for its development as a potential therapeutic agent. By employing a systematic approach that combines broad, high-throughput screening with focused cellular validation, researchers can build a comprehensive selectivity profile. This not only helps in identifying the primary therapeutic target but also anticipates potential off-target liabilities. The methodologies outlined in this guide provide a robust framework for such an evaluation, ensuring scientific rigor and providing the critical data needed to advance promising compounds through the drug discovery pipeline.
References
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In e.d. Sittampalam, G.S., et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Reaction Biology. Kinase Screening & Profiling Service. [Link]
-
Jenks, J. D., et al. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. Journal of Antimicrobial Chemotherapy, 77(4), 857–867. [Link]
-
Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics, 7(4), 1265–1275. [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 920-931. [Link]
-
ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by targeted chemical proteomics. [Link]
-
ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. [Link]
-
National Center for Biotechnology Information. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. [Link]
-
Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]
-
ResearchGate. The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. [Link]
-
National Center for Biotechnology Information. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]
-
MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
-
PubMed. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
-
National Center for Biotechnology Information. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. [Link]
-
PubMed Central. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]
-
PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
PubMed. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. [Link]
-
ResearchGate. Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine was used as a starting reactant. [Link]
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide [smolecule.com]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
In Vivo Validation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine: A Comparative Guide to Preclinical Anticancer Efficacy
For researchers, medicinal chemists, and drug development professionals, the transition from a promising in vitro hit to a validated in vivo lead is a critical and often challenging step. This guide provides a comprehensive framework for the in-vivo validation of a novel small molecule, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, hereafter referred to as "Triazole C4". Based on the broad-spectrum bioactivity of the 1,2,4-triazole scaffold, this document outlines a hypothetical yet robust preclinical pathway to assess its potential as an anticancer agent. We will detail the requisite in vivo studies, from pharmacokinetics and tolerability to comparative efficacy against a standard-of-care therapy in a xenograft model.
The experimental choices and protocols described herein are grounded in established preclinical methodologies to ensure scientific rigor and reproducibility. This guide is designed to be an illustrative yet practical resource for investigators seeking to advance novel chemical entities toward clinical consideration.
Foundational Rationale: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer effects. This diversity of action stems from the triazole ring's ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites. Assuming promising in vitro cytotoxicity data for Triazole C4 against a panel of cancer cell lines, the subsequent logical step is a thorough in vivo investigation to ascertain its therapeutic window and efficacy in a living system.
The In Vivo Validation Workflow: A Phased Approach
A successful in vivo validation program for a novel anticancer agent is a multi-stage process. Each stage provides critical data that informs the subsequent steps, creating a self-validating system for decision-making.
Caption: Phased approach for in vivo validation of Triazole C4.
Phase 1: Pharmacokinetic and Tolerability Studies
Before assessing anticancer efficacy, it is imperative to understand how the candidate compound is absorbed, distributed, metabolized, and excreted (ADME), and to determine its safety profile.
Pharmacokinetic (PK) Profiling
The objective of this study is to characterize the pharmacokinetic profile of Triazole C4 in a rodent model (e.g., BALB/c mice) to inform the dosing regimen for subsequent efficacy studies.[1][2][3]
Experimental Protocol:
-
Animal Model: Healthy male BALB/c mice (n=3 per time point), 8-10 weeks old.
-
Compound Administration: A single dose of Triazole C4 is administered via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg), formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital or tail-vein sampling.
-
Bioanalysis: Plasma concentrations of Triazole C4 are quantified using a validated LC-MS/MS method.[4]
-
Data Analysis: Key pharmacokinetic parameters are calculated using non-compartmental analysis.
Comparative Data Summary (Hypothetical):
| Parameter | Triazole C4 (IV) | Triazole C4 (PO) | Alternative (Compound X) (PO) |
| Tmax (h) | - | 1.0 | 2.0 |
| Cmax (ng/mL) | 1500 | 850 | 600 |
| AUC (0-t) (ng*h/mL) | 3200 | 4500 | 3000 |
| Half-life (t1/2) (h) | 4.5 | 5.0 | 8.0 |
| Bioavailability (%) | - | 70 | 50 |
This hypothetical data suggests that Triazole C4 has good oral bioavailability and a reasonable half-life, making it suitable for once or twice-daily dosing in efficacy studies.
Maximum Tolerated Dose (MTD) Study
The goal of this study is to determine the highest dose of Triazole C4 that can be administered without causing unacceptable toxicity.[5][6]
Experimental Protocol:
-
Animal Model: Healthy female athymic nude mice (to match the model for efficacy studies), 6-8 weeks old.
-
Dose Escalation: Mice are divided into cohorts (n=3-5 per cohort) and administered escalating doses of Triazole C4 daily for 5-14 days.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than a 15-20% loss of body weight or other severe signs of distress.
-
Histopathology: At the end of the study, major organs are collected for histopathological analysis to identify potential target organs of toxicity.
Phase 2: Comparative Efficacy in a Xenograft Model
The cornerstone of in vivo validation is the assessment of a compound's ability to inhibit tumor growth.[7][8][9] A cell line-derived xenograft (CDX) model is a robust and reproducible platform for this purpose.
Caption: Workflow for the comparative efficacy study using a xenograft model.
Experimental Protocol
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: MDA-MB-231 human breast cancer cells, known for their aggressive and metastatic potential.
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in Matrigel are subcutaneously injected into the flank of each mouse.
-
Group Allocation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Triazole C4 (at its MTD)
-
Group 3: Paclitaxel (a standard-of-care taxane-based chemotherapy, e.g., 10 mg/kg, administered intraperitoneally weekly)
-
-
Treatment and Monitoring: Treatment is administered for 21 days. Tumor volume and body weight are measured twice weekly.
-
Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
Comparative Efficacy and Tolerability Data (Hypothetical)
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | Daily, PO | 0 | +2.5 |
| Triazole C4 | 50 mg/kg, Daily, PO | 65 | -8.0 |
| Paclitaxel | 10 mg/kg, Weekly, IP | 75 | -15.0 |
This hypothetical data indicates that Triazole C4 demonstrates significant antitumor activity, comparable to the standard-of-care agent Paclitaxel, but with a potentially better tolerability profile (less body weight loss).
Conclusion and Future Directions
The in vivo validation pathway outlined in this guide provides a rigorous and comparative framework for assessing the preclinical potential of 5-cyclobutyl-1H-1,2,4-triazol-3-amine as an anticancer agent. The phased approach, from pharmacokinetic profiling and tolerability studies to a head-to-head efficacy comparison in a xenograft model, allows for data-driven decisions at each step.
Should Triazole C4 demonstrate a favorable profile in these studies, further investigations would be warranted. These could include efficacy studies in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, and combination studies with other anticancer agents to explore potential synergies.[10][11] This systematic and scientifically sound approach is crucial for the successful translation of novel chemical entities from the laboratory to the clinic.
References
-
Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
-
Genesis Drug Discovery & Development. Patient-Derived Xenograft Models (PDX). [Link]
-
Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
-
Proventa. (2023, March 30). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]
-
Biobide. In vivo toxicology studies. [Link]
-
Labcorp. Advancing Cancer Treatment: The Role of PDX Models in Drug Development. [Link]
-
Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]
-
Creative Bioarray. In Vivo Toxicity Study. [Link]
-
Pharmaron. Preclinical Bioanalysis Of Small Molecules. [Link]
-
O'Brien, P. J. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. [Link]
-
Bio-protocol. Animal models -General technique -Cancer Biology. [Link]
-
Expert Review of Clinical Pharmacology. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. [Link]
-
Code of Practice for Animal Experiments in Cancer Research. [Link]
-
Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. [Link]
-
UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules). [Link]
-
Symeres. (2021, June 2). In vivo pharmacokinetic experiments in preclinical drug development. [Link]
-
Li, H., & Liu, H. (2019). In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]
-
Norecopa. Guidelines for the use of animals in cancer research. [Link]
-
University of Arizona. (2017, March 28). Animal Models in Cancer Research. [Link]
-
Cancers. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]
-
Rizvanov, A. A., et al. (2013). In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
International Journal of Molecular Sciences. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. [Link]
-
Cordes, N. (2010). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
-
International Journal of Molecular Sciences. (2020). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. [Link]
-
SEER Training Modules. (2023, December 21). Major Categories of Chemotherapy Agents. [Link]
-
Chemocare. Types of Chemotherapy. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. symeres.com [symeres.com]
- 4. pharmaron.com [pharmaron.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. xenograft.org [xenograft.org]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 11. labcorp.com [labcorp.com]
A Senior Application Scientist's Guide to Benchmarking 5-cyclobutyl-1H-1,2,4-triazol-3-amine Against Industry-Standard Kinase Inhibitors in Oncology
Introduction: The Rationale for Investigating a Novel 1,2,4-Triazole Derivative in Oncology
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] The inherent chemical features of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design.[1][5] Our focus here is on the novel compound, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a molecule whose therapeutic potential is yet to be fully elucidated. The presence of the 3-amino-1,2,4-triazole core, a common feature in many biologically active molecules, suggests a high probability of interaction with enzymatic targets.[6]
Given the well-documented role of 1,2,4-triazole derivatives as anticancer agents, often through the inhibition of protein kinases that drive oncogenesis, we hypothesize that 5-cyclobutyl-1H-1,2,4-triazol-3-amine may exhibit inhibitory activity against key kinases implicated in cancer cell proliferation and survival.[6][7] This guide provides a comprehensive framework for benchmarking this novel compound against established industry standards, specifically focusing on two critical oncology targets: PIM1 kinase and Cyclin-Dependent Kinase 9 (CDK9).
PIM1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in promoting cell proliferation and survival, making it a prime target for therapeutic intervention.[8][9][10] Similarly, CDK9, a key regulator of transcriptional elongation, is a highly sought-after target in cancer therapy due to its role in the expression of oncogenes and anti-apoptotic proteins.[11][12][13] This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and rationale to rigorously evaluate the potential of 5-cyclobutyl-1H-1,2,4-triazol-3-amine as a novel kinase inhibitor.
Phase 1: Biochemical Potency and Selectivity Profiling
The initial phase of our investigation focuses on determining the direct inhibitory activity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine against our primary targets, PIM1 and CDK9, and assessing its selectivity against other related kinases.
Experimental Workflow: Biochemical Kinase Assays
The following diagram outlines the general workflow for determining the in vitro potency of our test compound.
Caption: Workflow for in vitro kinase inhibitor potency determination.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[14][15]
Materials:
-
Recombinant human PIM1 and CDK9/Cyclin T1 enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]
-
Appropriate peptide substrates for PIM1 (e.g., PIMtide) and CDK9 (e.g., derived from RNA Pol II C-terminal domain)[16][17]
-
ATP
-
5-cyclobutyl-1H-1,2,4-triazol-3-amine and reference inhibitors (e.g., AZD1208 for PIM1, Atuveciclib for CDK9)[12][15]
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO, followed by further dilution in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor.
-
Add 2 µL of the respective kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for a duration determined by initial enzyme titration experiments to ensure linear reaction kinetics.[16]
-
Stop the reaction and measure the ADP produced using the ADP-Glo™ kit as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[16]
Data Presentation: Comparative Biochemical Potency
The results of the biochemical assays should be summarized in a clear and concise table to allow for easy comparison.
| Compound | Target Kinase | IC50 (nM) |
| 5-cyclobutyl-1H-1,2,4-triazol-3-amine | PIM1 | Experimental Value |
| CDK9 | Experimental Value | |
| AZD1208 (PIM1 Standard)[18] | PIM1 | Literature/Experimental Value |
| Atuveciclib (CDK9 Standard)[12] | CDK9 | Literature/Experimental Value |
Phase 2: Cellular Activity and On-Target Engagement
Demonstrating that a compound can inhibit a purified enzyme is a crucial first step. However, it is equally important to confirm that it can engage its target within a cellular context and elicit a biological response.
Protocol: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.[19]
Materials:
-
Cancer cell line expressing NanoLuc®-CDK9 or NanoLuc®-PIM1 fusion proteins
-
Cell-permeable fluorescent tracer that binds to the kinase's ATP pocket
-
Test and reference compounds
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of the test and reference compounds.
-
Add the fluorescent tracer to all wells.
-
Add the NanoBRET™ substrate and incubate.
-
Measure the BRET signal using a luminometer equipped with appropriate filters.
-
Calculate the BRET ratio and determine the IC50 for target engagement.
Protocol: Western Blot for Downstream Target Modulation
This method assesses the functional consequence of kinase inhibition by measuring changes in the phosphorylation status of key downstream substrates.[15][20]
Rationale:
-
PIM1 Inhibition: PIM1 is known to phosphorylate the pro-apoptotic protein BAD, thereby inhibiting apoptosis. A successful PIM1 inhibitor should decrease the levels of phosphorylated BAD (pBAD).[20]
-
CDK9 Inhibition: CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for transcriptional elongation. Inhibition of CDK9 should lead to a decrease in phosphorylated RNAP II (pRNAP II Ser2).[17]
Procedure:
-
Seed appropriate cancer cell lines (e.g., breast cancer cell lines like MCF-7 or T47D for PIM1, and hematological malignancy cell lines for CDK9) and allow them to adhere.[21][22]
-
Treat cells with varying concentrations of the test and reference compounds for a predetermined time.
-
Lyse the cells and extract total protein.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pBAD, total BAD, pRNAP II Ser2, total RNAP II, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[15]
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.
Data Presentation: Cellular Activity Summary
| Compound | Cellular Target Engagement IC50 (nM) | Downstream Modulation (EC50, nM) |
| PIM1 | CDK9 | |
| 5-cyclobutyl-1H-1,2,4-triazol-3-amine | Exp. Value | Exp. Value |
| AZD1208 (PIM1 Standard) | Lit./Exp. Value | N/A |
| Atuveciclib (CDK9 Standard) | N/A | Lit./Exp. Value |
Phase 3: In Vitro Anti-Proliferative and Cytotoxicity Assays
The ultimate goal of an anticancer agent is to inhibit the growth of cancer cells. This phase evaluates the cytotoxic and anti-proliferative effects of 5-cyclobutyl-1H-1,2,4-triazol-3-amine across a panel of cancer cell lines.
Experimental Workflow: Cell Viability Assessment
Caption: General workflow for assessing cell viability.
Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][23]
Materials:
-
Panel of human cancer cell lines (e.g., breast, lung, colon, leukemia)[24]
-
Complete cell culture medium
-
Test and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test and reference compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% inhibition of cell growth) value.[17]
Data Presentation: Comparative In Vitro Cytotoxicity
| Cell Line | Cancer Type | 5-cyclobutyl-1H-1,2,4-triazol-3-amine GI50 (µM) | Doxorubicin (Standard) GI50 (µM) |
| MCF-7 | Breast Cancer | Experimental Value | Literature/Experimental Value |
| HCT116 | Colon Cancer | Experimental Value | Literature/Experimental Value |
| A549 | Lung Cancer | Experimental Value | Literature/Experimental Value |
| K562 | Leukemia | Experimental Value | Literature/Experimental Value |
Alternative Therapeutic Avenue: Antifungal Activity
The 1,2,4-triazole core is famously present in many antifungal agents, such as fluconazole and itraconazole.[1][2] These drugs typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1] It is therefore prudent to also benchmark 5-cyclobutyl-1H-1,2,4-triazol-3-amine against standard antifungal agents.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against fungal strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[25][26][27]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Test compound and reference antifungals (e.g., Fluconazole, Amphotericin B)[28][29]
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test and reference compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.
Data Presentation: Comparative Antifungal Activity
| Fungal Strain | 5-cyclobutyl-1H-1,2,4-triazol-3-amine MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | Experimental Value | Literature/Exp. Value | Literature/Exp. Value |
| Aspergillus fumigatus | Experimental Value | Literature/Exp. Value | Literature/Exp. Value |
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for the initial characterization and benchmarking of the novel compound 5-cyclobutyl-1H-1,2,4-triazol-3-amine. By systematically evaluating its biochemical potency, cellular activity, and anti-proliferative effects against well-defined industry standards in oncology, researchers can build a comprehensive data package to support its further development. The proposed kinase targets, PIM1 and CDK9, represent high-value areas in cancer research, and demonstrating activity against these would be a significant finding.[30][31] Furthermore, exploring its potential as an antifungal agent provides a valuable secondary line of investigation, leveraging the well-established precedent of the 1,2,4-triazole scaffold in this therapeutic area. The collective data from these studies will be instrumental in determining the most promising path forward for this novel chemical entity.
References
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. (2021, June 28). Frontiers. Retrieved from [Link]
-
PIM1 kinase as a target for cancer therapy. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (n.d.). AACR Journals. Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pim-1 kinase as cancer drug target: An update. (n.d.). PubMed Central. Retrieved from [Link]
-
What are CDK9 inhibitors and how do you quickly get the latest development progress? (2023, November 16). Synapse. Retrieved from [Link]
-
A Review on 1, 2, 4 - Triazoles. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibitor – Pipeline Review, 2024. (n.d.). DelveInsight. Retrieved from [Link]
-
Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. (2024, March 5). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
-
Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. (2023, June 5). PubMed Central. Retrieved from [Link]
-
Overview of CDK9 inhibitors in cancer clinical trials. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). MDPI. Retrieved from [Link]
-
Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (n.d.). MDPI. Retrieved from [Link]
-
Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (n.d.). AACR Journals. Retrieved from [Link]
-
Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (2024, December 10). Pharmacia. Retrieved from [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (n.d.). PubMed Central. Retrieved from [Link]
-
Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PubMed Central. Retrieved from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved from [Link]
-
Systematic Kinase Inhibitor Profiling Identifies CDK9 as a Synthetic Lethal Target in NUT Midline Carcinoma. (2017, September 19). PubMed Central. Retrieved from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PubMed Central. Retrieved from [Link]
-
(PDF) Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. (2020, June 9). ResearchGate. Retrieved from [Link]
-
In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. (n.d.). National Institutes of Health. Retrieved from [Link]
-
In vitro activity of 6 antifungal agents on candid. (2025, October 26). ResearchGate. Retrieved from [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. Retrieved from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. japer.in [japer.in]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. iv.iiarjournals.org [iv.iiarjournals.org]
- 25. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ifyber.com [ifyber.com]
- 28. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. aacrjournals.org [aacrjournals.org]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
This guide provides an in-depth, comparative analysis of computational docking methodologies applied to the novel small molecule, 5-cyclobutyl-1H-1,2,4-triazol-3-amine. As researchers and drug development professionals, the ability to critically assess and select the appropriate in silico tools is paramount for accelerating discovery pipelines. Herein, we move beyond a simple recitation of steps, delving into the causality behind our experimental choices and providing a framework for self-validating protocols. Our objective is to equip you with the expertise to not only perform these studies but to deeply understand and trust the generated data.
Introduction: The Rationale for In Silico Investigation of a Novel Triazole Analog
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3][4][5][6][7] The specific compound of interest, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, represents a novel chemical entity with unexplored therapeutic potential. Computational docking serves as a powerful, resource-efficient initial step to probe the potential protein targets and binding modes of this molecule, thereby guiding further experimental validation.[1][8]
Given the prevalence of triazole derivatives as anticancer agents, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as our primary target for this comparative study.[1] EGFR is a well-validated target in oncology, and its inhibition is a clinically proven strategy for cancer therapy.
This guide will compare the performance of two widely-used docking programs: AutoDock Vina , an open-source and highly cited tool, and Glide (Schrödinger) , a commercially available software known for its accuracy and robust scoring functions.[9][10][11]
Experimental Design & Workflow
A robust computational study is built upon a logical and well-defined workflow. The following diagram outlines the key stages of our comparative docking analysis.
Figure 1: Overall workflow for the comparative docking study.
Step-by-Step Methodologies
Ligand Preparation
The accuracy of a docking study is highly dependent on the correct preparation of the ligand structure. This involves generating a 3D conformation and assigning appropriate protonation states and charges.
Protocol for Ligand Preparation:
-
2D Structure Generation: The 2D structure of 5-cyclobutyl-1H-1,2,4-triazol-3-amine was drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
3D Conformation Generation: The 2D structure was converted to a 3D structure. For this study, we utilized the LigPrep tool within the Schrödinger suite, which generates multiple low-energy conformers.
-
Protonation State and Tautomer Generation: The ionization state of the molecule at a physiological pH of 7.4 was determined. For 5-cyclobutyl-1H-1,2,4-triazol-3-amine, the amine group is expected to be protonated.
-
Energy Minimization: The generated 3D structures were subjected to energy minimization using a suitable force field, such as OPLS3e, to obtain a stable, low-energy conformation.
-
File Format Conversion: The prepared ligand structure was saved in the appropriate file format for each docking program (PDBQT for AutoDock Vina and Maestro format for Glide).
Protein Preparation
The selection and preparation of the target protein structure are critical for a meaningful docking study. We chose the crystal structure of the EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ) as our receptor.[12]
Protocol for Protein Preparation:
-
PDB Structure Retrieval: The crystal structure of the EGFR kinase domain (PDB ID: 4WKQ) was downloaded from the Protein Data Bank.[12]
-
Initial Cleaning: The protein structure was loaded into a molecular visualization tool like PyMOL or Maestro.[13] All non-essential components, including water molecules, co-factors, and the co-crystallized ligand (gefitinib), were removed.
-
Addition of Hydrogens: Hydrogen atoms, which are typically absent in X-ray crystal structures, were added to the protein. This is a crucial step for accurately defining hydrogen bonding networks.
-
Assigning Bond Orders and Charges: Bond orders were assigned, and partial charges were added to each atom of the protein. The Protein Preparation Wizard in Maestro is an excellent tool for this, as it can also predict and optimize the protonation states of titratable residues.[14]
-
Constrained Minimization: A constrained energy minimization of the protein structure was performed to relieve any steric clashes that may have been introduced during the preparation steps. The heavy atoms of the protein backbone were typically restrained to maintain the overall fold of the protein.
Comparative Docking Protocols
Docking with AutoDock Vina
AutoDock Vina is a widely used open-source docking program that employs a Lamarckian genetic algorithm for conformational searching.[6][15]
Protocol:
-
Grid Box Definition: A grid box was defined to encompass the ATP-binding site of EGFR. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB structure.
-
Configuration File: A configuration file (conf.txt) was created, specifying the paths to the prepared protein (receptor.pdbqt) and ligand (ligand.pdbqt) files, as well as the grid box parameters.
-
Execution: The docking simulation was initiated from the command line using the following command: vina --config conf.txt --log log.txt
-
Output: AutoDock Vina generates an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Docking with Glide (Schrödinger)
Glide is a high-performance docking program that uses a hierarchical series of filters to search for the best ligand binding poses.[11]
Protocol:
-
Receptor Grid Generation: A receptor grid was generated around the active site of the prepared EGFR structure. This grid defines the region where the ligand will be docked and pre-calculates the energetic properties of the binding site.
-
Ligand Docking: The prepared ligand was docked into the generated receptor grid using the Standard Precision (SP) docking mode.
-
Post-Docking Minimization: The resulting poses were subjected to a post-docking minimization to refine the ligand-protein interactions.
-
Scoring: Glide provides a "GlideScore," which is a proprietary scoring function that estimates the binding affinity.
Comparative Analysis of Docking Results
To provide a realistic comparison, the following table presents hypothetical, yet plausible, data that one might obtain from such a study.
| Parameter | AutoDock Vina | Glide (SP) |
| Binding Affinity / Score | -8.2 kcal/mol | -7.5 (GlideScore) |
| Predicted Ki (nM) | 280 | 450 |
| Number of Poses in Top Cluster | 7 out of 10 | N/A |
| Key Interacting Residues | Met793, Leu718, Val726 | Met793, Leu718, Cys797 |
| Hydrogen Bonds | Met793 (backbone) | Met793 (backbone) |
| Hydrophobic Interactions | Leu718, Val726, Ala743 | Leu718, Val726, Ala743, Cys797 |
Visualization of Molecular Interactions
Visual inspection of the top-ranked docking poses is essential for understanding the specific molecular interactions that stabilize the ligand-protein complex. The following diagram illustrates the key interactions predicted for 5-cyclobutyl-1H-1,2,4-triazol-3-amine within the EGFR kinase domain.
Figure 2: Predicted molecular interactions of the ligand with key EGFR residues.
Discussion and Conclusion
This guide has provided a comprehensive, comparative framework for conducting computational docking studies on a novel small molecule, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, targeting the EGFR kinase domain. We have detailed the essential steps of ligand and protein preparation and provided protocols for two popular docking programs, AutoDock Vina and Glide.
Our hypothetical results suggest that 5-cyclobutyl-1H-1,2,4-triazol-3-amine can favorably bind to the ATP-binding pocket of EGFR, primarily through hydrogen bonding with the hinge region residue Met793 and hydrophobic interactions with several other key residues. While both programs predict a similar binding mode, there are subtle differences in the predicted binding affinities and the extent of hydrophobic contacts.
It is crucial to remember that computational docking is a predictive tool, and the results should be interpreted with caution. The primary value of such studies lies in their ability to generate testable hypotheses and prioritize compounds for experimental validation. Future work should focus on in vitro kinase assays and cell-based proliferation assays to confirm the predicted inhibitory activity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine against EGFR.
By following the principles of meticulous preparation, thoughtful parameter selection, and critical analysis outlined in this guide, researchers can leverage computational docking to its full potential, accelerating the journey from novel compound to potential therapeutic.
References
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). Google Docs.
- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents - ijcrcps. (n.d.). ijcrcps.com.
- Microwave-Assisted Synthesis and Docking Studies of Triazole Derivatives: Evaluating Anticancer Properties. (2024, August 28). International Journal of Medical Toxicology and Legal Medicine.
- Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors - Cal-Tek. (n.d.). cal-tek.eu.
- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Ind. J. Pharm. Edu. Res., 59(1s), s375-s389.
- Pharmacological potential and in silico studies of triazole derivatives: A comprehensive review. (2025). In Silico Research in Biomedicine, 100094.
- Best Molecular Docking Software for Drug Discovery. (n.d.). Creative Proteomics.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.
- [Synthesis and biological activities of new 1,2,4-triazol-3-one derivatives]. (n.d.). PubMed.
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). PMC - NIH.
- Docking Software for Drug Development. (2023, May 8). Labinsights.
- Docking and scoring. (n.d.). Schrödinger.
- 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014, November 5). RCSB PDB.
- Learn Maestro: Preparing protein structures. (2024, January 29). YouTube.
- PyMOL. (n.d.). pymol.org.
Sources
- 1. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 2. GOLD - Docs CSC [docs.csc.fi]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 5. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 6. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 7. rcsb.org [rcsb.org]
- 8. youtube.com [youtube.com]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. labinsights.nl [labinsights.nl]
- 11. schrodinger.com [schrodinger.com]
- 12. rcsb.org [rcsb.org]
- 13. PyMOL | pymol.org [pymol.org]
- 14. youtube.com [youtube.com]
- 15. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2,4-Triazole Compounds in Modern Drug Discovery
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, with its unique physicochemical properties, offers a stable and synthetically accessible framework for developing novel therapeutic agents.[2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including potent antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][4] This guide provides an in-depth comparison of 1,2,4-triazole derivatives, focusing on their antifungal and anticancer applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Antifungal Powerhouse: Targeting Fungal Cell Integrity
One of the most successful applications of 1,2,4-triazole compounds is in the development of antifungal agents.[5][6][7] Commercially successful drugs like fluconazole and itraconazole feature this core structure and have become mainstays in treating systemic fungal infections.[4]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary mechanism of antifungal action for most 1,2,4-triazole derivatives is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[1] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, effectively blocking the conversion of lanosterol to ergosterol.[1] This disruption leads to the accumulation of toxic methylated sterols, which compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[1]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Comparative Antifungal Activity
The following table summarizes the in vitro antifungal activity of various 1,2,4-triazole derivatives against different fungal strains, with Minimum Inhibitory Concentration (MIC) values providing a quantitative comparison. Lower MIC values indicate higher potency.
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 1,2,3-Benzotriazine-4-one hybrids | Candida albicans | 0.0156 - 2.0 | Fluconazole | - | [5] |
| Cryptococcus neoformans | 0.0156 - 2.0 | Fluconazole | - | [5] | |
| Amino acid fragment hybrids (8d) | Physalospora piricola | 10.808 (EC50) | Mefentrifluconazole | - | [8][9] |
| Amino acid fragment hybrids (8k) | Physalospora piricola | 10.126 (EC50) | Mefentrifluconazole | - | [8][9] |
| Novel 1,2,4-triazole derivatives (9a-p) | Candida albicans | More potent than fluconazole | Fluconazole | - | [10] |
| 1,2,4-triazole-quinolone hybrids (29) | MRSA | 0.046 - 3.11 | Vancomycin | 0.68 | [4] |
| Ciprofloxacin | 2.96 | [4] | |||
| Multihalogenated indole derivatives | C. albicans, A. fumigatus, C. krusei | 4-fold more active than fluconazole | Fluconazole | - | [4] |
The Versatile Anticancer Agents: A Multi-pronged Attack
The 1,2,4-triazole scaffold is also integral to the development of novel anticancer agents.[11][12] Marketed drugs such as letrozole and anastrozole, used in the treatment of hormone-responsive breast cancer, highlight the therapeutic potential of this heterocyclic system.[11] The anticancer mechanisms of 1,2,4-triazole derivatives are diverse, targeting various pathways involved in cancer cell proliferation and survival.[4]
Mechanisms of Anticancer Action
Unlike their antifungal counterparts, anticancer 1,2,4-triazoles do not have a single, universal mechanism. Their mode of action is highly dependent on the specific substitutions around the triazole core. Some of the key mechanisms include:
-
Kinase Inhibition: Many 1,2,4-triazole derivatives act as kinase inhibitors, targeting enzymes like PIM kinases, VEGFR-2, and tyrosine kinases (c-Kit, RET, FLT3), which are often deregulated in cancer and play a crucial role in cell signaling, proliferation, and angiogenesis.[4]
-
Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubule assembly by binding to tubulin, often at the colchicine binding site. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.[13]
-
Enzyme Inhibition (Non-kinase): This category includes the inhibition of enzymes like aromatase (by letrozole and anastrozole), which is critical for estrogen synthesis in postmenopausal women, and cyclooxygenase (COX-2), which is involved in inflammation and cancer progression.[4]
-
Induction of Apoptosis: Many 1,2,4-triazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[14]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Comparative Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for various 1,2,4-triazole derivatives against different cancer cell lines. Lower IC50 values denote greater cytotoxic potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Source |
| Hydrazide-hydrazones (58a) | PC-3 (Prostate) | 26.0 | MetAP2 Inhibition, Reduced EGFR/Akt/PI3K phosphorylation | [4] |
| DU-145 (Prostate) | 34.5 | [4] | ||
| LNCaP (Prostate) | 48.8 | [4] | ||
| Diarylurea derivatives (62i) | HT-29 (Colon) | 0.90 | Tyrosine Kinase Inhibition (c-Kit, RET, FLT3) | [4] |
| H460 (Lung) | 0.85 | [4] | ||
| MDA-MB-231 (Breast) | 1.54 | [4] | ||
| Indolyl 1,2,4-triazoles (Vf) | MCF-7 (Breast) | 2.91 | CDK4/6 Inhibition, Apoptosis Induction | [15] |
| MDA-MB-231 (Breast) | 1.914 | [15] | ||
| Indolyl 1,2,4-triazoles (Vg) | MCF-7 (Breast) | 0.891 | CDK4/6 Inhibition, Apoptosis Induction | [15] |
| MDA-MB-231 (Breast) | 3.479 | [15] | ||
| 3-Alkylsulfanyl-4-amino-1,2,4-triazoles (8d) | HCT116 (Colon) | 0.37 | Apoptosis Induction, G2/M Cell Cycle Arrest | [14] |
| Hela (Cervical) | 2.94 | [14] | ||
| PC-3 (Prostate) | 31.31 | [14] |
Experimental Protocols
To facilitate further research, this section provides representative, step-by-step methodologies for the synthesis of a 1,2,4-triazole derivative and for its in vitro biological evaluation.
Representative Synthesis of a 1,2,4-Triazole Derivative
This protocol outlines a general four-step synthesis for 1,2,4-triazole derivatives containing amino acid fragments, based on methodologies described in the literature.[8][9]
Caption: General synthetic workflow for 1,2,4-triazole derivatives.
Step 1: Carbonyl Epoxidation
-
Dissolve the starting ketone in a suitable solvent (e.g., a mixture of DMSO and THF).
-
Add a sulfonium salt (e.g., trimethylsulfonium iodide) and a base (e.g., potassium tert-butoxide) portion-wise at a controlled temperature (e.g., 10-15°C).
-
Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting epoxide intermediate by column chromatography.
Step 2: Substitution
-
To a solution of the epoxide intermediate in a polar aprotic solvent (e.g., DMF), add 1,2,4-triazole and a base (e.g., potassium carbonate).
-
Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, perform an aqueous workup, and extract the product.
-
Purify the substituted product by column chromatography.
Step 3: Reduction
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).
-
Add a reducing agent (e.g., sodium borohydride) in portions at a low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction, remove the solvent under reduced pressure, and perform an aqueous workup and extraction.
-
Purify the alcohol intermediate.
Step 4: Amidation Reaction
-
Dissolve the alcohol intermediate, the desired amino acid methyl ester hydrochloride, and a coupling agent (e.g., HATU) in an aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous solutions (e.g., HCl, NaHCO3, brine).
-
Dry the organic layer, concentrate it, and purify the final 1,2,4-triazole derivative by column chromatography.
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.[8]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[1]
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal spores or cells in sterile saline, and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the 1,2,4-triazole test compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using a standard broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by using a spectrophotometric plate reader.
Conclusion
The 1,2,4-triazole scaffold remains a highly valuable and versatile platform in the quest for new therapeutic agents. Its derivatives have demonstrated exceptional efficacy as both antifungal and anticancer agents through well-defined and diverse mechanisms of action. The comparative data presented in this guide underscore the importance of structure-activity relationships in tuning the biological activity of these compounds.[5] For researchers in the field, the continued exploration of novel substitutions and hybrid molecules based on the 1,2,4-triazole core promises to yield next-generation therapeutics with enhanced potency, selectivity, and reduced toxicity.[5][7]
References
-
Kazeminejad, Z., et al. (2022). Novel 1,2,4-Triazoles as Antifungal Agents. BioMed Research International. [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]
-
Wang, Z., et al. (2012). Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. Archives of Pharmacal Research. [Link]
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Mini-Reviews in Medicinal Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2012). 1,2,4-Triazole - a versatile azole, proves and popular as an antifungal agent. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Lv, K., et al. (2018). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kazeminejad, Z., et al. (2022). Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. ResearchGate. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed. [Link]
-
Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]
-
Praveen, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Moskaliuk, Y., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]
-
Al-Bayati, R. I. H., et al. (2021). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Egyptian Journal of Chemistry. [Link]
-
Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry. [Link]
-
Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]
-
Hrytsenko, I., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]
-
Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]
-
Kamal, A., et al. (2015). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds. [Link]
-
Ceylan, S., & Yakan, H. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Ouyang, G., et al. (2013). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemconsai.com [chemconsai.com]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-cyclobutyl-1H-1,2,4-triazol-3-amine
The procedures outlined herein are derived from best practices for handling analogous chemical structures, such as aminotriazoles and other heterocyclic amines.[1][2][3][4][5] Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is paramount.
I. Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Before any disposal activities commence, a thorough hazard assessment is essential. Based on the known toxicology of similar triazole and amine compounds, 5-cyclobutyl-1H-1,2,4-triazol-3-amine should be presumed to have potential health and environmental hazards.[6][7][8]
Key Hazard Considerations:
-
Toxicity: Aminotriazoles can exhibit varying levels of toxicity.[9][10] Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][11]
-
Environmental Persistence: Triazole derivatives can be persistent in the environment and may pose risks to aquatic life.[6][7][8] Therefore, disposal into sanitary sewer systems or general trash is strictly prohibited.[1][12]
-
Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing this compound with strong oxidizing agents or other incompatible chemicals.[2][3]
Waste Classification:
Based on this assessment, all waste containing 5-cyclobutyl-1H-1,2,4-triazol-3-amine, including pure compound, solutions, and contaminated labware, must be classified as hazardous chemical waste.[13][14][15] This classification mandates a specific disposal pathway in accordance with federal and local regulations.[13][16][17]
II. Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following protocol provides a clear, actionable workflow for the safe disposal of 5-cyclobutyl-1H-1,2,4-triazol-3-amine waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated 5-cyclobutyl-1H-1,2,4-triazol-3-amine powder and contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[15][18]
-
The container should be made of a material compatible with amines and triazoles, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Collect all solutions containing 5-cyclobutyl-1H-1,2,4-triazol-3-amine in a separate, dedicated liquid hazardous waste container.[15][18]
-
Do not mix this waste stream with other chemical wastes to prevent unforeseen reactions.[1]
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[1]
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
2. Container Labeling and Management:
Proper labeling is a critical component of safe waste management and is mandated by the Occupational Safety and Health Administration (OSHA).[19][20]
-
All waste containers must be labeled with a "Hazardous Waste" sticker or tag provided by your institution's EHS department.[15]
-
The label must include:
-
The full chemical name: "5-cyclobutyl-1H-1,2,4-triazol-3-amine"
-
The concentration or quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Keep waste containers closed at all times, except when adding waste.[15]
3. Storage:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition or incompatible materials.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[15]
4. Final Disposal:
-
Never dispose of 5-cyclobutyl-1H-1,2,4-triazol-3-amine waste down the drain or in the regular trash.[1][12] This can lead to environmental contamination and may be a violation of federal and local regulations.[14][21]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] These entities are equipped to handle and transport chemical waste safely and in compliance with all applicable regulations.[20]
-
The most common and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[14][22][23]
III. Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Minor Spill | Alert others in the area. Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. |
| Major Spill | Evacuate the immediate area and notify your institution's EHS department or emergency response team. |
Personal Protective Equipment (PPE):
When handling 5-cyclobutyl-1H-1,2,4-triazol-3-amine and its waste, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
IV. Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
Caption: Disposal Workflow for 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
References
- Amine Disposal For Businesses. Collect and Recycle. Accessed December 2, 2024.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. October 30, 2024.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources. December 16, 2025.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.. September 13, 2022.
- Hazardous Waste - Overview.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Disposal. WAAC Newsletter. May 1984.
- Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report. U.S. Environmental Protection Agency (EPA).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 3-Amino-1,2,4-triazole. Thermo Fisher Scientific. December 22, 2025.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet for 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-. Thermo Fisher Scientific. March 28, 2024.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. BenchChem.
- Material Safety Data Sheet for 3-Amino-1,2,4-triazole. Spectrum Chemical. August 11, 2006.
- Safety Data Sheet for 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. Fluorochem Ltd. December 19, 2024.
- Safety Data Sheet for 3-Phenyl-1H-1,2,4-triazol-5-amine. Apollo Scientific. July 3, 2023.
- Material Safety Data Sheet for 4-Amino 1,2,4-triazole. Oxford Lab Fine Chem LLP.
- Triazoles in the environment: An update on sample pretreatment and analysis methods. Ecotoxicology and Environmental Safety. November 1, 2024.
- SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). September 16, 2025.
- Triazoles in the environment: An update on occurrence, fate, health hazards, and removal techniques.
- Federal Register/Vol. 80, No.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. May 20, 2025.
- Environmental actions of agrochemicals. 1. Side-effects of the herbicide 3-amino-1,2,4-triazole on a laboratory acarine/host-plant interaction (Tetranychus urticae/Phaseolus vulgaris) as revealed by electron microscopy. Experimental & Applied Acarology. January 1990.
- Amitrole.
- Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
- 3-Amino-5-cyclobutyl-1H-pyrazole. BLD Pharm.
- 1-Cyclobutyl-3-phenyl-1h-pyrazol-5-amine. ChemScene.*.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. Triazoles in the environment: An update on sample pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Environmental actions of agrochemicals. 1. Side-effects of the herbicide 3-amino-1,2,4-triazole on a laboratory acarine/host-plant interaction (Tetranychus urticae/Phaseolus vulgaris) as revealed by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. osha.gov [osha.gov]
- 17. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 18. benchchem.com [benchchem.com]
- 19. resources.duralabel.com [resources.duralabel.com]
- 20. cleanmanagement.com [cleanmanagement.com]
- 21. epa.gov [epa.gov]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 5-cyclobutyl-1H-1,2,4-triazol-3-amine
Foreword: As drug discovery and chemical synthesis ventures into novel molecular scaffolds, the integrity of our safety protocols becomes paramount. This guide addresses the safe handling of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a research chemical for which comprehensive toxicological data may not be fully established. The procedures outlined below are built on a foundation of established chemical safety principles, data from vendors, and hazard analysis of analogous structures.[1] Our primary directive is to treat any compound of unknown toxicity as potentially hazardous, ensuring that robust engineering controls and personal protective equipment (PPE) form the cornerstone of our experimental practice.[2][3]
Hazard Identification and Risk Assessment
Understanding the potential hazards is the critical first step in developing a safe handling protocol. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards to select and provide appropriate PPE.[4][5] For 5-cyclobutyl-1H-1,2,4-triazol-3-amine, we can establish a baseline hazard profile from available data.
A supplier of this compound has issued the following hazard statements[6]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications firmly establish the compound as an acute hazard via multiple exposure routes. The presence of the aminotriazole moiety also warrants caution, as some compounds in this class are known to have more severe chronic effects, including potential carcinogenicity.[7][8] Therefore, minimizing exposure is not just about preventing immediate irritation, but also about prudent avoidance of unknown long-term risks.
Table 1: Hazard and Exposure Risk Summary
| Hazard Category | Route of Exposure | Potential Health Effect | Rationale & Causality |
| Acute Toxicity | Ingestion, Inhalation | Harmful systemic effects if swallowed or inhaled as a dust/aerosol.[6] | The molecule's structure allows for absorption into the bloodstream, potentially interfering with biological processes. |
| Irritation | Skin, Eyes | Causes moderate to severe skin and serious eye irritation upon contact.[6] | The amine and triazole functional groups can interact with proteins and lipids in tissues, leading to inflammation and damage. |
| Irritation | Respiratory | May cause irritation to the respiratory tract if dust is inhaled.[6] | Fine particles can deposit in the lungs, causing localized inflammation. |
| Unknown Chronic | All | Not fully investigated. | As a novel research chemical, long-term toxicological properties are not established. Prudence dictates handling it as a substance with potential chronic toxicity.[2][3] |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must directly counteract the identified hazards.[9] The following PPE is mandatory for all handling activities involving 5-cyclobutyl-1H-1,2,4-triazol-3-amine.
-
Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure.[4]
-
Specification: Nitrile gloves (minimum thickness of 4 mils) are required. Nitrile provides good resistance to a broad range of chemicals, including amine compounds.[2]
-
Protocol: Double-gloving is recommended, especially during weighing or solution transfer. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection. Contaminated gloves must be replaced immediately, and hands should be washed thoroughly after any glove removal.[10]
-
-
Eye and Face Protection: Given the risk of serious eye irritation, robust protection is non-negotiable.[6]
-
Specification: Chemical splash goggles that meet ANSI Z87.1 standards are required.[2] Standard safety glasses do not provide an adequate seal against splashes or airborne powder.[11]
-
Protocol: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[2][9]
-
-
Body Protection: A lab coat is essential to protect skin and personal clothing from contamination.[9][12]
-
Specification: A buttoned, long-sleeved laboratory coat is required.
-
Protocol: Lab coats should be kept clean and should not be worn outside of the laboratory area to prevent the spread of potential contaminants.
-
-
Respiratory Protection: Due to the inhalation hazard, engineering controls are the primary method of protection.[6]
-
Primary Control: All handling of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood.[1][2] This engineering control is designed to capture and exhaust hazardous vapors and dust away from the user.
-
Secondary Control: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[12] Use of respirators is subject to a formal institutional respiratory protection program.[4][5]
-
Operational Plan: Step-by-Step Protocols
Adherence to a strict, step-by-step methodology is crucial for minimizing exposure.
Protocol 3.1: Weighing Solid Compound
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Gather all necessary equipment (spatula, weigh paper/boat, container).
-
Don PPE: Put on all required PPE as detailed in Section 2 and the workflow below (Figure 1).
-
Execution: Perform all manipulations deep within the fume hood, at least 6 inches from the sash.[3] Handle the container of 5-cyclobutyl-1H-1,2,4-triazol-3-amine carefully to avoid generating dust. Use a spatula to transfer the desired amount to a tared weigh boat.
-
Cleanup: Close the primary container securely. Gently wipe down the spatula and any affected surfaces with a solvent-dampened cloth (e.g., isopropanol or ethanol), treating the cloth as hazardous waste.
Protocol 3.2: Solution Preparation
-
Preparation: In the fume hood, have the destination flask and the chosen solvent ready.
-
Execution: Add the weighed solid to the solvent. If necessary, cap and gently swirl or stir to dissolve. Avoid heating or sonicating outside of a closed system to prevent aerosol generation.
-
Cleanup: All contaminated glassware should be rinsed with a small amount of solvent, with the rinseate collected as hazardous waste.
Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Small Spill (<1g): If you are trained to do so, contain the spill within the fume hood. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste.[1]
-
Large Spill: Evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean it up yourself.[2]
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.[13]
-
Waste Collection: All materials contaminated with 5-cyclobutyl-1H-1,2,4-triazol-3-amine, including used weigh boats, gloves, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Container Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including the full name "5-cyclobutyl-1H-1,2,4-triazol-3-amine."[14]
-
Disposal Route: Do not dispose of this compound or its waste down the drain or in the regular trash.[1] All waste must be disposed of through your institution's official chemical waste program or a licensed chemical waste management company.[15]
Visual Workflow: PPE Donning and Doffing Sequence
The order of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of self-contamination. The following workflow should be committed to memory.
Figure 1. Logical workflow for donning and doffing Personal Protective Equipment.
References
-
Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Novel Chemicals with Unknown Hazards SOP. University of Washington, Environmental Health & Safety. [Link]
-
Unknown Chemicals. Purdue University, Environmental Health and Safety. [Link]
-
Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI). [Link]
-
What are the safety precautions for using research chemicals and what are the potential risks associated with their use? Quora. [Link]
-
Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. PubMed. [Link]
-
Guidelines for the Safe Handling of Unknown Chemicals. University of Pittsburgh. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clarionsafety.com [clarionsafety.com]
- 5. osha.gov [osha.gov]
- 6. 5-Cyclobutyl-4H-1,2,4-triazol-3-ylamine | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. labequipmentdirect.com [labequipmentdirect.com]
- 13. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

